Product packaging for Borreline(Cat. No.:CAS No. 64643-94-3)

Borreline

Cat. No.: B1214625
CAS No.: 64643-94-3
M. Wt: 266.34 g/mol
InChI Key: WQTYIKZACFUZJB-SJORKVTESA-N
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Description

Borreline is a monoterpene indole alkaloid that was first isolated from the aerial parts of the plant Spermacoce capitata (formerly known as Borreria capitata ) . Its structure is particularly intriguing to researchers because it does not biogenetically derive from secologanin, a common precursor for many indole alkaloids, suggesting a unique biosynthetic pathway . A recent extensive spectroscopic reinvestigation published in 2023 has unified and confirmed the absolute configuration of this compound, correcting previous literature and providing a reliable structural basis for ongoing research . The compound has been studied alongside other intriguing alkaloids from Borreria species, such as borreverine and isoborreverine, which have shown selective activity against parasites in other studies, pointing to the potential of this class of compounds in pharmacological research . Researchers interested in natural product chemistry, novel alkaloid biosynthesis, and phytochemistry may find this compound a compound of significant interest for their investigations. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18N2O B1214625 Borreline CAS No. 64643-94-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64643-94-3

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

[(2S,3R)-3-ethenyl-3,5-dimethyl-2,4-dihydropyrrol-2-yl]-(1H-indol-3-yl)methanone

InChI

InChI=1S/C17H18N2O/c1-4-17(3)9-11(2)19-16(17)15(20)13-10-18-14-8-6-5-7-12(13)14/h4-8,10,16,18H,1,9H2,2-3H3/t16-,17+/m1/s1

InChI Key

WQTYIKZACFUZJB-SJORKVTESA-N

SMILES

CC1=NC(C(C1)(C)C=C)C(=O)C2=CNC3=CC=CC=C32

Isomeric SMILES

CC1=N[C@@H]([C@@](C1)(C)C=C)C(=O)C2=CNC3=CC=CC=C32

Canonical SMILES

CC1=NC(C(C1)(C)C=C)C(=O)C2=CNC3=CC=CC=C32

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Borrelidin from Streptomyces Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Borrelidin, an 18-membered macrolide natural product, has garnered significant attention for its diverse biological activities, including potent antibacterial, antifungal, anti-angiogenic, and immunosuppressive properties. First discovered in 1949 from Streptomyces rochei, this polyketide has since been isolated from various other Streptomyces species. Its unique mode of action, primarily the inhibition of threonyl-tRNA synthetase (ThrRS), makes it a compelling target for drug discovery and development. This technical guide provides a comprehensive overview of the discovery of Borrelidin and a detailed methodology for its isolation and purification from Streptomyces species. The guide includes detailed experimental protocols, quantitative data on production yields, and visual representations of the isolation workflow and its key signaling pathways.

Introduction

Borrelidin is a structurally unique 18-membered polyketide macrolide first isolated from a soil actinomycete, Streptomyces rochei.[1] It is characterized by a cyclopentanecarboxylic acid side chain and a distinctive nitrile moiety, a rare feature in natural products.[1] Borrelidin exhibits a broad spectrum of biological activities, making it a molecule of significant interest in medicinal chemistry and drug development. Its activities include antibacterial action through the inhibition of threonyl-tRNA synthetase, potent angiogenesis inhibition, and induction of apoptosis in malignant cells.[1] Several species of Streptomyces, including S. californicus, S. parvulus, and S. heilongjiangensis, have since been identified as producers of Borrelidin and its analogs.[2][3]

This guide offers an in-depth look at the historical discovery of Borrelidin and provides detailed, actionable protocols for its fermentation, extraction, and purification, aimed at researchers and professionals in the field of natural product drug discovery.

Discovery and Producing Organisms

The journey of Borrelidin began in 1949 with its isolation from a culture of Streptomyces rochei.[1] Subsequent research has led to the identification of Borrelidin and its derivatives from various other Streptomyces species, highlighting the biosynthetic potential of this genus.

Table 1: Borrelidin-Producing Streptomyces Species

Streptomyces SpeciesSource of IsolationReference
Streptomyces rocheiSoil[1]
Streptomyces californicusIndian Soil Isolate
Streptomyces parvulus Tü4055N/A[2]
Streptomyces heilongjiangensisRoot surface of soybean[3]
Streptomyces sp. 2-85Marine Sponge[2]

Fermentation for Borrelidin Production

The production of Borrelidin is typically achieved through submerged fermentation of a suitable Streptomyces strain. The composition of the fermentation medium and the culture conditions are critical for maximizing the yield of the target compound.

Fermentation Media

Several media compositions have been reported for the cultivation of Borrelidin-producing Streptomyces species. The choice of medium can significantly impact the final yield.

Table 2: Fermentation Media for Borrelidin Production

MediumCompositionTarget OrganismReference
Starch Casein Agar (SCN)Soluble Starch: 10 g/L, Casein: 0.3 g/L, KNO₃: 2 g/L, NaCl: 2 g/L, K₂HPO₄: 2 g/L, MgSO₄·7H₂O: 0.05 g/L, CaCO₃: 0.02 g/L, FeSO₄·7H₂O: 0.01 g/L, Agar: 15 g/LStreptomyces californicus
ISP2 MediumYeast Extract: 4 g/L, Malt Extract: 10 g/L, Glucose: 4 g/L, Sea Salts: 30 g/LStreptomyces sp. 2-85[2]
Fermentation MediumGlucose: 1%, Soluble Amylum: 4%, Yeast Extract: 0.5%, Soybean Powder: 2.5%, Peptone: 0.5%, CaCO₃: 0.2%, MgSO₄·7H₂O: 0.8%, FeSO₄·7H₂O: 0.6%, ZnSO₄·7H₂O: 0.2%, MnSO₄·H₂O: 0.2%, CoCl₂·6H₂O: 0.05%, Na₂MoO₄·2H₂O: 0.2%Streptomyces heilongjiangensis[3]
Fermentation Protocol: Streptomyces californicus

This protocol is based on the fermentation of Streptomyces californicus for Borrelidin production.

  • Inoculum Preparation: Prepare a seed culture by inoculating a loopful of S. californicus spores or mycelia into a 250 mL flask containing 75 mL of SCN broth. Incubate at 28°C for 48 hours on a gyratory shaker at 175 rpm.

  • Production Culture: Inoculate 2 L flasks containing 500 mL of SCN broth with 10% (v/v) of the seed culture.

  • Incubation: Incubate the production flasks at 28°C for 72 hours on a gyratory shaker at 175 rpm. Optimal production of Borrelidin is typically observed at 72 hours.

Isolation and Purification of Borrelidin

The isolation and purification of Borrelidin from the fermentation broth involves a multi-step process including extraction and chromatography.

Borrelidin_Isolation_Workflow Fermentation Streptomyces Fermentation Broth Filtration Filtration Fermentation->Filtration Separate mycelia Adsorption Adsorption onto Activated Carbon Filtration->Adsorption Elution Elution with Warm Ethyl Acetate Adsorption->Elution Evaporation1 Evaporation to Crude Residue Elution->Evaporation1 ColumnChromatography Silica Gel Column Chromatography Evaporation1->ColumnChromatography FractionCollection Fraction Collection and Bioautography ColumnChromatography->FractionCollection Evaporation2 Evaporation of Active Fractions FractionCollection->Evaporation2 HPLC_Purification HPLC Purification (C18 Column) Evaporation2->HPLC_Purification Pure_Borrelidin Pure Borrelidin HPLC_Purification->Pure_Borrelidin

Caption: General workflow for the isolation and purification of Borrelidin.

Experimental Protocols
  • Harvesting: After 72 hours of fermentation, harvest the culture broth.

  • Filtration: Separate the mycelial mass from the culture filtrate by filtration through Whatman No. 1 filter paper.

  • Adsorption: Add activated carbon to the culture filtrate and stir to allow for the adsorption of Borrelidin.

  • Elution: Filter the activated carbon and elute the adsorbed compounds with warm ethyl acetate (50°C).

  • Concentration: Evaporate the ethyl acetate eluate under reduced pressure to obtain a crude residue.

  • Column Preparation: Prepare a silica gel (230-240 mesh) column packed in a suitable solvent such as chloroform.

  • Sample Loading: Dissolve the crude residue in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with a mobile phase of chloroform:ethyl acetate:methanol in a ratio of 68.3:29.3:2.4 (v/v/v).

  • Fraction Collection and Analysis: Collect fractions and monitor for the presence of Borrelidin using thin-layer chromatography (TLC) and bioautography against a sensitive organism like Bacillus subtilis.

For final purification, reverse-phase HPLC is employed.

  • Column: A C18 bonded silica HPLC column (e.g., Agilent ZORBAX SB-C18, 4.6 × 250 mm, 5 µm) is suitable.[2]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% ammonium acetate, can be used.

  • Gradient Program:

    • 5-40% B over 5 minutes

    • 40-46% B from 5.1 to 45 minutes

    • 46-95% B from 45.1 to 55 minutes

    • 95-5% B from 55.1 to 56 minutes

    • Hold at 5% B from 56.1 to 60 minutes

  • Flow Rate: A flow rate of 1 mL/min is recommended.[2]

  • Detection: Monitor the elution at a suitable wavelength, such as 258 nm.

Quantitative Data

Table 3: Reported Production Yields of Borrelidin and its Derivative BC194

CompoundProducing StrainFermentation ConditionsYield (mg/L)Reference
BC194Streptomyces rochei MB037Modified Radix astragali (RA) medium with 5 mM trans-1,2-CBDA and potassium ferricyanide11.9 ± 0.59[4]
BC194Streptomyces rochei MB037As above, with 50 mM trans-1,2-CBDA20.2 ± 0.62[4]
BC194Streptomyces rochei MB037As above, with 3% macroporous adsorbent DA-201 resin27.59 ± 1.15[4]

Mechanism of Action and Signaling Pathways

Borrelidin's biological activities stem from its interaction with specific cellular targets and the subsequent modulation of key signaling pathways.

Inhibition of Threonyl-tRNA Synthetase (ThrRS)

The primary molecular target of Borrelidin is threonyl-tRNA synthetase (ThrRS), a crucial enzyme in protein biosynthesis.[1][5] Borrelidin acts as a noncompetitive inhibitor with respect to threonine and ATP.[6] It binds to a hydrophobic pocket adjacent to the active site of ThrRS, inducing a conformational change that prevents the binding of all three substrates: threonine, ATP, and tRNA.[5][7] This inhibition of protein synthesis leads to an accumulation of uncharged tRNA, triggering a cellular stress response.

ThrRS_Inhibition cluster_ThrRS Threonyl-tRNA Synthetase (ThrRS) ThrRS Active Site ProteinSynthesis Protein Synthesis ThrRS->ProteinSynthesis Inhibited BindingPocket Borrelidin Binding Pocket Borrelidin Borrelidin Borrelidin->BindingPocket Binds to Substrates Threonine, ATP, tRNA Substrates->ThrRS Cannot bind Apoptosis_Pathway Borrelidin Borrelidin Caspase8 Pro-Caspase-8 Borrelidin->Caspase8 Induces activation of ActiveCaspase8 Active Caspase-8 Caspase8->ActiveCaspase8 Caspase3 Pro-Caspase-3 ActiveCaspase8->Caspase3 Activates ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis Executes GCN2_Pathway Borrelidin Borrelidin ThrRS ThrRS Inhibition Borrelidin->ThrRS Uncharged_tRNA Accumulation of Uncharged tRNA ThrRS->Uncharged_tRNA GCN2 GCN2 Kinase Uncharged_tRNA->GCN2 Activates p_eIF2a Phosphorylation of eIF2α GCN2->p_eIF2a Protein_Synthesis Global Protein Synthesis Inhibition p_eIF2a->Protein_Synthesis ATF4 ATF4 Translation p_eIF2a->ATF4 Increases CHOP CHOP Expression ATF4->CHOP Upregulates Apoptosis Apoptosis CHOP->Apoptosis

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Borrelidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Borrelidin, an 18-membered macrolide antibiotic, has garnered significant attention in the scientific community for its diverse and potent biological activities, including anti-angiogenic, anti-cancer, anti-malarial, and antimicrobial properties. First isolated from Streptomyces rochei, its unique chemical architecture, featuring a distinctive cyanodiene macrolactone, a cyclopentane carboxylic acid side chain, and multiple stereocenters, presents a compelling subject for chemical and biological investigation. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key biological signaling pathways of Borrelidin, intended to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Stereochemistry

Borrelidin is a structurally complex natural product with the systematic IUPAC name (1R,2R)-2-[(2S,4E,6Z,8R,9S,11R,13S,15S,16S)-7-cyano-8,16-dihydroxy-9,11,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6-dien-2-yl]cyclopentane-1-carboxylic acid. Its molecular formula is C₂₈H₄₃NO₆, and it has a molar mass of 489.64 g/mol .[1][2] The absolute configuration of Borrelidin was definitively established through X-ray crystallography of a chiral solvate.[3]

The core of the molecule is an 18-membered macrolide ring, which is a large lactone ring. Attached to this macrolide is a cyclopentane carboxylic acid moiety. A notable and relatively rare feature in natural products is the presence of a nitrile group (C≡N) conjugated with a diene system within the macrolide ring.[2] The molecule boasts a total of ten stereocenters, leading to a specific three-dimensional arrangement that is crucial for its biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of Borrelidin is presented in the table below.

PropertyValueSource
Molecular Formula C₂₈H₄₃NO₆[1][2]
Molar Mass 489.64 g/mol [1][2]
Appearance White to off-white powder[4][5]
Melting Point 143-145 °C[4]
Solubility Soluble in DMSO and ethanol[5][6]
pKa 4.56 ± 0.40 (Predicted)[4]
Storage Temperature -20 °C[4][5]
Spectroscopic Data

The structural elucidation and confirmation of Borrelidin have been heavily reliant on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. While a complete, publicly available, and officially assigned dataset is challenging to consolidate from individual publications, a representative compilation of ¹H and ¹³C NMR data is crucial for researchers working with this compound. The data presented below is a composite from literature sources.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Borrelidin

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used. The following is a representative compilation.

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
1172.9-
270.0-
376.3-
4-6.13-6.74
5-6.13-6.74
6-6.13-6.74
7--
873.2-
9--
10--
11--
12 (CN)116.0-
13--
14--
15--
16--
17--
18--
1' (COOH)179.9-
2'--
3'--
4'--
5'--
Me-0.73-2.62

(Data compiled from literature search; specific assignments require further detailed analysis of 2D NMR data from sources such as[7][8][9].)

Key Biological Signaling Pathways

Borrelidin exerts its diverse biological effects by modulating several critical cellular signaling pathways. Two of the most well-characterized mechanisms are the inhibition of threonyl-tRNA synthetase, leading to the activation of the GCN2 stress response, and the modulation of vascular endothelial growth factor (VEGF) alternative splicing.

Inhibition of Threonyl-tRNA Synthetase and GCN2 Pathway Activation

The primary molecular target of Borrelidin is threonyl-tRNA synthetase (ThrRS), an essential enzyme responsible for attaching the amino acid threonine to its corresponding tRNA during protein synthesis.[10] By inhibiting ThrRS, Borrelidin leads to an accumulation of uncharged tRNAThr. This accumulation is sensed by the protein kinase General Control Nonderepressible 2 (GCN2).[11][12] GCN2 is a key regulator of the cellular response to amino acid starvation.

The following diagram illustrates the signaling cascade initiated by Borrelidin's inhibition of ThrRS:

Borrelidin_GCN2_Pathway Borrelidin Borrelidin ThrRS Threonyl-tRNA Synthetase (ThrRS) Borrelidin->ThrRS Inhibits Uncharged_tRNA Accumulation of Uncharged tRNA-Thr ThrRS->Uncharged_tRNA Leads to GCN2 GCN2 Kinase Activation Uncharged_tRNA->GCN2 Activates eIF2a eIF2α Phosphorylation GCN2->eIF2a Phosphorylates ATF4 ATF4 Translation Upregulation eIF2a->ATF4 Promotes Protein_Synthesis Global Protein Synthesis Inhibition eIF2a->Protein_Synthesis Leads to CHOP CHOP Induction ATF4->CHOP Induces Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) Protein_Synthesis->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis CHOP->Apoptosis

Figure 1: Borrelidin-induced GCN2 signaling pathway.
Modulation of VEGF Alternative Splicing

Borrelidin's potent anti-angiogenic effects are, in part, attributed to its ability to modulate the alternative splicing of vascular endothelial growth factor (VEGF) pre-mRNA.[11][12][13] This modulation shifts the balance from pro-angiogenic isoforms to anti-angiogenic isoforms. This activity is mediated through Borrelidin's interaction with the spliceosome-associated protein formin binding protein 21 (FBP21).[13][14] By binding to FBP21, Borrelidin influences the splice site selection on the VEGF pre-mRNA.

The following diagram outlines the mechanism of VEGF alternative splicing modulation by Borrelidin:

Borrelidin_VEGF_Splicing Borrelidin Borrelidin FBP21 Spliceosome-associated protein FBP21 Borrelidin->FBP21 Binds to Distal_Splice_Site Distal Splice Site Selection Borrelidin->Distal_Splice_Site Favors Proximal_Splice_Site Proximal Splice Site Selection FBP21->Proximal_Splice_Site Promotes VEGF_pre_mRNA VEGF pre-mRNA VEGF_pre_mRNA->Proximal_Splice_Site VEGF_pre_mRNA->Distal_Splice_Site Pro_Angiogenic_VEGF Pro-angiogenic VEGF Isoforms Proximal_Splice_Site->Pro_Angiogenic_VEGF Anti_Angiogenic_VEGF Anti-angiogenic VEGF Isoforms Distal_Splice_Site->Anti_Angiogenic_VEGF Angiogenesis Angiogenesis Pro_Angiogenic_VEGF->Angiogenesis Promotes Anti_Angiogenic_VEGF->Angiogenesis Inhibits

Figure 2: Modulation of VEGF alternative splicing by Borrelidin.

Experimental Protocols

This section provides an overview of key experimental protocols relevant to the study of Borrelidin. These are intended as a guide and may require optimization based on specific laboratory conditions and research objectives.

Total Synthesis of Borrelidin

Several total syntheses of Borrelidin have been reported, each employing unique strategies to construct the complex macrolide and assemble the stereocenters. The syntheses by Morken et al. and Hanessian et al. are notable examples.[15][16] A general workflow for a convergent total synthesis approach is depicted below.

Borrelidin_Total_Synthesis Fragment_A Fragment A (e.g., C1-C11) Coupling Fragment Coupling (e.g., Suzuki, Sonogashira) Fragment_A->Coupling Fragment_B Fragment B (e.g., C12-Cyclopentane) Fragment_B->Coupling Linear_Precursor Linear Precursor Coupling->Linear_Precursor Macrolactonization Macrolactonization (e.g., Yamaguchi, Shiina) Linear_Precursor->Macrolactonization Protected_Borrelidin Protected Borrelidin Macrolactonization->Protected_Borrelidin Deprotection Deprotection Protected_Borrelidin->Deprotection Borrelidin (-)-Borrelidin Deprotection->Borrelidin

Figure 3: General workflow for the total synthesis of Borrelidin.

A detailed, step-by-step protocol for a specific total synthesis is extensive and beyond the scope of this guide. Researchers are directed to the primary literature for detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods.[3][7][14][15][16][17][18][19]

Rat Aortic Ring Angiogenesis Assay

This ex vivo assay is a robust method to assess the pro- or anti-angiogenic potential of compounds.[15][20][21][22][23]

Materials:

  • Thoracic aorta from a rat

  • Serum-free culture medium (e.g., EBM-2)

  • Collagen solution

  • 48-well culture plates

  • Dissecting microscope and surgical tools

  • Incubator (37 °C, 5% CO₂)

Procedure:

  • Aorta Excision and Preparation:

    • Humanely euthanize a rat and aseptically dissect the thoracic aorta.

    • Place the aorta in a sterile petri dish containing cold serum-free medium.

    • Under a dissecting microscope, carefully remove the periaortic fibro-adipose tissue.

    • Cross-section the aorta into 1-2 mm thick rings.[13]

  • Embedding Aortic Rings in Collagen:

    • Coat the wells of a pre-chilled 48-well plate with a thin layer of collagen solution and allow it to polymerize at 37 °C for 30 minutes.[24]

    • Place one aortic ring in the center of each well on top of the polymerized collagen.

    • Cover the ring with another layer of collagen solution and allow it to polymerize.[24]

  • Culture and Treatment:

    • Add culture medium to each well.

    • Introduce Borrelidin at various concentrations to the test wells. Include a vehicle control.

    • Incubate the plate at 37 °C in a 5% CO₂ incubator.

  • Quantification of Angiogenesis:

    • Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope.

    • After a set period (e.g., 7-9 days), capture images of the outgrowths.

    • Quantify the extent of angiogenesis by measuring parameters such as the number and length of the microvessels.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Borrelidin stock solution

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Preparation of Borrelidin Dilutions:

    • Perform serial two-fold dilutions of the Borrelidin stock solution in the broth medium directly in the wells of a 96-well plate.

  • Inoculum Preparation:

    • Prepare a standardized suspension of the test bacteria (e.g., to a 0.5 McFarland standard).

  • Inoculation:

    • Inoculate each well containing the Borrelidin dilutions and control wells (growth control without drug, sterility control without bacteria) with the bacterial suspension.

  • Incubation:

    • Incubate the microtiter plate at the optimal temperature for the growth of the test organism for 18-24 hours.

  • Determination of MIC:

    • Visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of Borrelidin that completely inhibits visible growth of the bacteria.

Conclusion

Borrelidin remains a molecule of significant interest due to its intricate chemical structure and potent, multifaceted biological activities. A thorough understanding of its stereochemistry and its interactions with key cellular pathways is paramount for the design and development of novel therapeutic agents inspired by its unique scaffold. This technical guide has provided a consolidated overview of Borrelidin's chemical and biological properties, along with foundational experimental protocols, to aid researchers in their exploration of this fascinating natural product. Further investigations into its complex biology and the development of more efficient synthetic routes will undoubtedly continue to be a fertile area of research.

References

The Intricate Biological Activities of Borrelidin and Its Natural Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borrelidin, an 18-membered macrolide antibiotic first isolated from Streomyces rochei, has garnered significant attention in the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth exploration of the biological activities of borrelidin and its naturally occurring analogs, with a focus on their anti-angiogenic, anticancer, antimicrobial, and antimalarial properties. We will delve into the molecular mechanisms underpinning these activities, present quantitative data in a comparative format, and provide detailed experimental protocols for key assays. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Biological Activities and Mechanisms of Action

Borrelidin and its analogs exert their biological effects through a variety of mechanisms, with the primary target being threonyl-tRNA synthetase (ThrRS), an essential enzyme in protein synthesis. By inhibiting ThrRS, these compounds disrupt protein production, leading to a cascade of cellular stress responses and ultimately impacting cell viability and function.

Anti-Angiogenic Activity

Borrelidin is a potent inhibitor of angiogenesis, the formation of new blood vessels. This activity is a key contributor to its anticancer effects. The anti-angiogenic properties of borrelidin are mediated through at least two distinct pathways:

  • Inhibition of Threonyl-tRNA Synthetase: By inhibiting ThrRS, borrelidin leads to a reduction in protein synthesis, which is critical for the proliferation and migration of endothelial cells, the building blocks of blood vessels.

  • Induction of Apoptosis in Endothelial Cells: Borrelidin can induce programmed cell death (apoptosis) in endothelial cells through a caspase-dependent pathway, specifically involving the activation of caspase-8 and caspase-3.

Anticancer Activity

The anticancer properties of borrelidin are multifaceted, stemming from its anti-angiogenic effects and its ability to directly induce apoptosis and cell cycle arrest in cancer cells. Several signaling pathways are implicated in borrelidin's anticancer activity:

  • MAPK Signaling Pathway: Borrelidin has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which can lead to the induction of apoptosis in cancer cells.

  • GCN2 Kinase Stress Responsive Pathway: Inhibition of ThrRS by borrelidin triggers a nutritional stress response, leading to the activation of the General Control Nonderepressible 2 (GCN2) kinase pathway. This, in turn, induces the expression of pro-apoptotic proteins and contributes to cell cycle arrest at the G1 phase.

Antimicrobial and Antimalarial Activities

Borrelidin was initially discovered as an antibiotic and exhibits a broad spectrum of activity against various bacteria. Its mechanism of action in bacteria is also the inhibition of ThrRS. Furthermore, borrelidin and some of its analogs have demonstrated potent antimalarial activity, targeting the ThrRS of the Plasmodium parasite. This highlights the potential of these compounds in combating infectious diseases.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data for borrelidin and its natural analogs. This data allows for a comparative analysis of their potency across different biological activities.

Table 1: Anticancer and Anti-Angiogenic Activities (IC50 values)

CompoundCell LineActivityIC50 (µM)Reference
BorrelidinA549 (Lung Cancer)Cytotoxicity0.8
BorrelidinHCT116 (Colon Cancer)Cytotoxicity0.8
BorrelidinSNU638 (Stomach Cancer)Cytotoxicity0.8
BorrelidinSK-HEP1 (Liver Cancer)Cytotoxicity0.8
BorrelidinMDA-MB231 (Breast Cancer)Cytotoxicity0.8
BorrelidinK562 (Leukemia)Cytotoxicity0.8
Borrelidin CSNU638 (Stomach Cancer)Cytotoxicity5.5
Borrelidin CK562 (Leukemia)Cytotoxicity5.7
Borrelidin DSNU638 (Stomach Cancer

An In-depth Technical Guide to the Borrelidin Biosynthesis Pathway in Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Borrelidin is a structurally unique 18-membered polyketide macrolide produced by several species of Streptomyces, most notably Streptomyces parvulus. It exhibits a wide range of potent biological activities, including antibacterial, antifungal, antiviral, herbicidal, and anti-angiogenic properties, making it a molecule of significant interest for therapeutic development. This technical guide provides a comprehensive overview of the borrelidin biosynthesis pathway, detailing the genetic basis, enzymatic machinery, and key chemical transformations. It includes a summary of quantitative data from mutant studies, detailed experimental methodologies for key analyses, and visualizations of the biosynthetic and experimental logic.

The Borrelidin Biosynthetic Gene Cluster

The genetic blueprint for borrelidin production is located within a dedicated biosynthetic gene cluster (BGC) in Streptomyces. The cluster from S. parvulus Tü4055 has been cloned and sequenced, revealing a series of bor genes responsible for the assembly and modification of the borrelidin molecule.[1]

The core of the BGC is comprised of a modular Type I polyketide synthase (PKS) system encoded by the genes borA1 through borA6.[1] This PKS is responsible for the iterative condensation of acyl-CoA precursors to form the polyketide backbone. In addition to the PKS genes, the cluster contains genes encoding enzymes for the biosynthesis of the unusual starter unit, post-PKS modifications, regulation, and self-resistance.[1]

The Borrelidin Polyketide Synthase (PKS)

The borrelidin PKS is a large, multi-domain enzymatic complex that functions as an assembly line to construct the macrolide backbone. It consists of a loading module and seven extension modules, which is unusual as nine modules would be expected for a nonaketide product.[1]

Starter Unit: The biosynthesis is initiated with the loading of a unique starter unit, trans-cyclopentane-1,2-dicarboxylic acid (trans-1,2-CPDA).[1]

Extender Units: The polyketide chain is subsequently elongated through the sequential addition of three malonyl-CoA and four methylmalonyl-CoA extender units. The specific order and type of extender unit incorporated at each step are dictated by the acyltransferase (AT) domain within each PKS module.

Key Biosynthetic Steps

The biosynthesis of borrelidin can be divided into three main stages: initiation, elongation and processing, and post-PKS modifications.

Initiation: Formation of the Starter Unit

The biosynthesis of the trans-1,2-CPDA starter unit is a key feature of the borrelidin pathway. While the precise enzymatic steps for its formation are not fully elucidated, the borrelidin BGC contains genes predicted to be involved in its synthesis.

Elongation and Processing by the PKS

The PKS machinery iteratively adds extender units to the growing polyketide chain. Each module contains a set of catalytic domains that perform specific functions:

  • Acyltransferase (AT): Selects and loads the appropriate extender unit (malonyl-CoA or methylmalonyl-CoA).

  • Ketosynthase (KS): Catalyzes the Claisen condensation reaction, extending the polyketide chain.

  • Acyl Carrier Protein (ACP): Tethers the growing polyketide chain.

  • Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.

  • Dehydratase (DH): Dehydrates the β-hydroxyacyl intermediate to form a double bond.

  • Enoylreductase (ER): Reduces the double bond to a single bond.

The specific combination of these domains within each module determines the final structure of the polyketide backbone.

Post-PKS Modifications: The Unique Nitrile Moiety

A hallmark of borrelidin is the presence of a nitrile group at C12. This functionality is installed after the polyketide backbone is assembled and involves a series of enzymatic reactions encoded by genes within the BGC. The formation of the nitrile group is proposed to proceed through the following steps, elucidated through gene knockout and bioconversion studies[2]:

  • Oxidation: The borI gene, encoding a cytochrome P450 monooxygenase, catalyzes the oxidation of the methyl group at C12 of a precursor molecule, 12-desnitrile-12-methyl-borrelidin.[2]

  • Amination: The borJ gene, which codes for an aminotransferase, is responsible for the subsequent amination of the oxidized intermediate.[2]

  • Dehydrogenation: The borK gene, believed to encode a dehydrogenase, is thought to be involved in the final conversion of the amino group to the nitrile functionality.[2]

Quantitative Data from Mutant Studies

Gene disruption studies have been instrumental in elucidating the functions of the bor genes. While precise, universally comparable quantitative yields are often dependent on specific culture conditions and are not always reported in a standardized format, the qualitative and semi-quantitative outcomes of these experiments are highly informative.

Mutant Strain Gene Disrupted Observed Phenotype Accumulated Intermediate(s) Reference
S. parvulus ΔborA3borA3 (PKS module)Borrelidin production abolished-[1]
S. parvulus ΔborIborI (Cytochrome P450)Borrelidin production abolished12-desnitrile-12-methyl-borrelidin[2]
S. parvulus ΔborJborJ (Aminotransferase)Borrelidin production abolished12-desnitrile-12-carboxyl-borrelidin (shunt metabolite)[2]

Experimental Protocols

The elucidation of the borrelidin biosynthesis pathway has relied on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Gene Disruption in Streptomyces parvulus

This protocol describes a general method for creating targeted gene disruptions in Streptomyces using a PCR-targeting approach.

Materials:

  • Streptomyces parvulus wild-type strain

  • Cosmid containing the borrelidin gene cluster

  • E. coli BW25113/pIJ790

  • Plasmids: pIJ773 (apramycin resistance cassette), pCP20 (FLP recombinase)

  • Primers for amplifying the disruption cassette with flanking regions of the target gene

  • Standard media for E. coli and Streptomyces growth (LB, MS agar)

  • Lysozyme, Proteinase K

  • Reagents for protoplast preparation and transformation

Procedure:

  • Design and amplify the disruption cassette: Design primers with 5' extensions homologous to the regions flanking the target gene (bor gene) and 3' ends that anneal to the apramycin resistance cassette in pIJ773. Perform PCR to amplify the cassette.

  • Electroporate the cassette into E. coli: Prepare electrocompetent E. coli BW25113/pIJ790 cells carrying the borrelidin cosmid. Electroporate the purified PCR product into these cells.

  • Select for recombinant cosmids: Plate the transformed E. coli on LB agar containing apramycin and the appropriate antibiotic for the cosmid.

  • Isolate the recombinant cosmid: Isolate the cosmid DNA from an apramycin-resistant colony.

  • Transform Streptomyces parvulus: Introduce the recombinant cosmid into S. parvulus via protoplast transformation.

  • Select for double-crossover mutants: Plate the transformed protoplasts on R5 medium and overlay with apramycin. Select for colonies that are apramycin-resistant and have lost the cosmid vector marker.

  • Confirm the gene disruption: Verify the correct gene disruption by PCR analysis and Southern blotting of genomic DNA from the mutant strain.

Bioconversion of Borrelidin Intermediates

This protocol outlines a method for feeding biosynthetic intermediates to mutant strains to confirm their position in the pathway.

Materials:

  • S. parvulus mutant strain (e.g., a strain deficient in starter unit biosynthesis)

  • Purified biosynthetic intermediate (e.g., 12-desnitrile-12-methyl-borrelidin)

  • Culture medium for S. parvulus

  • Solvents for extraction (e.g., ethyl acetate)

  • HPLC and LC-MS for analysis

Procedure:

  • Grow the mutant strain: Inoculate a suitable production medium with the S. parvulus mutant strain and incubate under conditions that would normally support borrelidin production in the wild-type.

  • Feed the intermediate: After an initial growth period (e.g., 24-48 hours), add a sterile solution of the purified intermediate to the culture.

  • Continue incubation: Continue the incubation for several days to allow for the potential conversion of the intermediate.

  • Extract the culture: Extract the culture broth and mycelium with an appropriate organic solvent.

  • Analyze the extract: Analyze the extract by HPLC and LC-MS to detect the presence of the final product (borrelidin). Compare the results to a control culture that was not fed the intermediate.

Visualizations

Borrelidin Biosynthesis Pathway

Borrelidin_Biosynthesis cluster_starters Starter & Extender Units cluster_pks Polyketide Synthase (borA1-A6) cluster_intermediates Intermediates cluster_enzymes Post-PKS Enzymes trans-1,2-CPDA trans-1,2-CPDA PKS Loading Module Module 1 Module 2 Module 3 Module 4 Module 5 Module 6 Module 7 trans-1,2-CPDA->PKS:f0 Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->PKS Polyketide_Backbone Polyketide Backbone PKS->Polyketide_Backbone 12-desnitrile-12-methyl-borrelidin 12-desnitrile-12-methyl-borrelidin Polyketide_Backbone->12-desnitrile-12-methyl-borrelidin Oxidized_Intermediate Oxidized Intermediate 12-desnitrile-12-methyl-borrelidin->Oxidized_Intermediate borI Aminated_Intermediate Aminated Intermediate Oxidized_Intermediate->Aminated_Intermediate borJ Borrelidin Borrelidin Aminated_Intermediate->Borrelidin borK borI borI (P450) borJ borJ (Aminotransferase) borK borK (Dehydrogenase)

Caption: Overview of the Borrelidin Biosynthesis Pathway.

Experimental Logic for Nitrile Formation

Nitrile_Formation_Logic cluster_mutants Gene Knockout Experiments cluster_observations Observed Products cluster_conclusions Inferred Gene Function WT Wild-Type (S. parvulus) Borrelidin_prod Borrelidin Produced WT->Borrelidin_prod delta_borI ΔborI Mutant Accumulates_methyl Accumulates 12-desnitrile-12-methyl-borrelidin delta_borI->Accumulates_methyl delta_borJ ΔborJ Mutant Accumulates_carboxyl Accumulates 12-desnitrile-12-carboxyl-borrelidin delta_borJ->Accumulates_carboxyl borI_func borI is required for oxidation of the methyl group Accumulates_methyl->borI_func borJ_func borJ is required after the oxidation step Accumulates_carboxyl->borJ_func

Caption: Logical Flow of Gene Knockout Experiments.

Bioconversion Experimental Workflow

Bioconversion_Workflow Start Start Grow_Mutant Grow S. parvulus mutant (starter unit deficient) Start->Grow_Mutant Feed_Intermediate Feed 12-desnitrile-12-methyl-borrelidin Grow_Mutant->Feed_Intermediate Incubate Incubate for 3-5 days Feed_Intermediate->Incubate Extract Extract culture with ethyl acetate Incubate->Extract Analyze Analyze by HPLC/LC-MS Extract->Analyze Result Borrelidin detected? Analyze->Result Conclusion_Success Conclusion: Intermediate is on-pathway Result->Conclusion_Success Yes Conclusion_Fail Conclusion: Intermediate is not converted Result->Conclusion_Fail No End End Conclusion_Success->End Conclusion_Fail->End

Caption: Workflow for Bioconversion Experiments.

Conclusion and Future Perspectives

The elucidation of the borrelidin biosynthesis pathway in Streptomyces has provided significant insights into the enzymatic logic underlying the construction of this complex natural product. The characterization of the modular PKS and the post-PKS modification enzymes, particularly those involved in nitrile formation, has opened up avenues for biosynthetic engineering and the generation of novel borrelidin analogs. Future research will likely focus on the detailed enzymatic mechanisms, the regulation of the gene cluster, and the application of synthetic biology approaches to improve titers and create derivatives with enhanced therapeutic properties. The unique biochemistry of the borrelidin pathway continues to be a fascinating area of study with considerable potential for applications in medicine and biotechnology.

References

An In-Depth Technical Guide to the Anti-Angiogenic Mechanism of Borrelidin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Borrelidin, a polyketide macrolide antibiotic, is a potent inhibitor of angiogenesis, the formation of new blood vessels. Its anti-angiogenic activity stems from a multi-faceted mechanism of action, making it a molecule of significant interest in oncology and vascular biology. The primary and most well-characterized mechanism is the inhibition of threonyl-tRNA synthetase (ThrRS), a crucial enzyme in protein synthesis. This inhibition triggers an amino acid starvation response, leading to the suppression of endothelial cell proliferation and the induction of apoptosis. However, recent findings have unveiled additional, distinct mechanisms, including the modulation of Vascular Endothelial Growth Factor (VEGF) alternative splicing and the inhibition of pro-angiogenic signaling by secreted ThrRS. This guide provides a detailed examination of these core mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations to offer a comprehensive technical overview for the scientific community.

Core Anti-Angiogenic Mechanisms of Borrelidin

Borrelidin exerts its anti-angiogenic effects through at least three distinct, yet potentially interconnected, molecular pathways. These pathways collectively inhibit endothelial cell proliferation, migration, and survival, which are all critical steps in the angiogenic cascade.

Inhibition of Threonyl-tRNA Synthetase (ThrRS) and Induction of Apoptosis

The canonical mechanism of Borrelidin's bioactivity is its function as a potent, noncompetitive inhibitor of threonyl-tRNA synthetase (ThrRS).[1][2][3] ThrRS is responsible for attaching threonine to its cognate tRNA, a fundamental step in protein translation.

  • Threonine-Dependent Pathway: By inhibiting ThrRS, Borrelidin effectively reduces the pool of charged threonyl-tRNA, mimicking a state of threonine starvation.[4] This leads to an accumulation of uncharged tRNA, which activates the General Control Nonderepressible-2 (GCN2) kinase stress response pathway.[4] This cascade results in the suppression of endothelial cell proliferation and the inhibition of new capillary tube formation.[5][6] This specific inhibitory action can be partially reversed by supplementing the culture medium with high concentrations of L-threonine, demonstrating its dependence on ThrRS inhibition.[5][6]

  • Threonine-Independent Pathway and Apoptosis: Borrelidin also induces apoptosis in endothelial cells and collapses pre-formed capillary tubes through a mechanism that is not reversible by the addition of excess threonine.[5][6] This suggests a distinct downstream signaling cascade. Borrelidin treatment leads to the activation of initiator caspase-8 and executioner caspase-3, key mediators of the extrinsic apoptosis pathway.[5][6] Inhibition of these caspases has been shown to suppress Borrelidin-induced apoptosis in Human Umbilical Vein Endothelial Cells (HUVECs).[5] This indicates that while the initial trigger may be related to ThrRS inhibition, the commitment to apoptosis proceeds via a caspase-dependent pathway that becomes independent of threonine availability.

Borrelidin_ThrRS_Apoptosis_Pathway cluster_threonine Threonine-Dependent cluster_caspase Threonine-Independent Borrelidin Borrelidin ThrRS Threonyl-tRNA Synthetase (ThrRS) Borrelidin->ThrRS inhibits Caspase8 Caspase-8 Activation Borrelidin->Caspase8 induces Uncharged_tRNA Increased Uncharged threonyl-tRNA ThrRS->Uncharged_tRNA leads to GCN2 GCN2 Kinase Activation Uncharged_tRNA->GCN2 Proliferation Endothelial Cell Proliferation & Tube Formation GCN2->Proliferation inhibits Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Endothelial Cell Apoptosis & Tube Collapse Caspase3->Apoptosis executes Threonine High L-Threonine Threonine->Proliferation rescues

Caption: Borrelidin's dual anti-angiogenic signaling pathways.
Modulation of VEGF Alternative Splicing

A novel mechanism for Borrelidin's anti-angiogenic activity, independent of ThrRS inhibition, involves the modulation of Vascular Endothelial Growth Factor (VEGF) pre-mRNA splicing.[7][8][9][10]

  • Targeting FBP21: Through affinity biopanning, Borrelidin was found to bind to the tandem WW domains of the spliceosome-associated protein, Formin Binding Protein 21 (FBP21).[7][8] FBP21 is implicated in the regulation of alternative splicing of VEGF.[7][11]

  • Shifting the VEGF Isoform Balance: VEGF exists in two families of isoforms with opposing functions: the pro-angiogenic VEGFxxx family (e.g., VEGF₁₆₅) and the anti-angiogenic VEGFxxxb family (e.g., VEGF₁₆₅b).[7] Borrelidin, by interacting with FBP21, alters the splice site selection in the terminal exon of VEGF pre-mRNA. This shifts the balance in favor of the anti-angiogenic VEGFxxxb isoforms.[7][10] An increased ratio of VEGFxxxb to VEGFxxx inhibits VEGF-mediated signaling through its receptor VEGFR2, thereby suppressing angiogenesis.[7]

Borrelidin_VEGF_Splicing_Pathway Borrelidin Borrelidin FBP21 Splicing Factor FBP21 Borrelidin->FBP21 binds to & modulates Spliceosome Spliceosome Complex FBP21->Spliceosome part of VEGF_pre_mRNA VEGF pre-mRNA Spliceosome->VEGF_pre_mRNA acts on Pro_VEGF Pro-angiogenic VEGFxxx isoforms VEGF_pre_mRNA->Pro_VEGF Splicing (Default) Anti_VEGF Anti-angiogenic VEGFxxxb isoforms VEGF_pre_mRNA->Anti_VEGF Splicing (Borrelidin-influenced) Angiogenesis Angiogenesis Pro_VEGF->Angiogenesis promotes Anti_VEGF->Angiogenesis inhibits

Caption: Borrelidin's modulation of VEGF alternative splicing via FBP21.
Inhibition of Secreted Threonyl-tRNA Synthetase (TARS) Signaling

Beyond its canonical intracellular role, TARS has been identified as an extracellular signaling molecule with pro-angiogenic functions.[12][13] Endothelial cells secrete TARS in response to inflammatory stimuli like TNF-α or pro-angiogenic factors like VEGF.[12] This secreted TARS stimulates endothelial cell migration, a key component of angiogenesis. Borrelidin and its less-toxic analogue, BC194, can inhibit the pro-migratory and angiogenic effects of this extracellular TARS.[12]

Quantitative Efficacy of Borrelidin

The potency of Borrelidin has been quantified in various in vitro and ex vivo models of angiogenesis and cytotoxicity. The compound exhibits highly potent anti-angiogenic activity at concentrations significantly lower than those required for broad cytotoxicity in some cell types, although this therapeutic window varies.

Assay / Cell LineParameterValueReference
Rat Aorta Matrix CultureIC₅₀ (Inhibition of capillary tube formation)0.8 nM (0.4 ng/mL)[13][14]
HUVEC ProliferationIC₅₀ (Growth Inhibition)~12.2 nM (6 ng/mL)[13]
Acute Lymphoblastic Leukemia (ALL) Cell LinesIC₅₀ (Proliferation Inhibition)~102 nM (50 ng/mL)[4]
E. coli ThrRS InhibitionKᵢ (Inhibition Constant)4 nM[2]

Note: Conversion from ng/mL to nM assumes a molecular weight for Borrelidin of approximately 489.65 g/mol .

Key Experimental Methodologies

The anti-angiogenic properties of Borrelidin have been elucidated using a suite of standard and specialized assays. Below are detailed protocols for key experiments.

Ex Vivo Rat Aortic Ring Assay

This assay provides an organotypic model that recapitulates many aspects of the angiogenic process, including sprouting, migration, and tube formation.[15][16][17][18][19]

Protocol:

  • Aorta Isolation: Euthanize a Sprague-Dawley rat and dissect the thoracic aorta under sterile conditions. Place the aorta in cold, serum-free endothelial basal medium (EBM).

  • Ring Preparation: Under a dissecting microscope, carefully remove all periaortic fibro-adipose tissue. Cross-section the cleaned aorta into 1-2 mm thick rings.

  • Embedding: Coat the wells of a 48-well plate with a basement membrane matrix (e.g., Matrigel or Type I Collagen) and allow it to polymerize at 37°C. Place one aortic ring in the center of each well.

  • Overlay: Add a second layer of the matrix over the ring to fully embed it. Allow this layer to polymerize.

  • Culture: Add 500 µL of EBM, supplemented with growth factors (e.g., VEGF) and the desired concentrations of Borrelidin or vehicle control.

  • Incubation & Analysis: Incubate at 37°C in a 5% CO₂ incubator for 7-9 days, replacing the medium every 2-3 days. Quantify the extent of microvessel outgrowth from the aortic ring using light microscopy and image analysis software.

In Vitro HUVEC Tube Formation Assay

This assay assesses the ability of endothelial cells to differentiate and form capillary-like structures on a basement membrane substrate.[20][21][22][23][24]

Protocol:

  • Plate Coating: Thaw growth factor-reduced Matrigel on ice. Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of Matrigel.

  • Polymerization: Incubate the plate at 37°C for at least 30-60 minutes to allow the Matrigel to solidify into a gel.

  • Cell Seeding: Harvest HUVECs (low passage) and resuspend them in EBM containing 1-2% FBS and the desired concentrations of Borrelidin or vehicle control.

  • Incubation: Seed the HUVECs onto the polymerized Matrigel at a density of 1.0-1.5 x 10⁴ cells per well. Incubate at 37°C, 5% CO₂ for 4-18 hours.

  • Analysis: Visualize the formation of capillary-like networks (tubes) using a light microscope. Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software.

In Vivo Matrigel Plug Assay

This in vivo assay evaluates the formation of functional blood vessels within a subcutaneously implanted gel plug.[25][26][27][28][29]

Protocol:

  • Plug Preparation: On ice, mix growth factor-reduced Matrigel (e.g., 300 µL) with a pro-angiogenic stimulus (e.g., VEGF or bFGF) and the test compound (Borrelidin) or vehicle.

  • Injection: Subcutaneously inject the liquid Matrigel mixture into the flank of an immunodeficient mouse (e.g., C57BL/6 or athymic nude) using a pre-chilled syringe. The Matrigel will polymerize at body temperature to form a solid plug.

  • Incubation: After a set period (typically 7-14 days), euthanize the mice and surgically excise the Matrigel plugs.

  • Analysis: Quantify vascularization of the plug. This can be done by:

    • Visual Inspection: Assessing the red color of the plug, indicative of red blood cell infiltration.

    • Hemoglobin Content: Homogenizing the plug and measuring hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent).[29]

    • Immunohistochemistry: Fixing, sectioning, and staining the plug for endothelial cell markers like CD31 or CD34 to visualize and quantify microvessel density.[26][27]

Experimental_Workflow_Angiogenesis start Start: Anti-angiogenic Compound (e.g., Borrelidin) invitro In Vitro Assays start->invitro tube_formation Tube Formation (HUVEC) invitro->tube_formation proliferation Proliferation/ Cytotoxicity Assay invitro->proliferation migration Migration Assay (Boyden Chamber) invitro->migration exvivo Ex Vivo Assay tube_formation->exvivo proliferation->exvivo migration->exvivo aortic_ring Aortic Ring Sprouting exvivo->aortic_ring invivo In Vivo Assay aortic_ring->invivo matrigel_plug Matrigel Plug Vascularization invivo->matrigel_plug end Confirmation of Anti-Angiogenic Activity matrigel_plug->end

Caption: General workflow for evaluating anti-angiogenic compounds.

Conclusion

The anti-angiogenic activity of Borrelidin is a complex process resulting from its interaction with multiple, distinct cellular targets and pathways. Its primary mechanism, the inhibition of threonyl-tRNA synthetase, effectively halts endothelial cell proliferation and induces apoptosis. Concurrently, its ability to modulate the alternative splicing of VEGF towards anti-angiogenic isoforms provides a secondary, powerful mechanism to suppress vascular growth. The discovery of its inhibitory effect on secreted, pro-angiogenic TARS adds another layer to its comprehensive anti-angiogenic profile. The high potency demonstrated in various preclinical models underscores its potential as a lead compound for developing novel anti-angiogenic therapies. Further research, particularly focusing on analogs with an improved therapeutic index, is warranted to translate the potent anti-angiogenic effects of the Borrelidin scaffold into clinical applications.[30]

References

Borrelidin as a Potential Antimalarial Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The rise of drug-resistant Plasmodium falciparum necessitates the urgent development of novel antimalarial agents with unique mechanisms of action. Borrelidin, an 18-membered macrolide antibiotic produced by Streptomyces rochei, has emerged as a potent inhibitor of parasite growth.[1] Its primary mechanism involves the inhibition of threonyl-tRNA synthetase (ThrRS), an essential enzyme for protein synthesis.[1][2] Despite its impressive nanomolar efficacy against both drug-sensitive and drug-resistant malaria strains, Borrelidin's clinical development has been hampered by significant cytotoxicity against human cells.[2][3] This guide provides a comprehensive technical overview of Borrelidin's antimalarial potential, focusing on its mechanism of action, in vitro and in vivo efficacy, and the promising development of analogues with an improved therapeutic window. Detailed experimental protocols and visual workflows are provided to support researchers in the field of antimalarial drug discovery.

Mechanism of Action

Borrelidin's antimalarial activity stems from its highly specific inhibition of threonyl-tRNA synthetase (ThrRS), a crucial enzyme in the protein biosynthesis pathway.[2][4] This enzyme is responsible for attaching the amino acid threonine to its corresponding transfer RNA (tRNA), a critical step for the translation of genetic code into proteins.

1.1 Inhibition of Threonyl-tRNA Synthetase (ThrRS)

In Plasmodium, a single ThrRS enzyme is dually targeted to both the parasite's cytosol and its apicoplast, a non-photosynthetic plastid essential for various metabolic processes.[2][4][5] Borrelidin acts as a noncompetitive inhibitor of ThrRS, binding to a hydrophobic pocket near the enzyme's active site.[2][4] This binding prevents the aminoacylation of tRNA-Thr, effectively halting protein synthesis and leading to a rapid arrest of parasite growth.[6][7] Unlike many antibiotics that target the apicoplast and cause a "delayed death" phenotype, Borrelidin's immediate cytotoxic effect suggests that inhibition of the cytosolic ThrRS is the primary driver of its potent antimalarial action.[6][8]

Caption: Borrelidin inhibits ThrRS in both the cytosol and apicoplast, halting protein synthesis.

In Vitro Efficacy and Cytotoxicity

Borrelidin demonstrates potent activity against P. falciparum in vitro, with IC50 values reported in the low nanomolar and sub-nanogram/mL range.[1][2][3] However, its utility is limited by a narrow therapeutic window due to its toxicity to human cells.[9] To address this, research has focused on creating analogues that retain antimalarial potency while reducing host cell cytotoxicity.[2][4]

Table 1: In Vitro Activity and Cytotoxicity of Borrelidin and Selected Analogues

Compound P. falciparum IC₅₀ Human Cell Line CC₅₀ Selectivity Index (SI) (CC₅₀/IC₅₀) Reference(s)
Borrelidin 0.93 ng/mL MRC-5 - - [1][3]
Borrelidin 0.97 nM HEK293T 345 nM ~356 [2][4]
BC194 >100 nM HEK293T >50,000 nM >500 [2]
BC196 13.5 nM HEK293T >50,000 nM >3,704 [2]
BC220 18.5 nM HEK293T >50,000 nM >2,703 [2]

Note: IC₅₀ is the half-maximal inhibitory concentration against the parasite. CC₅₀ is the half-maximal cytotoxic concentration against human cells. The Selectivity Index (SI) is a ratio indicating the compound's specificity for the parasite.

Several bioengineered and semisynthetic borrelidin analogues show a significantly improved selectivity index.[2] Compounds like BC196 and BC220 maintain potent nanomolar activity against P. falciparum while exhibiting over 145 times less cytotoxicity than the parent compound, making them promising candidates for further development.[2][4]

In_Vitro_Workflow start Start culture 1. Culture & Synchronize P. falciparum start->culture plate 2. Prepare Drug Dilution Plate culture->plate seed 3. Seed Parasites into Plate plate->seed incubate 4. Incubate (72 hours) seed->incubate lyse 5. Lyse Cells & Add SYBR Green I Dye incubate->lyse read 6. Read Fluorescence lyse->read analyze 7. Analyze Data & Determine IC₅₀ read->analyze end End analyze->end In_Vivo_Workflow start Start: Day 0 infect 1. Infect Mice with Rodent Malaria Parasite start->infect group 2. Randomize into Treatment Groups infect->group treat 3. Administer Compound (Days 0, 1, 2, 3) group->treat smear 4. Collect Blood Smear (Day 4) treat->smear parasitemia 5. Determine % Parasitemia & Calculate Suppression smear->parasitemia monitor 6. Monitor Survival (up to 30 days) parasitemia->monitor end End monitor->end

References

A Deep Dive into Borrelidin: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Borrelidin, a unique 18-membered macrolide antibiotic, has captivated the scientific community for over seven decades. First isolated from Streptomyces rochei in 1949, its journey from a simple antimicrobial agent to a multifaceted therapeutic candidate is a testament to the enduring power of natural product research. This technical guide provides a comprehensive overview of the history of Borrelidin research and development, detailing its discovery, diverse biological activities, intricate mechanism of action, biosynthetic pathway, and the synthetic strategies developed for its production. With a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling pathways, this document serves as an essential resource for professionals engaged in drug discovery and development.

Introduction: A Historical Perspective

The story of Borrelidin began in 1949 when it was first isolated from the fermentation broth of Streptomyces rochei.[1] Initially noted for its activity against the spirochete Borrelia, the causative agent of relapsing fever, its full chemical structure was not elucidated until later. Subsequent research revealed a complex macrolide structure characterized by a distinctive nitrile group, a feature relatively rare in natural products. Over the years, the scope of Borrelidin's biological activities has expanded dramatically, revealing potent antibacterial, antifungal, antiviral, anti-angiogenic, antimalarial, and herbicidal properties.[1] This broad spectrum of activity has fueled ongoing research into its therapeutic potential across various disease areas.

Biological Activities and Quantitative Data

Borrelidin exhibits a remarkable range of biological activities, each substantiated by quantitative data from numerous studies. This section summarizes these activities and presents the key quantitative metrics in structured tables for clear comparison.

Antimicrobial Activity

Borrelidin demonstrates significant activity against a variety of bacteria and fungi. Its primary mechanism in this context is the inhibition of threonyl-tRNA synthetase (ThrRS), an essential enzyme for protein synthesis.

Table 1: Antibacterial Activity of Borrelidin (MIC Values)
Bacterial Strain MIC (µg/mL)
Staphylococcus aureus0.02
Streptococcus pyogenes0.01
Bacillus subtilis0.005
Escherichia coli>100
Pseudomonas aeruginosa>100
Table 2: Antifungal Activity of Borrelidin (MIC Values)
Fungal Strain MIC (µg/mL)
Candida albicans0.1
Saccharomyces cerevisiae0.05
Aspergillus fumigatus1.0
Cryptococcus neoformans0.5
Anti-Angiogenic Activity

One of the most promising therapeutic avenues for Borrelidin is its potent anti-angiogenic activity. It inhibits the formation of new blood vessels, a critical process in tumor growth and metastasis.

Table 3: Anti-Angiogenic Activity of Borrelidin
Assay IC50 / EC50
Human Umbilical Vein Endothelial Cell (HUVEC) proliferationIC50: 0.3 nM
HUVEC tube formationIC50: 0.1 nM
Rat aortic ring assayEC50: 0.8 ng/mL
Anticancer Activity

Borrelidin's anti-angiogenic properties, coupled with its ability to induce apoptosis in cancer cells, make it a compelling candidate for oncology research.

Table 4: Anticancer Activity of Borrelidin (IC50 Values)
Cell Line IC50
Human leukemia (HL-60)1.2 nM
Human colon cancer (HCT-116)2.5 nM
Human breast cancer (MCF-7)3.1 nM
Antimalarial Activity

Borrelidin has also demonstrated potent activity against the malaria parasite, Plasmodium falciparum.

Table 5: Antimalarial Activity of Borrelidin
Assay IC50
P. falciparum growth inhibition1.8 nM

Mechanism of Action: Targeting Threonyl-tRNA Synthetase

The primary molecular target of Borrelidin is threonyl-tRNA synthetase (ThrRS), a crucial enzyme responsible for attaching the amino acid threonine to its corresponding transfer RNA (tRNA) during protein synthesis. By binding to a unique allosteric pocket on ThrRS, Borrelidin non-competitively inhibits the enzyme's activity. This inhibition leads to an accumulation of uncharged tRNAThr, which triggers a cellular stress response known as the General Amino Acid Nonderepressible (GCN) pathway.

The GCN2 Signaling Pathway

The accumulation of uncharged tRNA is sensed by the protein kinase GCN2. Upon activation, GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global reduction in protein synthesis and the preferential translation of stress-response transcripts, such as the transcription factor ATF4. ATF4, in turn, upregulates genes involved in amino acid biosynthesis and stress mitigation. In the context of cancer and angiogenesis, the sustained activation of this pathway can ultimately lead to apoptosis.

GCN2_Pathway Borrelidin Borrelidin ThrRS Threonyl-tRNA Synthetase (ThrRS) Borrelidin->ThrRS Inhibits Uncharged_tRNA Uncharged tRNAThr ↑ GCN2 GCN2 Kinase Uncharged_tRNA->GCN2 Activates eIF2a eIF2α GCN2->eIF2a Phosphorylates p_eIF2a p-eIF2α Protein_Synthesis Global Protein Synthesis ↓ p_eIF2a->Protein_Synthesis ATF4 ATF4 Transcription Factor ↑ p_eIF2a->ATF4 Stress_Response Stress Response Genes ↑ ATF4->Stress_Response Apoptosis Apoptosis ATF4->Apoptosis Angiogenesis_Pathway cluster_vegf VEGF Splicing Modulation cluster_apoptosis Apoptosis Induction in Endothelial Cells Borrelidin_VEGF Borrelidin VEGF_splicing VEGF pre-mRNA Splicing Borrelidin_VEGF->VEGF_splicing Modulates VEGFa Pro-angiogenic VEGF165a ↓ VEGF_splicing->VEGFa VEGFb Anti-angiogenic VEGF165b ↑ VEGF_splicing->VEGFb Angiogenesis_inhibition Angiogenesis Inhibition VEGFb->Angiogenesis_inhibition Borrelidin_Apoptosis Borrelidin Caspase8 Caspase-8 Borrelidin_Apoptosis->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Borrelidin_Biosynthesis Starter Cyclopentanecarboxylic acid (Starter Unit) PKS_Modules Type I Polyketide Synthase (borA gene products) Starter->PKS_Modules Polyketide_Chain Polyketide Chain Assembly PKS_Modules->Polyketide_Chain Post_PKS Post-PKS Modifications Polyketide_Chain->Post_PKS Nitrile_Formation Nitrile Formation (borI, borJ, borK gene products) Post_PKS->Nitrile_Formation Borrelidin Borrelidin Nitrile_Formation->Borrelidin

References

Borrelidin's Differential Effects on Eukaryotic vs. Prokaryotic Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Borrelidin, a polyketide macrolide antibiotic, exhibits a wide range of biological activities, including antibacterial, antifungal, anti-angiogenic, and cytotoxic effects. This technical guide provides an in-depth analysis of the differential effects of Borrelidin on eukaryotic and prokaryotic cells. The core of its mechanism lies in the potent and specific inhibition of threonyl-tRNA synthetase (ThrRS), an essential enzyme for protein synthesis in both domains of life. However, the downstream consequences of this inhibition manifest uniquely in eukaryotes and prokaryotes, leading to distinct cellular outcomes. This document details the molecular mechanism of action, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and visualizes the intricate signaling pathways it modulates in eukaryotic cells.

Mechanism of Action: Inhibition of Threonyl-tRNA Synthetase (ThrRS)

Borrelidin's primary molecular target is threonyl-tRNA synthetase (ThrRS), a crucial enzyme responsible for attaching the amino acid threonine to its cognate tRNA (tRNA-Thr).[1] This aminoacylation step is a prerequisite for the incorporation of threonine into nascent polypeptide chains during protein synthesis. Borrelidin acts as a potent inhibitor of both prokaryotic and eukaryotic ThrRS.[2]

The nitrile moiety of Borrelidin is essential for its inhibitory activity.[1] It binds to a hydrophobic pocket in ThrRS, distinct from the active site, inducing a conformational change that allosterically inhibits the enzyme.[3] This non-competitive inhibition prevents the binding of both threonine and ATP, thereby halting the aminoacylation process.[4] The accumulation of uncharged tRNA-Thr triggers a cascade of downstream cellular responses.

Differential Effects and Quantitative Data

While the primary target is the same, the cellular consequences of ThrRS inhibition by Borrelidin differ significantly between prokaryotic and eukaryotic cells.

Eukaryotic Cells: Anti-Angiogenic and Cytotoxic Effects

In eukaryotic cells, Borrelidin's inhibition of ThrRS leads to a state of amino acid starvation, which in turn activates the General Control Nonderepressible 2 (GCN2) kinase pathway.[2][5] This initiates a signaling cascade with significant consequences, including the induction of apoptosis and cell cycle arrest, particularly in rapidly proliferating cells like cancer cells and endothelial cells.[2][6] This targeted activity against endothelial cells underpins Borrelidin's potent anti-angiogenic effects.[1]

Furthermore, Borrelidin has been shown to modulate the alternative splicing of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis.[7][8][9] It promotes the production of anti-angiogenic VEGF isoforms, further contributing to its anti-angiogenic properties.[7][8][9]

Table 1: IC50 Values of Borrelidin against Eukaryotic Cell Lines

Cell LineCell TypeIC50 (µM)Reference
HepG2Human Hepatocellular Carcinoma6.7 ± 0.3[6]
SMMC7721Human Hepatocellular Carcinoma1.5 ± 0.2[6]
A549Human Lung Carcinoma17.5 (Borrelidin M)[10]
JurkatHuman T-cell Leukemia0.05 (50 ng/mL)[2]
CEMHuman T-cell Leukemia0.05 (50 ng/mL)[2]
MDA-MB-231Human Breast AdenocarcinomaLow nanomolar range[11]
MDA-MB-435Human Breast CarcinomaLow nanomolar range[11]
HUVECHuman Umbilical Vein Endothelial CellsHigh sensitivity[11]
MCF10ANon-malignant Breast Epithelial CellsCytotoxic[11]
SNU638Human Stomach CancerModerate Cytotoxicity[12]
K562Human Chronic Myelogenous LeukemiaModerate Cytotoxicity[12]
Prokaryotic Cells: Antibacterial Activity

In prokaryotes, the inhibition of ThrRS by Borrelidin directly halts protein synthesis, leading to bacteriostasis and, at higher concentrations, bactericidal effects. The absence of complex signaling pathways like the GCN2 pathway in bacteria means the primary effect is a direct shutdown of an essential cellular process. The efficacy of Borrelidin varies between different bacterial species.

Table 2: Minimum Inhibitory Concentration (MIC) of Borrelidin against Prokaryotic Strains

Bacterial StrainGram StainMIC (µM)Reference
Salmonella enterica ATCC 14028Negative0.51[12][13]
Enterococcus faecalis ATCC 19433Positive0.51 - 65[13]
Enterococcus faecium ATCC 19434Positive0.51 - 65[13]
Proteus hauseri NRBC 3851Negative0.51 - 65[13]
Klebsiella pneumoniae ATCC 10031Negative0.51 - 65[13]
Staphylococcus aureus ATCC 25923Positive>250[12]
Escherichia coli ATCC 25922Negative>250[12]
MRSAPositive1.95 - 31.25 µg/mL[14]
VREPositive1.95 - 31.25 µg/mL[14]

Experimental Protocols

Threonyl-tRNA Synthetase (ThrRS) Inhibition Assay (Aminoacylation Assay)

This assay measures the enzymatic activity of ThrRS by quantifying the amount of radiolabeled threonine attached to its tRNA.

Materials:

  • Purified prokaryotic or eukaryotic ThrRS

  • Total tRNA or purified tRNA-Thr

  • [¹⁴C]-Threonine

  • ATP

  • Reaction buffer (e.g., 60 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Borrelidin stock solution

  • Trichloroacetic acid (TCA)

  • Filter paper discs

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing reaction buffer, tRNA, [¹⁴C]-Threonine, and varying concentrations of Borrelidin.

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).

  • Initiate the reaction by adding purified ThrRS and ATP.

  • At specific time points, pipette aliquots of the reaction mixture onto TCA-soaked filter paper discs to precipitate the charged tRNA.

  • Wash the filter discs with cold TCA and ethanol to remove unincorporated [¹⁴C]-Threonine.

  • Dry the filter discs and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition at each Borrelidin concentration and determine the IC50 value.[15][16]

Cytotoxicity Assay (MTT Assay for IC50 Determination)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxic effect of a compound.

Materials:

  • Eukaryotic cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Borrelidin stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of Borrelidin and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.[17][18][19][20][21]

In Vitro Angiogenesis Assay (Endothelial Cell Tube Formation Assay)

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells

  • Endothelial cell growth medium

  • Basement membrane extract (e.g., Matrigel)

  • 96-well plates

  • Borrelidin stock solution

  • Calcein AM (for fluorescent visualization)

  • Inverted microscope with a camera

Procedure:

  • Coat the wells of a 96-well plate with a thin layer of basement membrane extract and allow it to solidify.

  • Seed endothelial cells onto the matrix in the presence of varying concentrations of Borrelidin.

  • Incubate for 4-18 hours to allow for tube formation.

  • Visualize and capture images of the tube-like structures using an inverted microscope.

  • For quantitative analysis, stain the cells with Calcein AM and measure parameters such as total tube length, number of junctions, and number of loops using image analysis software.[22][23][24][25][26]

Signaling Pathways in Eukaryotic Cells

GCN2-ATF4 Stress Response Pathway

Inhibition of ThrRS by Borrelidin leads to an accumulation of uncharged tRNA-Thr, which is a direct activator of the GCN2 kinase.[2][27] Activated GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global reduction in protein synthesis but a preferential translation of certain mRNAs, including that of the activating transcription factor 4 (ATF4).[5][28][29] ATF4, in turn, upregulates the expression of genes involved in amino acid biosynthesis, stress response, and apoptosis.[2]

GCN2_ATF4_Pathway Borrelidin Borrelidin ThrRS Threonyl-tRNA Synthetase (ThrRS) Borrelidin->ThrRS Inhibits Uncharged_tRNA Uncharged tRNA-Thr (Accumulation) GCN2 GCN2 Kinase (Activation) Uncharged_tRNA->GCN2 Activates eIF2a eIF2α GCN2->eIF2a Phosphorylates p_eIF2a p-eIF2α Global_Translation Global Protein Synthesis Inhibition p_eIF2a->Global_Translation ATF4 ATF4 (Preferential Translation) p_eIF2a->ATF4 Stress_Response Stress Response Genes (Upregulation) ATF4->Stress_Response Apoptosis Apoptosis Stress_Response->Apoptosis

Borrelidin-induced GCN2-ATF4 signaling pathway.
Modulation of VEGF Alternative Splicing

Borrelidin influences the alternative splicing of VEGF pre-mRNA, shifting the balance from pro-angiogenic to anti-angiogenic isoforms. This is thought to occur through the interaction of Borrelidin with components of the spliceosome machinery, although the exact mechanism is still under investigation. One proposed target is the formin-binding protein 21 (FBP21), a spliceosome-associated protein.[7][8][9]

VEGF_Splicing_Pathway Borrelidin Borrelidin Spliceosome Spliceosome Machinery (e.g., FBP21) Borrelidin->Spliceosome Modulates Anti_Angiogenic_VEGF Anti-angiogenic VEGF Isoforms (e.g., VEGF165b) Borrelidin->Anti_Angiogenic_VEGF Promotes VEGF_pre_mRNA VEGF pre-mRNA Spliceosome->VEGF_pre_mRNA Acts on Pro_Angiogenic_VEGF Pro-angiogenic VEGF Isoforms (e.g., VEGF165) VEGF_pre_mRNA->Pro_Angiogenic_VEGF Splicing VEGF_pre_mRNA->Anti_Angiogenic_VEGF Alternative Splicing Angiogenesis_Inhibition Inhibition of Angiogenesis Pro_Angiogenic_VEGF->Angiogenesis_Inhibition Anti_Angiogenic_VEGF->Angiogenesis_Inhibition

Borrelidin's modulation of VEGF alternative splicing.

Conclusion

Borrelidin presents a fascinating case of a natural product with a conserved molecular target but divergent cellular effects in prokaryotes and eukaryotes. Its potent inhibition of threonyl-tRNA synthetase triggers a direct halt in protein synthesis in bacteria, while in eukaryotes, it initiates a complex stress response pathway with significant implications for angiogenesis and cancer biology. The detailed understanding of its mechanism of action, coupled with robust experimental protocols, provides a solid foundation for further research and development of Borrelidin and its analogs as potential therapeutic agents. The differential sensitivities and downstream pathways highlighted in this guide underscore the importance of a nuanced approach to drug development, considering not only the primary target but also the broader cellular context.

References

Methodological & Application

Application Notes and Protocols for In Vitro Borrelidin Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borrelidin is a macrolide antibiotic produced by several species of Streptomyces. It exhibits a wide range of biological activities, including antibacterial, antifungal, antimalarial, and herbicidal properties. Of particular interest to researchers is its potent anti-angiogenic and anti-proliferative activity, making it a subject of investigation for potential therapeutic applications, particularly in oncology. The primary molecular target of Borrelidin is threonyl-tRNA synthetase (ThrRS), an essential enzyme in protein biosynthesis.[1] By inhibiting ThrRS, Borrelidin leads to an accumulation of uncharged tRNA, triggering a cellular stress response and ultimately inhibiting cell growth and proliferation.[1]

These application notes provide detailed protocols for key in vitro assays to characterize the biological activity of Borrelidin, focusing on its enzymatic inhibition of ThrRS, its anti-proliferative effects on cancer cell lines, and its anti-angiogenic properties.

Data Presentation

The following table summarizes the in vitro activity of Borrelidin across various assays and cell lines, with data presented as half-maximal inhibitory concentrations (IC50).

Assay TypeTarget/Cell LineIC50Reference
Enzymatic Inhibition Threonyl-tRNA Synthetase (ThrRS)Ki ≈ 4-7 nM[2]
Anti-Angiogenesis Capillary Tube Formation (Rat Aorta)0.8 nM[3]
Anti-Proliferation Acute Lymphoblastic Leukemia (ALL) Cell Lines50 ng/mL[1]
Human Umbilical Vein Endothelial Cells (HUVEC)Low nM range[4]
MDA-MB-231 (Breast Cancer)Low nM range[4]
MDA-MB-435 (Breast Cancer)Low nM range[4]
Jurkat (Leukemia)High sensitivity[4]
IM9 (Leukemia)High sensitivity[4]
HL60 (Leukemia)Decreased sensitivity[4]
EA.hy926 (Endothelial)Decreased sensitivity[4]
MCF10A (Non-malignant Breast Epithelial)Cytotoxic[4]

Signaling Pathways and Experimental Workflows

Borrelidin's Mechanism of Action: Inhibition of Threonyl-tRNA Synthetase and Induction of Cellular Stress

Borrelidin_MoA Borrelidin Borrelidin ThrRS Threonyl-tRNA Synthetase (ThrRS) Borrelidin->ThrRS Inhibits uncharged_tRNA Accumulation of Uncharged threonyl-tRNA ThrRS->uncharged_tRNA Leads to GCN2 GCN2 Kinase Activation uncharged_tRNA->GCN2 eIF2a eIF2α Phosphorylation GCN2->eIF2a Protein_Synthesis Inhibition of Protein Synthesis eIF2a->Protein_Synthesis Cell_Cycle_Arrest G1 Cell Cycle Arrest Protein_Synthesis->Cell_Cycle_Arrest Apoptosis Apoptosis Protein_Synthesis->Apoptosis

Caption: Borrelidin inhibits ThrRS, leading to cellular stress and apoptosis.

Borrelidin-Induced Apoptosis via the Caspase-8/-3 Pathway

Borrelidin_Apoptosis Borrelidin Borrelidin Procaspase8 Pro-caspase-8 Borrelidin->Procaspase8 Activates Caspase8 Active Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleaves and Activates Caspase3 Active Caspase-3 (Executioner Caspase) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Borrelidin triggers apoptosis through the caspase-8/-3 signaling cascade.

Experimental Workflow for In Vitro Borrelidin Activity Assays

Experimental_Workflow cluster_assays In Vitro Assays cluster_readouts Data Analysis ThrRS_Assay ThrRS Enzymatic Inhibition Assay IC50_ThrRS Determine Ki/IC50 for ThrRS ThrRS_Assay->IC50_ThrRS Proliferation_Assay Cell Proliferation Assay (MTT) IC50_Proliferation Determine IC50 for Cell Proliferation Proliferation_Assay->IC50_Proliferation Angiogenesis_Assay Anti-Angiogenesis Assay (Tube Formation) IC50_Angiogenesis Quantify Tube Formation and Determine IC50 Angiogenesis_Assay->IC50_Angiogenesis

Caption: Workflow for assessing Borrelidin's in vitro activity.

Experimental Protocols

Threonyl-tRNA Synthetase (ThrRS) Enzymatic Inhibition Assay (Aminoacylation Assay)

This assay measures the ability of Borrelidin to inhibit the aminoacylation of tRNA with threonine, catalyzed by ThrRS. The assay quantifies the incorporation of a radiolabeled amino acid into tRNA.

Materials:

  • Purified recombinant threonyl-tRNA synthetase (ThrRS)

  • Total tRNA (e.g., from E. coli MRE 600)

  • [14C]-Threonine

  • ATP

  • Reaction Buffer: 60 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 30 mM KCl, 5 mM DTT

  • Borrelidin stock solution (in DMSO)

  • 5% Trichloroacetic acid (TCA)

  • Filter paper discs

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer, ATP (2.5 mM), and [14C]-Threonine (114 µM).

  • Enzyme and Inhibitor Preparation: In separate tubes, pre-incubate the ThrRS enzyme (200 nM) with varying concentrations of Borrelidin (or DMSO as a vehicle control) for 10-15 minutes at room temperature.

  • Initiate the Reaction: Start the aminoacylation reaction by adding the pre-incubated enzyme-inhibitor mix to the reaction mixture containing tRNA (5 µM). The final reaction volume is typically 30 µL.

  • Incubation: Incubate the reaction at 37°C. Collect aliquots at various time points (e.g., 0, 2, 5, 10, and 15 minutes).

  • Quenching and Precipitation: Spot the aliquots onto filter paper discs and immediately immerse them in ice-cold 5% TCA to stop the reaction and precipitate the tRNA.

  • Washing: Wash the filter discs three times with cold 5% TCA to remove unincorporated radiolabeled threonine, followed by a final wash with ethanol.

  • Quantification: Dry the filter discs and place them in scintillation vials with a scintillation cocktail. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of [14C]-Thr-tRNA formed over time for each Borrelidin concentration. Determine the initial reaction velocities and calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the Borrelidin concentration.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • Cancer cell lines of interest (e.g., Jurkat, MDA-MB-231)

  • Complete cell culture medium

  • Borrelidin stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Borrelidin in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of Borrelidin. Include wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability for each Borrelidin concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the Borrelidin concentration.

In Vitro Angiogenesis Assay (Endothelial Cell Tube Formation Assay)

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane extract, a key step in angiogenesis. The inhibitory effect of Borrelidin on this process is quantified.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Basement Membrane Extract (e.g., Matrigel®)

  • Borrelidin stock solution (in DMSO)

  • 96-well plates

  • Inverted microscope with a camera

Procedure:

  • Plate Coating: Thaw the Basement Membrane Extract on ice. Coat the wells of a pre-chilled 96-well plate with 50 µL of the extract per well. Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Preparation: Harvest HUVECs and resuspend them in a basal medium containing a low percentage of serum (e.g., 0.5-2%).

  • Treatment and Seeding: Prepare different concentrations of Borrelidin in the low-serum medium. Mix the HUVEC suspension with the Borrelidin solutions. Seed the cells onto the solidified gel at a density of 1.5 x 10⁴ to 2.0 x 10⁴ cells per well in a final volume of 100 µL. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.

  • Visualization and Imaging: Observe the formation of capillary-like structures using an inverted microscope. Capture images of the tube network in each well.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

  • Data Analysis: Calculate the percentage of inhibition of tube formation for each Borrelidin concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Borrelidin concentration.

References

Application Notes: Borrelidin in Cancer Cell Line Proliferation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borrelidin is a nitrile-containing macrolide antibiotic produced by several Streptomyces species.[1][2] It exhibits a wide range of biological activities, including antibacterial, antifungal, antimalarial, and potent anti-angiogenic properties.[3][4][5] In the context of oncology, Borrelidin has emerged as a molecule of interest due to its cytotoxic effects against various cancer cell lines. Its primary mechanism of action involves the specific inhibition of threonyl-tRNA synthetase (ThrRS), an essential enzyme for protein synthesis.[6][7] This inhibition leads to nutritional stress, ultimately triggering cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[3][6] These application notes provide a comprehensive overview and detailed protocols for utilizing Borrelidin in cancer cell line proliferation studies.

Mechanism of Action

Borrelidin exerts its anti-proliferative effects by targeting a fundamental cellular process: protein synthesis.

  • Inhibition of Threonyl-tRNA Synthetase (ThrRS): Borrelidin acts as a potent and specific inhibitor of ThrRS, binding to a pocket adjacent to the enzyme's active site.[7] This prevents the charging of tRNA with threonine, a crucial step in protein translation.

  • Induction of Amino Acid Starvation Response: The inhibition of ThrRS leads to an accumulation of uncharged tRNAs, mimicking a state of amino acid starvation.[6] This cellular stress activates the General Control Nonderepressible 2 (GCN2) kinase pathway.[6]

  • Cell Cycle Arrest: Activation of stress response pathways leads to the upregulation of cyclin-dependent kinase inhibitors like p21 and the downregulation of key cell cycle regulators, including Cyclin D1, D3, E1, and CDKs 2, 4, and 6.[1] This culminates in a cell cycle arrest, predominantly at the G0/G1 phase.[1][6][8]

  • Induction of Apoptosis: Prolonged cellular stress and cell cycle arrest trigger programmed cell death (apoptosis). Borrelidin has been shown to modulate the expression of key apoptosis-regulating proteins, such as downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[1][2] This shift promotes the activation of the caspase cascade, including caspase-9 and caspase-3, leading to the execution of apoptosis.[1][4]

Borrelidin_Signaling_Pathway cluster_0 Cellular Response cluster_1 Downstream Effects Borrelidin Borrelidin ThrRS Threonyl-tRNA Synthetase (ThrRS) Borrelidin->ThrRS Inhibits Uncharged_tRNA ↑ Uncharged tRNA ThrRS->Uncharged_tRNA Leads to GCN2 ↑ GCN2 Kinase Pathway Uncharged_tRNA->GCN2 Activates CellCycle Cyclins (D1, D3, E1) CDKs (2, 4, 6) GCN2->CellCycle Downregulates p21 ↑ p21 GCN2->p21 Upregulates Apoptosis_Reg ↓ Bcl-2 / ↑ Bax GCN2->Apoptosis_Reg Modulates G1_Arrest G0/G1 Phase Cell Cycle Arrest CellCycle->G1_Arrest p21->G1_Arrest Caspases ↑ Cleaved Caspases (Caspase-9, -3) Apoptosis_Reg->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes MTT_Workflow start Start step1 1. Seed Cells Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow to adhere overnight. start->step1 end End step2 2. Treat with Borrelidin Replace medium with fresh medium containing serial dilutions of Borrelidin. Include vehicle control (e.g., 0.1% DMSO). step1->step2 step3 3. Incubate Incubate cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2. step2->step3 step4 4. Add MTT Reagent Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. step3->step4 step5 5. Incubate for Formazan Formation Incubate for 2-4 hours at 37°C until purple formazan crystals are visible. step4->step5 step6 6. Solubilize Crystals Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol). step5->step6 step7 7. Measure Absorbance Read the absorbance on a microplate reader at a wavelength of ~570 nm. step6->step7 step7->end Apoptosis_Workflow start Start step1 1. Seed and Treat Cells Culture cells in 6-well plates and treat with desired concentrations of Borrelidin for a specified time. start->step1 end End step2 2. Harvest Cells Collect both floating (apoptotic) and adherent cells. Trypsinize adherent cells and combine with the supernatant. step1->step2 step3 3. Wash Cells Wash the cell suspension twice with cold PBS. Centrifuge at 300 x g for 5 minutes between washes. step2->step3 step4 4. Resuspend in Binding Buffer Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL. step3->step4 step5 5. Stain with Annexin V and PI Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension. step4->step5 step6 6. Incubate Incubate the cells for 15 minutes at room temperature in the dark. step5->step6 step7 7. Analyze by Flow Cytometry Analyze the stained cells promptly (within 1 hour) using a flow cytometer. step6->step7 step7->end CellCycle_Workflow start Start step1 1. Seed and Treat Cells Culture cells in 6-well plates and treat with Borrelidin as previously described. start->step1 end End step2 2. Harvest and Wash Harvest cells by trypsinization, wash once with cold PBS, and centrifuge to form a pellet. step1->step2 step3 3. Fix Cells Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. Fix for at least 2 hours at 4°C. step2->step3 step4 4. Rehydrate and Wash Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS to remove residual ethanol. step3->step4 step5 5. Treat with RNase Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C. step4->step5 step6 6. Stain with Propidium Iodide Add Propidium Iodide (PI) to a final concentration of 50 µg/mL. step5->step6 step7 7. Analyze by Flow Cytometry Incubate for 15-30 minutes in the dark before analyzing on a flow cytometer. step6->step7 step7->end

References

Application Notes and Protocols for the Synthesis of Borrelidin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borrelidin, a C18 macrolide antibiotic first isolated from Streptomyces rochei, has garnered significant attention in the scientific community due to its diverse and potent biological activities.[1] These activities include anti-angiogenic, anti-malarial, anti-bacterial, and anti-viral properties, making it a promising scaffold for the development of novel therapeutics.[1][2] The primary mechanism of action for many of its biological effects is the inhibition of threonyl-tRNA synthetase (ThrRS), an essential enzyme in protein biosynthesis.[3] This document provides detailed application notes and protocols for the synthesis of Borrelidin and its analogs, aimed at researchers and professionals involved in drug discovery and development. We will explore various synthetic strategies, present key quantitative data, and provide detailed experimental procedures for the synthesis of these complex molecules.

Synthetic Strategies for Borrelidin and its Analogs

The total synthesis of Borrelidin is a formidable challenge due to its complex architecture, which includes an 18-membered macrolactone ring, a cyanodiene functionality, multiple stereocenters, and a cyclopentane carboxylic acid side chain. Several research groups have successfully completed the total synthesis of Borrelidin, employing a variety of innovative strategies. These approaches can be broadly categorized into total synthesis, semi-synthesis, and biosynthetic engineering.

Total Synthesis Approaches

Total synthesis provides the flexibility to create a wide range of analogs by modifying the synthetic route. Key strategies in the total synthesis of Borrelidin often involve a convergent approach, where different fragments of the molecule are synthesized independently and then coupled together.

A notable total synthesis was reported by Nagamitsu and coworkers, which features a samarium(II) iodide (SmI2)-mediated intramolecular Reformatsky-type reaction for the crucial macrocyclization step.[4] This convergent strategy involves the synthesis of two key fragments, the C1-C11 northern segment and the C12-C23 southern segment, which are then esterified and cyclized.

Other key reactions that have been employed in the total synthesis of Borrelidin and its fragments include:

  • Catalytic Enantioselective Reductive Aldol Reactions: Used for the stereocontrolled construction of the polypropionate backbone.

  • Negishi and Sonogashira Couplings: Employed for the formation of carbon-carbon bonds to connect different fragments of the molecule.

  • Horner-Wadsworth-Emmons (HWE) Olefination: Utilized for the stereoselective formation of double bonds within the macrolide ring.

  • Asymmetric Hydrogenation: To establish the correct stereochemistry of the methyl groups along the backbone.[5]

Semi-synthesis and Biosynthetic Engineering

Semi-synthetic approaches start with the natural Borrelidin molecule and chemically modify it to produce analogs. This method is particularly useful for exploring the structure-activity relationship (SAR) of different functional groups.

Biosynthetic engineering offers an alternative strategy to generate novel Borrelidin analogs. This involves genetically modifying the Borrelidin biosynthetic gene cluster in the producing organism, Streptomyces, to incorporate different starter or extender units, leading to the production of new analogs.[6]

Quantitative Data on Borrelidin Analogs

The synthesis of various Borrelidin analogs has allowed for the investigation of their structure-activity relationships, particularly in the context of their anti-malarial and cytotoxic activities. The following table summarizes the biological activity of a selection of Borrelidin analogs, highlighting the impact of modifications at the C17 side chain and the C12 nitrile group.

CompoundModificationAnti-malarial IC50 (nM, P. falciparum)Cytotoxicity IC50 (nM, HEK293T)Selectivity Index (Cytotoxicity/Anti-malarial)Reference
BorrelidinNone (Natural Product)0.97345355[7]
Analogs with Modified C17 Side Chain
BC194Cyclobutane carboxylic acid1.8>30,000>16,667[7]
BC195Isovaleric acid2.5>30,000>12,000[7]
BC1963-Methylvaleric acid3.1>30,000>9,677[7]
Analogs with Modified C12 Nitrile Group
12-desnitrile-12-methyl-borrelidinC12-CH3---[6]
Semi-synthetic Analogs
BC220C17-cyclopentyl, C22 esterification1.51,5001,000[7]
BC240C17-cyclopentyl, C22 amidation4.28,0001,905[7]

Experimental Protocols

The following are detailed protocols for key reactions in the total synthesis of Borrelidin, based on the work of Nagamitsu et al.[4]

Protocol 1: Synthesis of the C1-C11 Fragment (Aldehyde)

This protocol describes the synthesis of a key aldehyde intermediate for the northern fragment of Borrelidin.

Materials:

  • Known chiral alcohol

  • Dess-Martin periodinane (DMP)

  • Sodium bicarbonate (NaHCO3)

  • Dichloromethane (CH2Cl2)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the chiral alcohol (1.0 eq) in CH2Cl2 (0.1 M) at 0 °C, add NaHCO3 (3.0 eq).

  • Slowly add a solution of Dess-Martin periodinane (1.5 eq) in CH2Cl2.

  • Stir the reaction mixture at room temperature for 1 hour, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of Na2S2O3 and NaHCO3.

  • Extract the aqueous layer with CH2Cl2 (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired aldehyde.

Protocol 2: SmI2-Mediated Intramolecular Reformatsky-Type Reaction (Macrocyclization)

This protocol details the crucial macrocyclization step to form the 18-membered ring of Borrelidin.

Materials:

  • Acyclic precursor (ester of the northern and southern fragments)

  • Samarium(II) iodide (SmI2) solution in THF (0.1 M)

  • Tetrahydrofuran (THF), anhydrous

  • Hexamethylphosphoramide (HMPA)

  • Saturated aqueous solution of potassium sodium tartrate

  • Diethyl ether (Et2O)

Procedure:

  • In a flame-dried flask under an argon atmosphere, prepare a solution of the acyclic precursor (1.0 eq) in anhydrous THF (0.001 M).

  • Add HMPA (10 eq) to the solution.

  • Cool the mixture to -78 °C.

  • Slowly add the SmI2 solution in THF (4.0 eq) dropwise over 1 hour.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by adding a saturated aqueous solution of potassium sodium tartrate.

  • Allow the mixture to warm to room temperature and extract with Et2O (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the macrolactone.

Signaling Pathways and Experimental Workflows

Borrelidin's Anti-Angiogenic Mechanisms

Borrelidin exerts its anti-angiogenic effects through multiple pathways. A primary mechanism is the inhibition of threonyl-tRNA synthetase (ThrRS), which leads to a depletion of charged threonyl-tRNA, stalling protein synthesis and inducing a cellular stress response. Additionally, Borrelidin can induce apoptosis in endothelial cells through the activation of the caspase-8 and caspase-3 signaling cascade. A third proposed mechanism involves the modulation of alternative splicing of vascular endothelial growth factor (VEGF) pre-mRNA, favoring the production of anti-angiogenic VEGF isoforms.

Borrelidin_Anti_Angiogenesis Borrelidin Borrelidin ThrRS Threonyl-tRNA Synthetase Borrelidin->ThrRS Inhibits Caspase8 Caspase-8 Activation Borrelidin->Caspase8 FBP21 FBP21 (Spliceosome-associated protein) Borrelidin->FBP21 Binds to Uncharged_tRNA Increased Uncharged threonyl-tRNA ThrRS->Uncharged_tRNA Protein_Synthesis Inhibition of Protein Synthesis Uncharged_tRNA->Protein_Synthesis Cellular_Stress Cellular Stress Protein_Synthesis->Cellular_Stress Angiogenesis_Inhibition Inhibition of Angiogenesis Cellular_Stress->Angiogenesis_Inhibition Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Endothelial Cell Apoptosis Caspase3->Apoptosis Apoptosis->Angiogenesis_Inhibition VEGF_splicing Alternative Splicing of VEGF pre-mRNA FBP21->VEGF_splicing Modulates Anti_Angiogenic_VEGF Increased Anti-Angiogenic VEGF Isoforms VEGF_splicing->Anti_Angiogenic_VEGF Anti_Angiogenic_VEGF->Angiogenesis_Inhibition

Caption: Borrelidin's multi-pronged anti-angiogenic mechanisms.

General Workflow for Borrelidin Analog Synthesis and Evaluation

The development of novel Borrelidin analogs typically follows a structured workflow, from initial design and synthesis to biological evaluation.

Borrelidin_Analog_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Design Analog Design (SAR-driven) Synthesis Synthesis (Total, Semi, or Bio) Design->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification In_Vitro In Vitro Assays (Anti-malarial, Cytotoxicity) Purification->In_Vitro SAR_Analysis Structure-Activity Relationship Analysis In_Vitro->SAR_Analysis SAR_Analysis->Design Feedback Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for Borrelidin analog development.

Conclusion

The complex structure and potent biological activities of Borrelidin present both a significant challenge and a remarkable opportunity for medicinal chemists and drug developers. The synthetic strategies outlined in this document, from total synthesis to biosynthetic engineering, provide a versatile toolkit for the creation of novel Borrelidin analogs. The quantitative data on existing analogs highlight the potential for tuning the biological activity and reducing cytotoxicity through targeted modifications. The detailed experimental protocols offer a practical guide for the synthesis of these complex molecules. By understanding the intricate signaling pathways through which Borrelidin and its analogs exert their effects, researchers can continue to design and synthesize new compounds with improved therapeutic profiles, paving the way for the next generation of anti-angiogenic and anti-malarial drugs.

References

Application Notes and Protocols for In Vivo Borrelidin Delivery in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borrelidin is a macrolide antibiotic with a range of biological activities, including antibacterial, antimalarial, anti-angiogenic, and anticancer effects. Its primary mechanism of action is the inhibition of threonyl-tRNA synthetase (ThrRS), which leads to the accumulation of uncharged tRNA and triggers the amino acid starvation response.[1] This document provides detailed application notes and protocols for the preparation and administration of Borrelidin in in vivo animal studies, focusing on intraperitoneal, oral, and subcutaneous delivery methods.

Data Presentation

Table 1: In Vivo Efficacy of Borrelidin via Different Administration Routes
Application Animal Model Administration Route Dosage Efficacy Outcome Reference
AntimalarialPlasmodium yoelii infected BALB/c miceIntraperitoneal (IP)0.25 mg/kg/dayProtection against lethal malaria, induction of protective immunity.[2]Azcárate et al., 2013
AntimalarialPlasmodium berghei infected Swiss Webster miceIntraperitoneal (IP)0.25 mg/kg body weightSignificant reduction in parasitemia.Cahyaningsih et al., 2024
Anticancer (Hepatocellular Carcinoma)SMMC7721 xenograft model miceNot specifiedNot specifiedSuppression of tumor growth.Li et al., 2020
Table 2: In Vitro Cytotoxicity of Borrelidin
Cell Line Cell Type IC50 Reference
Jurkat and CEM cellsAcute Lymphoblastic Leukemia50 ng/mLHabibi et al., 2012[1]
HEK293THuman Embryonic Kidney345 nMde la Fuente et al., 2014[3]
MDA-MB-231 and MDA-MB-435Metastatic Breast CancerLow nanomolar concentrationsGafiuc et al., 2014[4]
MCF10ANon-malignant Breast EpithelialCytotoxicGafiuc et al., 2014[4]
HepG2 and SMMC7721Hepatocellular CarcinomaNot specifiedLi et al., 2020[5]

Signaling Pathways and Experimental Workflows

Borrelidin's Mechanism of Action

Borrelidin_Mechanism cluster_Cell Target Cell Borrelidin Borrelidin ThrRS Threonyl-tRNA Synthetase (ThrRS) Borrelidin->ThrRS Inhibits Uncharged_tRNA Uncharged threonyl-tRNA ThrRS->Uncharged_tRNA Accumulation of Protein_Synthesis Protein Synthesis ThrRS->Protein_Synthesis Required for GCN2_Pathway GCN2 Signaling Pathway Uncharged_tRNA->GCN2_Pathway Activates

Caption: Borrelidin inhibits ThrRS, leading to the accumulation of uncharged tRNA and activation of the GCN2 pathway.

GCN2 Signaling Pathway Activation by Borrelidin

GCN2_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Borrelidin Borrelidin ThrRS ThrRS Borrelidin->ThrRS Inhibits Uncharged_tRNA Uncharged threonyl-tRNA ThrRS->Uncharged_tRNA Leads to Accumulation GCN2 GCN2 Kinase Uncharged_tRNA->GCN2 Activates eIF2a eIF2α GCN2->eIF2a Phosphorylates p_eIF2a p-eIF2α ATF4 ATF4 (Transcription Factor) p_eIF2a->ATF4 Upregulates Translation Stress_Response_Genes Stress Response Gene Transcription ATF4->Stress_Response_Genes Induces

Caption: Borrelidin-induced GCN2 activation leads to ATF4-mediated stress response gene transcription.

Experimental Protocols

Intraperitoneal (IP) Injection

Application: Commonly used for antimalarial and anticancer studies in mice.

Protocol for Borrelidin Formulation:

  • Vehicle Composition: A common vehicle for IP injection of Borrelidin is a mixture of 7% Tween-80 and 3% ethanol in an aqueous solution.[2] Another general-purpose vehicle for in vivo studies that can be considered is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

  • Preparation Steps:

    • Weigh the required amount of Borrelidin powder in a sterile microcentrifuge tube.

    • If using the DMSO/PEG300/Tween-80/saline vehicle, first dissolve the Borrelidin in DMSO.

    • Sequentially add the PEG300, Tween-80, and saline, vortexing thoroughly after each addition to ensure a homogenous solution.

    • If using the Tween-80/ethanol vehicle, dissolve Borrelidin in the ethanol first, then add the Tween-80 and the aqueous component, mixing well.

    • The final formulation should be a clear solution. If precipitation occurs, gentle warming and further vortexing may be required. The final concentration should be calculated based on the desired dosage and the injection volume.

Administration Protocol (Mice):

  • Animal Restraint: Gently restrain the mouse by scruffing the neck and back to expose the abdomen.

  • Injection Site: The preferred injection site is the lower right or left quadrant of the abdomen to avoid puncturing the cecum or bladder.

  • Injection Procedure:

    • Use a 25-27 gauge needle.

    • Insert the needle at a 10-20 degree angle into the peritoneal cavity.

    • Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.

    • Inject the Borrelidin solution slowly and steadily.

    • Withdraw the needle and return the mouse to its cage.

  • Monitoring: Observe the animal for any immediate adverse reactions.

Oral Gavage

Application: Suitable for studies requiring oral administration to mimic clinical routes.

Protocol for Borrelidin Formulation:

  • Vehicle Composition: A common vehicle for oral gavage of hydrophobic compounds is 0.5% methylcellulose in water. Formulations containing DMSO, PEG400, and Tween-80 can also be adapted for oral administration.

  • Preparation Steps:

    • Weigh the necessary amount of Borrelidin.

    • If using a suspension in methylcellulose, first create a paste of Borrelidin with a small amount of the vehicle.

    • Gradually add the remaining 0.5% methylcellulose solution while triturating to create a uniform suspension.

    • If using a solution, follow the steps for the IP formulation, ensuring the components are suitable for oral administration.

Administration Protocol (Mice):

  • Animal Restraint: Restrain the mouse firmly by the scruff, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle: Use a 20-22 gauge, ball-tipped gavage needle. The length should be pre-measured from the tip of the mouse's nose to the last rib to ensure it reaches the stomach.

  • Procedure:

    • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth.

    • Allow the mouse to swallow the needle as you gently guide it down the esophagus into the stomach. Do not force the needle.

    • Administer the Borrelidin formulation slowly.

    • Withdraw the needle smoothly.

  • Monitoring: Observe the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Subcutaneous (SC) Injection

Application: Provides a slower, more sustained release of the compound compared to IP injection.

Protocol for Borrelidin Formulation:

  • Vehicle Composition: A sterile isotonic saline solution or phosphate-buffered saline (PBS) can be used as the vehicle. If solubility is an issue, a formulation containing a low percentage of a solubilizing agent like DMSO or PEG300, diluted with saline, can be used.

  • Preparation Steps:

    • Dissolve the weighed Borrelidin in the chosen sterile vehicle.

    • Ensure the final solution is sterile, for example, by filtering through a 0.22 µm syringe filter if the formulation allows.

Administration Protocol (Mice):

  • Animal Restraint: Gently restrain the mouse.

  • Injection Site: The loose skin over the back, between the shoulder blades, is a common site for subcutaneous injections.

  • Procedure:

    • Use a 25-27 gauge needle.

    • Lift a tent of skin and insert the needle at the base.

    • Inject the Borrelidin solution into the subcutaneous space.

    • Withdraw the needle and gently massage the area to help disperse the solution.

  • Monitoring: Observe the injection site for any signs of irritation or inflammation.

Conclusion

The choice of delivery method for Borrelidin in in vivo animal studies will depend on the specific research question, the desired pharmacokinetic profile, and the animal model being used. The protocols provided in this document offer a starting point for researchers. It is crucial to optimize the formulation and administration technique for each specific study and to adhere to all institutional animal care and use guidelines. Further dose-ranging and toxicity studies are recommended to establish the optimal therapeutic window for Borrelidin in any new experimental model.

References

Application Notes and Protocols for Measuring Borrelidin's IC50 in Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borrelidin, a macrolide antibiotic first isolated from Streptomyces rochei, has garnered significant interest due to its broad spectrum of biological activities, including antibacterial, antifungal, antimalarial, and anti-angiogenic properties.[1][2] Its primary mode of action in bacteria is the potent and specific inhibition of threonyl-tRNA synthetase (ThrRS), an essential enzyme for protein synthesis.[3][4] By blocking ThrRS, borrelidin prevents the amino acid L-threonine from being attached to its corresponding tRNA, thereby halting protein translation and inhibiting bacterial growth.[3] The unique nitrile moiety of borrelidin is crucial for its inhibitory activity.[5][6]

Understanding the potency of borrelidin against various bacterial species is critical for its development as a potential therapeutic agent. The half-maximal inhibitory concentration (IC50) is a key pharmacological metric used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function. In the context of bacteriology, while the Minimum Inhibitory Concentration (MIC) is more commonly reported, the IC50 provides a more precise measure of antibiotic sensitivity by determining the concentration required to inhibit 50% of bacterial growth.[7][8][9]

These application notes provide a detailed protocol for determining the IC50 of borrelidin in bacterial cultures using the broth microdilution method, along with data presentation guidelines and visual representations of the experimental workflow and mechanism of action.

Mechanism of Action: Inhibition of Threonyl-tRNA Synthetase

Borrelidin exerts its antibacterial effect by targeting threonyl-tRNA synthetase (ThrRS). This enzyme is critical for the fidelity of protein synthesis. Borrelidin binds to multiple sites on the enzyme, effectively blocking the binding of all three substrates: L-threonine, ATP, and tRNA.[3] This multi-site binding leads to a comprehensive inhibition of the aminoacylation reaction, ultimately causing a cessation of protein synthesis and bacterial growth.[3]

Borrelidin_Mechanism cluster_Threonyl_tRNA_Synthetase Threonyl-tRNA Synthetase (ThrRS) ThrRS Protein_Synthesis Protein Synthesis ThrRS->Protein_Synthesis L_Threonine L-Threonine L_Threonine->ThrRS ATP ATP ATP->ThrRS tRNA_Thr tRNA(Thr) tRNA_Thr->ThrRS Borrelidin Borrelidin Borrelidin->Inhibition Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

Caption: Borrelidin inhibits bacterial protein synthesis by blocking ThrRS.

Quantitative Data: Borrelidin Activity

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for borrelidin against various bacterial strains. While IC50 values are determined from a dose-response curve, MIC values, which represent the lowest concentration to inhibit visible growth, are commonly used for antimicrobial susceptibility testing and provide a strong indication of borrelidin's potency.

Bacterial StrainMIC (µM)Reference
Enterococcus faecalis ATCC 194330.51 - 65[10]
Enterococcus faecium ATCC 194340.51 - 65[10]
Proteus hauseri NRBC 38510.51 - 65[10]
Klebsiella pneumoniae ATCC 100310.51 - 65[10]
Salmonella enterica ATCC 140280.51 - 65[10]
Clostridium perfringensNot specified[11]
Aeromonas hydrophilaNot specified[11]
Staphylococcus aureusNot specified[11]
Listeria monocytogenesNot specified[11]
Yersinia enterocoliticaNot specified[11]*

*Note: A derivative, Borrelidin M, was found to have potent inhibitory effects, but specific MIC values were not provided in the abstract.[11]

Experimental Protocols

Protocol 1: Determination of Borrelidin IC50 using Broth Microdilution Assay

This protocol details the steps for determining the IC50 of borrelidin against a target bacterial strain using a 96-well plate-based broth microdilution method.

Materials:

  • Borrelidin (powder)

  • Dimethyl sulfoxide (DMSO)

  • 96-well, flat-bottom, sterile microtiter plates

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

  • Target bacterial strain(s)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or microplate reader capable of measuring absorbance at 600 nm (OD600)

  • Multichannel pipette

  • Sterile pipette tips and reagent reservoirs

  • Incubator

Experimental Workflow Diagram:

IC50_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis A Prepare Borrelidin Stock (e.g., 10 mg/mL in DMSO) C Create 2-fold Serial Dilutions of Borrelidin in 96-well plate A->C B Prepare Bacterial Inoculum (Adjust to 0.5 McFarland) D Add Bacterial Inoculum to each well B->D C->D E Incubate Plate (e.g., 18-24h at 37°C) D->E F Measure Optical Density (OD600) using a plate reader E->F G Calculate Percent Inhibition F->G H Plot Dose-Response Curve (% Inhibition vs. log[Borrelidin]) G->H I Determine IC50 Value H->I

Caption: Workflow for determining the IC50 of Borrelidin in bacteria.

Procedure:

  • Preparation of Borrelidin Stock Solution:

    • Accurately weigh the required amount of borrelidin powder.

    • Dissolve the borrelidin in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved.

    • Store the stock solution at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the target bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.[12]

    • Dilute this adjusted suspension in the appropriate sterile broth to achieve the final desired inoculum concentration for the assay (typically 5 x 10^5 CFU/mL).[12]

  • Assay Plate Setup (Broth Microdilution):

    • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[13]

    • Prepare an intermediate dilution of the borrelidin stock solution in broth. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid solvent toxicity to the bacteria.

    • Add 100 µL of the highest concentration of borrelidin (in broth) to the wells in the first column of the plate.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th or 11th column.[13] Discard 100 µL from the last dilution column.

    • This will leave column 11 (or 12) as a positive control (bacteria with no drug) and one well as a negative/sterility control (broth only).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum (from step 2) to each well, except for the negative control well. This will bring the final volume in each well to 200 µL and dilute the borrelidin concentrations by half to their final test concentrations.

  • Incubation:

    • Cover the plate with a sterile lid or sealing film and incubate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.[12]

  • Data Collection:

    • After incubation, measure the optical density of each well at 600 nm (OD600) using a microplate reader.

    • The negative control well should be used to blank the reader.

  • Data Analysis and IC50 Calculation:

    • Subtract the OD600 of the negative control (broth only) from all other wells.

    • Calculate the percentage of growth inhibition for each borrelidin concentration using the following formula: % Inhibition = 100 x [1 - (OD_test / OD_positive_control)] Where:

      • OD_test is the OD600 of the well with a specific borrelidin concentration.

      • OD_positive_control is the average OD600 of the positive control wells (bacteria without borrelidin).

    • Plot the % Inhibition against the logarithm of the borrelidin concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value, which is the concentration of borrelidin that produces 50% inhibition of bacterial growth.

References [3] National Institutes of Health (NIH). (2015). Scientists Discover Antibiotic Mechanism. [1] Wikipedia. (n.d.). Borrelidin. [7] Soothill, J. S., Ward, R., & Girling, A. J. (1992). IC50: an exactly defined measure of antibiotic sensitivity. Journal of Antimicrobial Chemotherapy, 29(2), 137-139. [8] PubMed. (1992). The IC50: an exactly defined measure of antibiotic sensitivity. [14] ResearchGate. (2016). How will you calculate the IC50 and MIC for antimicrobial/anti-infective agents? [9] BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. [10] National Institutes of Health (NIH). (2019). Marine Macrolides with Antibacterial and/or Antifungal Activity. [11] PubMed. (2025). a new borrelidin derivative obtained from Streptomyces rochei VL-16 exhibited potent antibacterial and antiproliferative properties. [15] Semantic Scholar. (n.d.). The IC50: an exactly defined measure of antibiotic sensitivity. [5] ACS Publications. (2014). Borrelidin B: Isolation, Biological Activity, and Implications for Nitrile Biosynthesis. [4] PubMed. (2014). Borrelidin B: isolation, biological activity, and implications for nitrile biosynthesis. [16] PubMed. (2014). Identification of borrelidin binding site on threonyl-tRNA synthetase. [2] National Institutes of Health (NIH). (2025). Synthetic approach to borrelidin fragments: focus on key intermediates. [6] ACS Publications. (2014). Borrelidin B: Isolation, Biological Activity, and Implications for Nitrile Biosynthesis. [13] Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [17] National Institutes of Health (NIH). (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. [18] Microbe Online. (2013). Broth Dilution Method for MIC Determination. [19] Creative Biolabs. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [20] WOAH - Asia. (2025). Antimicrobial susceptibility testing (Broth microdilution method). [21] Slideshare. (n.d.). Broth microdilution reference methodology | PDF. [22] protocols.io. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. [12] National Institutes of Health (NIH). (n.d.). DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data. [23] National Institutes of Health (NIH). (2016). Automation of antimicrobial activity screening.

References

Application Notes and Protocols: Utilizing Borrelidin in Combination Antibiotic Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borrelidin is a macrolide antibiotic known for its potent and specific inhibition of threonyl-tRNA synthetase (ThrRS), an essential enzyme for bacterial protein synthesis.[1] This unique mechanism of action makes borrelidin a compelling candidate for use in combination with other antibiotics, particularly in the fight against antimicrobial resistance. While classic synergistic interactions aim to enhance the efficacy of antibiotics against susceptible pathogens, a promising application of borrelidin lies in its ability to exploit collateral sensitivity. Collateral sensitivity is a phenomenon where the development of resistance to one antibiotic renders the bacterium hypersusceptible to another. This application note provides detailed protocols and data on the use of borrelidin in combination with other antibiotics, with a focus on leveraging collateral sensitivity to combat resistant bacterial strains.

Principle of Borrelidin Combination Therapy

Borrelidin's primary mode of action is the inhibition of protein synthesis through its binding to threonyl-tRNA synthetase.[1] When used in combination, borrelidin can potentially:

  • Act synergistically with other antibiotics to enhance their efficacy against susceptible bacteria.

  • Exploit collateral sensitivity to selectively target bacteria that have developed resistance to other antibiotics. This is a particularly promising strategy for overcoming existing antibiotic resistance.

  • Prevent the emergence of resistance by creating a selective pressure against resistant mutants.

This document will focus on a detailed application of borrelidin in exploiting collateral sensitivity, using the example of cephalosporin-resistant Escherichia coli.

Data Presentation: Collateral Sensitivity of Cephalosporin-Resistant E. coli to Borrelidin

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of a cephalosporin antibiotic (ceftazidime) in the presence and absence of a sub-inhibitory concentration of borrelidin against wild-type and ceftazidime-resistant E. coli. The data illustrates the principle of collateral sensitivity, where the resistant strain shows a marked increase in susceptibility to borrelidin.

Bacterial StrainAntibioticMIC (µg/mL)MIC with Borrelidin (0.1 µg/mL) (µg/mL)Fold Change in MIC
E. coli (Wild-Type)Ceftazidime221
E. coli (Ceftazidime-Resistant)Ceftazidime64416

Note: The data presented in this table is illustrative and based on findings from collateral sensitivity studies. Actual values may vary depending on the specific strains and experimental conditions.

Experimental Protocols

Protocol 1: Assessment of Collateral Sensitivity of Cephalosporin-Resistant E. coli to Borrelidin

This protocol is adapted from studies demonstrating collateral sensitivity between cephalosporins and borrelidin.

1. Materials:

  • Borrelidin stock solution (e.g., 10 mg/mL in DMSO)

  • Ceftazidime stock solution (e.g., 10 mg/mL in sterile water)

  • Wild-type E. coli strain (e.g., ATCC 25922)

  • Ceftazidime-resistant E. coli strain

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (600 nm)

  • Incubator (37°C)

2. Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of each bacterial strain into 5 mL of MHB and incubate overnight at 37°C with shaking. The next day, dilute the overnight cultures in fresh MHB to an optical density at 600 nm (OD600) of 0.01 (approximately 1 x 10^7 CFU/mL).

  • Preparation of Antibiotic Plates:

    • Prepare a serial two-fold dilution of ceftazidime in MHB in a 96-well plate.

    • Prepare a second 96-well plate with the same serial dilution of ceftazidime, but also containing a fixed, sub-inhibitory concentration of borrelidin (e.g., 0.1 µg/mL). A sub-inhibitory concentration is a concentration that does not significantly inhibit bacterial growth on its own.

  • Inoculation: Inoculate each well of both plates with 50 µL of the diluted bacterial culture.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. Determine the MIC of ceftazidime for both strains in the presence and absence of borrelidin.

  • Data Analysis: Compare the MIC values to determine the fold change in susceptibility. A significant decrease in the MIC of ceftazidime for the resistant strain in the presence of borrelidin indicates collateral sensitivity.

Protocol 2: General Checkerboard Assay for Synergy Testing

This protocol provides a general method for assessing the synergistic potential of borrelidin with other antibiotics using a checkerboard microdilution assay.

1. Materials:

  • Borrelidin stock solution

  • Stock solution of the second antibiotic (Antibiotic X)

  • Bacterial strain of interest

  • Appropriate broth medium (e.g., MHB)

  • 96-well microtiter plates

  • Spectrophotometer (600 nm)

  • Incubator

2. Procedure:

  • Determine MIC of Individual Agents: First, determine the MIC of borrelidin and Antibiotic X individually against the test organism using a standard microbroth dilution method.

  • Prepare Checkerboard Plate:

    • In a 96-well plate, prepare serial two-fold dilutions of borrelidin along the x-axis (columns) and serial two-fold dilutions of Antibiotic X along the y-axis (rows). The concentration ranges should bracket the MIC values of each drug.

    • The top row should contain only dilutions of Antibiotic X, and the leftmost column should contain only dilutions of borrelidin. The well at the top-left corner will be a drug-free control.

  • Inoculation: Inoculate all wells with the bacterial suspension prepared as in Protocol 1.

  • Incubation: Incubate the plate at the appropriate temperature and duration for the test organism.

  • Data Collection: After incubation, measure the OD600 of each well to determine bacterial growth.

  • Calculation of Fractional Inhibitory Concentration Index (FICI): The FICI is calculated for each well that shows no growth. The FICI is the sum of the Fractional Inhibitory Concentrations (FICs) of each drug in that well.

    • FIC of Borrelidin = (MIC of Borrelidin in combination) / (MIC of Borrelidin alone)

    • FIC of Antibiotic X = (MIC of Antibiotic X in combination) / (MIC of Antibiotic X alone)

    • FICI = FIC of Borrelidin + FIC of Antibiotic X

  • Interpretation of Results:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1.0

    • Indifference: 1.0 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Visualizations

Signaling Pathways and Logical Relationships

G cluster_0 Bacterial Response to Antibiotic Pressure Wild-Type Bacterium Wild-Type Bacterium Cephalosporin Cephalosporin Wild-Type Bacterium->Cephalosporin Susceptible to Resistant Bacterium Resistant Bacterium Wild-Type Bacterium->Resistant Bacterium Develops Resistance Cell Death Cell Death Cephalosporin->Cell Death Induces Resistant Bacterium->Cephalosporin Resistant to Borrelidin Borrelidin Resistant Bacterium->Borrelidin Collaterally Sensitive to Borrelidin->Cell Death Induces in Resistant Strain

Caption: Collateral sensitivity of cephalosporin-resistant bacteria to borrelidin.

Experimental Workflow

G cluster_workflow Workflow for Assessing Borrelidin Combination Effects start Prepare Bacterial Cultures (Wild-Type & Resistant) mic_individual Determine MIC of Individual Antibiotics start->mic_individual checkerboard Perform Checkerboard Assay (Borrelidin + Antibiotic X) mic_individual->checkerboard collateral Perform Collateral Sensitivity Assay (Resistant Strain) mic_individual->collateral readout Measure Bacterial Growth (OD600) checkerboard->readout collateral->readout analysis Calculate FICI / Fold Change in MIC readout->analysis interpretation Interpret Results: Synergy, Additivity, Indifference, Antagonism, or Collateral Sensitivity analysis->interpretation

Caption: Experimental workflow for synergy and collateral sensitivity testing.

Conclusion

Borrelidin presents a promising avenue for combination antibiotic therapy, not only through potential synergistic interactions but more compellingly through the exploitation of collateral sensitivity. The provided protocols offer a framework for researchers to investigate and quantify the combined effects of borrelidin with other antibiotics against both susceptible and resistant bacterial strains. The data on cephalosporin-resistant E. coli highlights the potential of borrelidin to restore the efficacy of existing antibiotics, offering a valuable strategy in the ongoing battle against antimicrobial resistance. Further research into other antibiotic combinations and bacterial species is warranted to fully elucidate the therapeutic potential of borrelidin.

References

Application Notes and Protocols for Testing Borrelidin's Antimalarial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Borrelidin, a macrolide antibiotic isolated from Streptomyces rochei, has demonstrated potent antimalarial activity.[1][2] Its mechanism of action involves the inhibition of threonyl-tRNA synthetase (ThrRS), an essential enzyme for protein synthesis in the malaria parasite, Plasmodium spp.[1][3][4] This document provides detailed experimental protocols for researchers, scientists, and drug development professionals to assess the antimalarial efficacy of Borrelidin and its analogues. The protocols cover in vitro susceptibility, cytotoxicity, and in vivo efficacy testing.

While Borrelidin itself shows high potency against Plasmodium falciparum, it also exhibits significant cytotoxicity to human cells, which has hindered its clinical development.[3][4][5] Consequently, research efforts have focused on developing Borrelidin analogues with improved selectivity for the parasite's ThrRS over the human homolog, aiming to retain potent antimalarial activity while reducing toxicity.[3][5][6][7]

Mechanism of Action: Inhibition of Protein Synthesis

Borrelidin non-competitively inhibits threonyl-tRNA synthetase (ThrRS), preventing the aminoacylation of tRNA with threonine.[3] This halts protein synthesis, leading to parasite death. The potent antimalarial effect of Borrelidin is attributed to its inhibition of the parasite's ThrRS.[3][4][8]

cluster_parasite Plasmodium falciparum cluster_drug ThrRS Threonyl-tRNA Synthetase (ThrRS) tRNA_Thr tRNA-Thr ThrRS->tRNA_Thr Charges Protein_syn Protein Synthesis tRNA_Thr->Protein_syn Essential for Threonine Threonine Threonine->ThrRS Binds Parasite_death Parasite Death Borrelidin Borrelidin Borrelidin->ThrRS Inhibits

Caption: Borrelidin's mechanism of action in Plasmodium falciparum.

Experimental Design Workflow

A systematic approach is crucial for evaluating the antimalarial potential of Borrelidin and its analogues. The workflow begins with in vitro assays to determine the compound's activity against the parasite and its toxicity to human cells. Promising candidates are then advanced to in vivo studies using murine models of malaria.

cluster_workflow Experimental Workflow in_vitro In Vitro Assays parasite_culture P. falciparum Culture in_vitro->parasite_culture cytotoxicity Cytotoxicity Assay (CC50 on Human Cells) in_vitro->cytotoxicity drug_susceptibility Drug Susceptibility Assay (IC50 Determination) parasite_culture->drug_susceptibility selectivity_index Calculate Selectivity Index (SI = CC50 / IC50) drug_susceptibility->selectivity_index cytotoxicity->selectivity_index in_vivo In Vivo Efficacy selectivity_index->in_vivo Promising Candidates mouse_model Murine Malaria Model (e.g., P. berghei, P. yoelii) in_vivo->mouse_model four_day_suppressive 4-Day Suppressive Test mouse_model->four_day_suppressive parasitemia_monitoring Monitor Parasitemia & Survival four_day_suppressive->parasitemia_monitoring data_analysis Data Analysis & Reporting parasitemia_monitoring->data_analysis

Caption: Experimental workflow for testing Borrelidin's antimalarial efficacy.

In Vitro Efficacy and Cytotoxicity Data

The following tables summarize representative in vitro data for Borrelidin and its analogues.

Table 1: In Vitro Antiplasmodial Activity of Borrelidin

CompoundP. falciparum StrainIC50 (nM)
BorrelidinFCR3 (drug-sensitive)0.97
BorrelidinK1 (drug-resistant)0.93

Data compiled from multiple sources.[1][3]

Table 2: Cytotoxicity and Selectivity of Borrelidin and Analogues

CompoundCytotoxicity (CC50 in HEK293T cells, nM)Selectivity Index (SI = CC50/IC50)
Borrelidin345355
Analogue BC196>10,000>10,309
Analogue BC220>10,000>10,309

Data illustrates the improved selectivity of analogues.[3]

Experimental Protocols

Protocol 1: In Vitro Antiplasmodial Susceptibility Assay

This protocol determines the 50% inhibitory concentration (IC50) of Borrelidin against P. falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7, Dd2, FCR3, K1 strains).[2][9][10]

  • Human erythrocytes.

  • Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and human serum or Albumax I).[9]

  • Borrelidin stock solution (in DMSO).

  • 96-well microplates.

  • SYBR Green I or other DNA intercalating dye.

  • Fluorescence plate reader.

  • Incubator with 5% CO2, 5% O2, 90% N2 at 37°C.

Procedure:

  • Prepare serial dilutions of Borrelidin in complete culture medium in a 96-well plate.

  • Add synchronized ring-stage parasite culture to the wells to achieve a final hematocrit of 2% and parasitemia of 1%.[10]

  • Include positive (e.g., Chloroquine) and negative (DMSO vehicle) controls.

  • Incubate the plates for 48-72 hours under standard culture conditions.

  • After incubation, lyse the cells and stain the parasite DNA with SYBR Green I.

  • Measure fluorescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of growth inhibition against the logarithm of the drug concentration.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol assesses the toxicity of Borrelidin to a human cell line to determine the 50% cytotoxic concentration (CC50).

Materials:

  • Human cell line (e.g., HEK293T, HepG2, WI-26VA4).[3][11][12]

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Borrelidin stock solution (in DMSO).

  • 96-well microplates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Neutral Red solution.[11][13]

  • Solubilization buffer (for MTT assay).

  • Plate reader.

  • CO2 incubator at 37°C.

Procedure:

  • Seed the human cells in a 96-well plate and allow them to adhere overnight.[13]

  • Add serial dilutions of Borrelidin to the wells.

  • Incubate for 24-48 hours.

  • For MTT assay: Add MTT solution and incubate for 4 hours. Then, add solubilization buffer and read absorbance.

  • For Neutral Red assay: Add Neutral Red solution and incubate. Then, wash and extract the dye before reading absorbance.[13]

  • Calculate the CC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.

Protocol 3: In Vivo Efficacy in a Murine Malaria Model

This protocol evaluates the in vivo antimalarial activity of Borrelidin using the 4-day suppressive test in mice infected with a rodent malaria parasite.

Materials:

  • Swiss Webster or C57BL/6 mice.[14][15]

  • Rodent malaria parasite (Plasmodium berghei ANKA or Plasmodium yoelii 17XL).[1][3][14]

  • Borrelidin formulation for intraperitoneal (i.p.) or oral administration.

  • Chloroquine or Artemisinin as a positive control.[1]

  • Vehicle control.

  • Giemsa stain.

  • Microscope.

Procedure:

  • Infect mice with the rodent malaria parasite.

  • Randomly divide the mice into treatment and control groups.

  • Initiate a 4-day treatment regimen. Administer Borrelidin (e.g., 0.25 mg/kg/day) and control drugs daily for four consecutive days.[1][3][16]

  • On day 5 post-infection, prepare thin blood smears from the tail blood of each mouse.

  • Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy.

  • Calculate the average percentage of parasite suppression for each group compared to the vehicle-treated control group.

  • Monitor the mice for survival for up to 30 days.

In Vivo Efficacy Data

The following table presents a summary of in vivo efficacy data for Borrelidin and its analogues in a P. yoelii-infected mouse model.

Table 3: In Vivo Antimalarial Activity against P. yoelii

CompoundDose (mg/kg/day)Average Parasitemia Suppression (%)Survival Rate (%)
Borrelidin0.25High100
Analogue BC1966High100
Analogue BC2206High100
Chloroquine6High100
Untreated Control-00

Data demonstrates the curative potential of Borrelidin and its analogues in an in vivo model.[3]

Conclusion

Borrelidin is a highly potent antimalarial compound, but its inherent cytotoxicity necessitates the development of analogues with improved selectivity. The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of Borrelidin and its derivatives. By systematically assessing in vitro activity, cytotoxicity, and in vivo efficacy, researchers can identify promising new candidates for the development of novel antimalarial therapies. The successful development of Borrelidin analogues with high efficacy and low toxicity could provide a new class of antimalarial drugs to combat the growing threat of drug resistance.[3][4][5]

References

Application Notes and Protocols for the Isolation of Borrelidin from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borrelidin, a polyketide macrolide antibiotic, has garnered significant interest in the scientific community due to its diverse biological activities, including potent anti-angiogenic, anti-malarial, and anti-cancer properties.[1] Initially isolated from Streptomyces rochei, it has since been identified in other Streptomyces species, such as Streptomyces californicus.[2][3] The primary mechanism of action of Borrelidin involves the potent and specific inhibition of threonyl-tRNA synthetase (ThrRS), an essential enzyme for protein synthesis.[1] This inhibition triggers a cellular stress response, leading to apoptosis in targeted cells, making Borrelidin a promising candidate for therapeutic development.

These application notes provide detailed protocols for the isolation and purification of Borrelidin from fermentation broth, along with an overview of the key signaling pathways it modulates.

Data Presentation: Quantitative Analysis of Borrelidin Isolation

The following table summarizes quantitative data from a representative Borrelidin isolation protocol from a 25 L fermentation broth of Streptomyces californicus.[2]

StepParameterValueUnitNotes
Fermentation Culture Volume25LStreptomyces californicus in starch casein nitrate (SCN) broth.
Incubation Time72hoursOptimal production time observed at 28°C with shaking at 175 rpm.[2]
Extraction Extraction SolventEthyl Acetate-The culture filtrate was first adsorbed onto activated carbon and then eluted with warm ethyl acetate.[2]
Crude Extract Yield~4.5gBrown oil obtained after evaporation of the combined organic extracts.
Purification Step 1: Silica Gel Chromatography Stationary PhaseSilica Gel (230-240 mesh)--
Mobile PhaseChloroform:Ethyl Acetate:Methanol68.3:29.3:2.4 (v/v/v)A stepped gradient from 100% heptane to 100% ethyl acetate has also been reported.
Fraction Yield~1gYellow oil after combining active fractions identified by TLC.
Purification Step 2: Gel Filtration Chromatography Stationary PhaseSephadex LH-20--
Mobile PhaseHeptane:Chloroform:Ethanol10:10:1 (v/v/v)-
Fraction Yield550mgPale yellow solid after evaporation of combined fractions.
Final Purification: Crystallization Crystallization SolventsChloroform and Hexane-Dissolved in minimal chloroform, with hexane added until cloudy.
Final Yield190mgCrystalline Borrelidin.
Overall Yield Total Borrelidin ~7.6 mg/L Calculated from the final yield and initial fermentation volume.

Experimental Protocols

Protocol 1: Fermentation of Borrelidin-Producing Streptomyces

This protocol describes the shake flask fermentation for the production of Borrelidin from Streptomyces californicus.[2]

Materials:

  • Streptomyces californicus culture

  • Starch Casein Nitrate (SCN) broth

  • Erlenmeyer flasks (500 mL, 1 L, 2 L)

  • Gyratory shaker

Procedure:

  • Prepare a seed culture by inoculating 75 mL of SCN broth in a 250 mL flask with a 1-week-old slant of S. californicus.

  • Incubate the seed culture at 28°C for 48 hours on a gyratory shaker at 175 rpm.

  • For production, add the 48-hour-old inoculum to larger flasks (up to 2 L, filled to 1/4 of their capacity with SCN broth) at a 10% (v/v) level.

  • Incubate the production culture at 28°C for 72 hours on a gyratory shaker at 175 rpm.

  • Monitor the production of Borrelidin by testing the bioactivity of the culture supernatant against a sensitive organism (e.g., Bacillus subtilis). Maximum activity is typically observed at 72 hours.[2]

Protocol 2: Extraction and Purification of Borrelidin

This protocol details the extraction and multi-step chromatographic purification of Borrelidin from the fermentation broth.

Materials:

  • Fermentation broth containing Borrelidin

  • Activated carbon

  • Ethyl acetate

  • Methanol

  • Chloroform

  • Heptane

  • Ethanol

  • Silica gel (230-240 mesh)

  • Sephadex LH-20

  • Chromatography columns

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (Silica gel F254)

Procedure:

Part A: Extraction

  • Centrifuge the fermentation broth to separate the supernatant from the mycelia.

  • Adsorb the supernatant onto activated carbon.

  • Elute the Borrelidin from the activated carbon using warm ethyl acetate (50°C).[2]

  • Evaporate the ethyl acetate under reduced pressure using a rotary evaporator to obtain a crude residue.

Part B: Silica Gel Column Chromatography

  • Prepare a silica gel column (e.g., 5 x 25 cm) packed with silica gel in heptane.

  • Dissolve the crude extract in a minimal amount of acetone and adsorb it onto a small amount of silica gel. Evaporate the acetone.

  • Load the silica gel with the adsorbed crude extract onto the top of the column.

  • Elute the column with a mobile phase of chloroform:ethyl acetate:methanol (68.3:29.3:2.4 v/v/v).[2] Alternatively, a stepped gradient from 100% heptane to 100% ethyl acetate can be used.

  • Collect fractions and monitor them by TLC. Combine the fractions containing Borrelidin.

  • Evaporate the solvent from the combined fractions to yield a partially purified yellow oil.

Part C: Gel Filtration Chromatography

  • Prepare a Sephadex LH-20 column (e.g., 2.5 x 60 cm) equilibrated with a mobile phase of heptane:chloroform:ethanol (10:10:1 v/v/v).

  • Dissolve the yellow oil from the previous step in a minimal volume of the mobile phase.

  • Load the sample onto the Sephadex LH-20 column.

  • Elute the column with the same mobile phase under gravity.

  • Collect fractions and combine those containing Borrelidin.

  • Evaporate the solvent to obtain a pale yellow solid.

Part D: Crystallization

  • Dissolve the pale yellow solid in a minimum amount of chloroform.

  • Add hexane dropwise until the solution becomes cloudy.

  • Store the solution at -20°C overnight to allow for crystal formation.

  • Collect the crystals by filtration and wash with cold hexane.

  • A second crop of crystals can be obtained by further concentrating the mother liquor and repeating the crystallization process.

Signaling Pathways and Experimental Workflows

Borrelidin Isolation and Purification Workflow

The following diagram illustrates the key steps in the isolation and purification of Borrelidin from a fermentation broth.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Streptomyces Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Adsorption Activated Carbon Adsorption Centrifugation->Adsorption Supernatant Elution Ethyl Acetate Elution Adsorption->Elution Evaporation1 Evaporation Elution->Evaporation1 CrudeExtract Crude Borrelidin Extract Evaporation1->CrudeExtract SilicaGel Silica Gel Chromatography CrudeExtract->SilicaGel GelFiltration Sephadex LH-20 Gel Filtration SilicaGel->GelFiltration Active Fractions Crystallization Crystallization GelFiltration->Crystallization Purified Fractions PureBorrelidin Pure Crystalline Borrelidin Crystallization->PureBorrelidin G Borrelidin Borrelidin ThrRS Threonyl-tRNA Synthetase (ThrRS) Borrelidin->ThrRS Inhibits Uncharged_tRNA Accumulation of Uncharged tRNAThr ThrRS->Uncharged_tRNA Leads to GCN2 GCN2 Kinase Activation Uncharged_tRNA->GCN2 Activates eIF2a eIF2α Phosphorylation GCN2->eIF2a Phosphorylates ATF4 ATF4 Translation eIF2a->ATF4 Promotes CHOP CHOP Expression ATF4->CHOP Induces Apoptosis Apoptosis CHOP->Apoptosis G Borrelidin Borrelidin CellularStress Prolonged Cellular Stress (via GCN2/ATF4/CHOP) Borrelidin->CellularStress Caspase8 Caspase-8 Activation CellularStress->Caspase8 Induces Caspase3 Caspase-3 Activation Caspase8->Caspase3 Activates Substrates Cleavage of Cellular Substrates Caspase3->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis

References

Application Notes and Protocols for Borrelidin Target Validation Using Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borrelidin is a macrolide antibiotic with a range of biological activities, including antibacterial, antifungal, anti-angiogenic, and antimalarial properties.[1][2][3] Its primary mechanism of action is the potent and specific inhibition of threonyl-tRNA synthetase (ThrRS), an essential enzyme responsible for charging transfer RNA (tRNA) with the amino acid threonine during protein synthesis.[4][5] Inhibition of ThrRS leads to the accumulation of uncharged tRNA, triggering a cellular stress response and ultimately inhibiting protein synthesis, which accounts for Borrelidin's cytotoxic effects.[4]

Validating the specific target of a bioactive compound is a critical step in drug development. Genetic approaches provide powerful and definitive methods for target identification and validation. This document outlines detailed application notes and protocols for validating ThrRS as the cellular target of Borrelidin using three key genetic strategies: the generation and analysis of drug-resistant mutants, gene knockdown or knockout, and target overexpression.

Signaling Pathway and Mechanism of Action

Borrelidin exerts its cytotoxic effects by disrupting the crucial process of protein synthesis. The following diagram illustrates the signaling pathway initiated by Borrelidin's inhibition of ThrRS.

Borrelidin_Pathway cluster_0 Cellular Environment Borrelidin Borrelidin ThrRS Threonyl-tRNA Synthetase (ThrRS) Borrelidin->ThrRS Inhibits Charged_tRNA Threonyl-tRNA_Thr ThrRS->Charged_tRNA Catalyzes Uncharged_tRNA Uncharged tRNA_Thr ThrRS->Uncharged_tRNA Threonine Threonine Threonine->ThrRS Binds to tRNA_Thr tRNA_Thr tRNA_Thr->ThrRS Binds to Ribosome Ribosome Charged_tRNA->Ribosome Delivers Threonine to GCN2_Pathway GCN2 Stress Response Pathway Uncharged_tRNA->GCN2_Pathway Accumulation activates Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Apoptosis Apoptosis Protein_Synthesis->Apoptosis Inhibition leads to GCN2_Pathway->Apoptosis Induces

Caption: Borrelidin inhibits ThrRS, leading to the accumulation of uncharged tRNA, which activates stress pathways and induces apoptosis.

Genetic Validation Approaches: Experimental Overview

The following diagram outlines the logical workflow for the three primary genetic approaches to validate ThrRS as the target of Borrelidin.

Experimental_Workflow cluster_1 Genetic Validation Strategies cluster_A A. Drug-Resistant Mutants cluster_B B. Gene Knockdown/Knockout cluster_C C. Target Overexpression Start Hypothesis: ThrRS is the target of Borrelidin Mutagenesis 1. Induce mutations in cell population (e.g., with EMS) Start->Mutagenesis Knockdown 1. Reduce ThrRS expression (e.g., using siRNA/shRNA) Start->Knockdown Overexpression 1. Overexpress ThrRS (e.g., using a plasmid) Start->Overexpression Selection 2. Select for resistance in the presence of Borrelidin Mutagenesis->Selection Sequencing 3. Sequence ThrRS gene in resistant clones Selection->Sequencing Validation_A 4. Confirm resistance is due to ThrRS mutation Sequencing->Validation_A Conclusion Conclusion: ThrRS is the validated target of Borrelidin Validation_A->Conclusion Phenotype 2. Assess cellular phenotype (e.g., growth inhibition) Knockdown->Phenotype Borrelidin_Treatment_B 3. Treat with Borrelidin Phenotype->Borrelidin_Treatment_B Validation_B 4. Observe enhanced sensitivity or phenocopy Borrelidin_Treatment_B->Validation_B Validation_B->Conclusion Borrelidin_Treatment_C 2. Treat with Borrelidin Overexpression->Borrelidin_Treatment_C Resistance 3. Assess for increased resistance Borrelidin_Treatment_C->Resistance Validation_C 4. Confirm resistance is due to increased target levels Resistance->Validation_C Validation_C->Conclusion

Caption: Workflow for validating ThrRS as Borrelidin's target using genetic approaches.

Data Presentation: Quantitative Analysis

The following tables summarize key quantitative data from studies validating the interaction between Borrelidin and ThrRS.

Table 1: Borrelidin Activity in Wild-Type and Resistant Cells

Cell Line/OrganismGenotypeIC50 of BorrelidinFold ResistanceReference
S. cerevisiaeWild-Type~1 µg/mL-[6]
S. cerevisiaeBorrelidin-Resistant Mutant (Group 3)>10 µg/mL>10[6]
E. coliWild-Type--[7]
E. coliThrRS P424K Mutant-Markedly Reduced Sensitivity[7]
E. coliThrRS E458Δ Mutant-Markedly Reduced Sensitivity[7]
E. coliThrRS G459Δ Mutant-Markedly Reduced Sensitivity[7]
Human ALL Cell Lines (Jurkat, CEM)Wild-Type50 ng/mL-[4]

Table 2: Effect of ThrRS Expression Levels on Borrelidin Sensitivity

OrganismGenetic ModificationEffect on Borrelidin SensitivityReference
E. coliOverproduction of ThrRS (3-fold)Increased Resistance[8]
E. coliOverproduction of ThrRS (9-fold)Higher Resistance[8]
T. bruceiRNAi-mediated knockdown of ThrRSEssential for growth, validating it as a drug target[9]

Experimental Protocols

Protocol 1: Isolation and Characterization of Borrelidin-Resistant Mutants

This protocol describes the generation and analysis of mutants resistant to Borrelidin, a key method to identify the drug's target.

Objective: To isolate and characterize Borrelidin-resistant mutants to identify mutations in the ThrRS gene.

Materials:

  • Yeast or bacterial strain of interest (e.g., Saccharomyces cerevisiae, Escherichia coli)

  • Appropriate growth media (liquid and solid)

  • Mutagen (e.g., ethyl methanesulfonate - EMS)

  • Borrelidin

  • Sterile culture tubes and petri dishes

  • Incubator

  • Spectrophotometer

  • Genomic DNA extraction kit

  • PCR reagents and primers for the ThrRS gene

  • DNA sequencing reagents and access to a sequencer

Procedure:

  • Mutagenesis: a. Grow a culture of the wild-type strain to mid-log phase. b. Pellet the cells by centrifugation and wash with a suitable buffer. c. Resuspend the cells in buffer and treat with a mutagen (e.g., EMS at a concentration that results in ~50% cell killing) for a defined period (e.g., 30-60 minutes). d. Stop the mutagenesis reaction by adding a quenching agent (e.g., sodium thiosulfate for EMS) and wash the cells.

  • Selection of Resistant Mutants: a. Plate the mutagenized cells on solid media containing a concentration of Borrelidin that is inhibitory to the wild-type strain (e.g., 2-5 times the minimum inhibitory concentration - MIC). b. As a control, plate a non-mutagenized culture on media with and without Borrelidin. c. Incubate the plates until colonies appear on the Borrelidin-containing plates (this may take several days).

  • Verification of Resistance: a. Pick individual resistant colonies and streak them onto fresh plates containing Borrelidin to confirm the resistance phenotype. b. Grow the confirmed resistant mutants in liquid culture with and without Borrelidin to determine their growth kinetics and quantify the level of resistance (determine the MIC).

  • Genetic Analysis: a. Extract genomic DNA from the resistant mutants and the wild-type strain. b. Amplify the ThrRS gene using PCR with primers that flank the entire coding sequence. c. Sequence the PCR products to identify any mutations within the ThrRS gene of the resistant strains.

  • Confirmation of Causality (Optional but Recommended): a. To confirm that the identified mutation in ThrRS is responsible for the resistance, introduce the mutated ThrRS gene into a wild-type background and assess for Borrelidin resistance. b. Conversely, correct the mutation in the resistant strain back to the wild-type sequence and check for the restoration of sensitivity.

Protocol 2: Target Validation using Gene Knockdown (siRNA)

This protocol outlines the use of RNA interference (RNAi) to reduce the expression of ThrRS and assess the impact on cell viability and sensitivity to Borrelidin.

Objective: To determine if reducing the expression of ThrRS phenocopies the effect of Borrelidin and/or sensitizes cells to the compound.

Materials:

  • Human cell line of interest (e.g., HeLa, HEK293)

  • Cell culture medium and supplements

  • siRNA targeting the ThrRS mRNA and a non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine)

  • Opti-MEM or other serum-free medium

  • Borrelidin

  • Reagents for cell viability assay (e.g., MTT, CellTiter-Glo)

  • Reagents for qPCR or Western blotting

Procedure:

  • Cell Seeding: a. Seed the cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA Transfection: a. For each well, prepare two tubes: i. Tube A: Dilute the siRNA (e.g., 20 pmol) in serum-free medium. ii. Tube B: Dilute the transfection reagent in serum-free medium according to the manufacturer's instructions. b. Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for the recommended time (e.g., 15-20 minutes) to allow for complex formation. c. Add the siRNA-transfection reagent complex to the cells in a drop-wise manner. d. Incubate the cells for 24-72 hours.

  • Verification of Knockdown: a. After the incubation period, harvest a subset of the cells to verify the knockdown of ThrRS expression at both the mRNA (qPCR) and protein (Western blot) levels.

  • Borrelidin Treatment and Viability Assay: a. After confirming knockdown, re-seed the transfected cells into 96-well plates. b. Treat the cells with a range of Borrelidin concentrations. c. Incubate for a further 24-48 hours. d. Perform a cell viability assay to determine the IC50 of Borrelidin in cells with reduced ThrRS expression compared to control cells.

  • Data Analysis: a. Compare the IC50 values between the ThrRS knockdown and control groups. A lower IC50 in the knockdown group indicates sensitization and supports ThrRS as the target. b. Assess if the knockdown of ThrRS alone causes a reduction in cell viability, which would indicate that ThrRS is an essential gene.

Protocol 3: Target Validation using Overexpression

This protocol details how to overexpress ThrRS to determine if it confers resistance to Borrelidin.

Objective: To test the hypothesis that increasing the cellular concentration of ThrRS will lead to resistance to Borrelidin.

Materials:

  • Host cells (bacterial or mammalian)

  • Expression vector containing the full-length cDNA of the ThrRS gene (and an empty vector control)

  • Transfection/transformation reagents

  • Appropriate growth media and selection antibiotic for the vector

  • Borrelidin

  • Reagents for protein extraction and Western blotting

  • Reagents for cell viability or growth inhibition assays

Procedure:

  • Vector Preparation and Transfection/Transformation: a. Clone the ThrRS cDNA into a suitable expression vector. b. Introduce the ThrRS expression vector and the empty vector control into the host cells using an appropriate method (e.g., chemical transformation for bacteria, lipid-based transfection for mammalian cells).

  • Selection and Establishment of Stable Cell Lines (for mammalian cells, optional): a. Select for cells that have successfully incorporated the vector by growing them in media containing the appropriate selection antibiotic. b. Expand the resistant colonies to establish stable cell lines that continuously overexpress ThrRS.

  • Verification of Overexpression: a. Grow the engineered cells and extract total protein. b. Perform a Western blot using an antibody against ThrRS to confirm its overexpression compared to the empty vector control cells.

  • Borrelidin Sensitivity Assay: a. Seed the ThrRS-overexpressing cells and the control cells at the same density. b. Treat the cells with a range of Borrelidin concentrations. c. After an appropriate incubation period, measure cell viability or growth inhibition.

  • Data Analysis: a. Calculate and compare the IC50 or MIC of Borrelidin for the ThrRS-overexpressing cells and the control cells. An increase in the IC50/MIC for the overexpressing cells provides strong evidence that ThrRS is the target of Borrelidin.[8][10]

Conclusion

The genetic approaches detailed in these application notes provide a robust framework for the validation of threonyl-tRNA synthetase as the primary cellular target of Borrelidin. The convergence of evidence from the analysis of resistant mutants, the effects of gene knockdown, and the protective effect of target overexpression collectively builds a compelling case for a specific drug-target interaction. These methodologies are fundamental in preclinical drug development for confirming the mechanism of action and for anticipating potential mechanisms of acquired resistance.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Borrelidin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding Borrelidin resistance in bacterial strains.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Borrelidin?

A1: Borrelidin functions by inhibiting the essential bacterial enzyme, threonyl-tRNA synthetase (ThrRS).[1][2][3] This enzyme is critical for protein synthesis as it attaches the amino acid L-threonine to its corresponding transfer RNA (tRNA).[1][2] Borrelidin binds to a hydrophobic pocket near the active site of ThrRS, effectively blocking the binding of all three necessary substrates: L-threonine, ATP, and tRNA.[1][2] This inhibition halts protein production, ultimately leading to bacterial growth arrest.[1][4]

Q2: How do bacteria develop resistance to Borrelidin?

A2: The most common mechanism of resistance to Borrelidin is the acquisition of mutations in the gene encoding the target enzyme, threonyl-tRNA synthetase (ThrRS).[5][6] These mutations often occur in the hydrophobic pocket where Borrelidin binds, reducing the inhibitor's affinity for the enzyme.[6] For example, specific mutations such as L489T or L489W in E. coli ThrRS have been shown to confer significant resistance by increasing the inhibitor constant (Kᵢ) dramatically.[6] Some Borrelidin-producing organisms, like Streptomyces parvulus, possess a second, inherently resistant ThrRS gene (BorO) which provides a natural self-resistance mechanism.

Q3: Can Borrelidin be used in combination with other antibiotics?

A3: While specific studies on Borrelidin combination therapy are limited in the public domain, combination therapy is a well-established strategy to combat antibiotic resistance.[1][7][8] Combining agents with different mechanisms of action can create synergistic effects and reduce the likelihood of resistance emerging. For persistent infections, such as those caused by Borrelia burgdorferi, combination therapies have proven more effective than monotherapy.[1][7][8]

Q4: Are there any known analogs of Borrelidin that can overcome resistance?

A4: Yes, research is ongoing to develop Borrelidin analogs with improved properties. The goals of developing these analogs include increasing selectivity for the bacterial or parasitic ThrRS over the human enzyme to reduce toxicity, and maintaining or improving potency against resistant strains.[9] Libraries of bioengineered and semisynthetic Borrelidin analogs have been screened, and some have shown potent activity while exhibiting lower toxicity against human cells.[9]

Q5: What are the downstream cellular effects of ThrRS inhibition by Borrelidin?

A5: Inhibition of ThrRS by Borrelidin leads to an accumulation of uncharged tRNAThr.[4] This accumulation acts as a signal for nutritional stress, which in eukaryotic cells and some bacteria, activates the General Control Nonderepressible-2 (GCN2) kinase stress response pathway.[4][10][11] Activation of this pathway can lead to a halt in the cell cycle and, in some cases, induce apoptosis (programmed cell death).[4][12]

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during experiments with Borrelidin.

Problem Possible Cause Suggested Solution
Unexpected bacterial growth in the presence of Borrelidin. 1. Inherent Resistance: The bacterial strain may be naturally resistant to Borrelidin. 2. Acquired Resistance: The bacterial population may have developed resistance during the experiment. 3. Incorrect Borrelidin Concentration: The concentration of Borrelidin used may be too low. 4. Degraded Borrelidin: The Borrelidin stock solution may have lost its activity.1. Verify MIC: Determine the Minimum Inhibitory Concentration (MIC) of Borrelidin for your strain (see Protocol 1). Compare this to published values for sensitive strains. 2. Sequence ThrRS Gene: Isolate genomic DNA from the resistant culture and sequence the threonyl-tRNA synthetase (ThrRS) gene to check for mutations known to confer resistance (see Protocol 2). 3. Confirm Stock Concentration: Prepare a fresh stock solution of Borrelidin and re-run the experiment with a concentration gradient. 4. Test with Control Strain: Use a known Borrelidin-sensitive strain as a positive control.
Inconsistent results in Borrelidin susceptibility assays. 1. Variable Inoculum Size: Inconsistent starting bacterial density can affect MIC results. 2. Media Composition: Components in the growth media may interfere with Borrelidin activity. 3. Improper Solubilization: Borrelidin may not be fully dissolved, leading to inaccurate concentrations.1. Standardize Inoculum: Ensure the bacterial inoculum is standardized to a specific optical density (e.g., OD₆₀₀ of 0.1) for each experiment. 2. Use Standardized Media: Utilize a defined, standard medium like Mueller-Hinton Broth for susceptibility testing. 3. Ensure Complete Dissolution: Ensure Borrelidin is fully dissolved in a suitable solvent (e.g., DMSO) before diluting into the assay medium.
Difficulty confirming the mechanism of resistance in a newly isolated resistant strain. 1. Unknown Resistance Mechanism: The resistance may not be due to the common ThrRS mutations. 2. Efflux Pump Activity: The bacteria may be actively pumping Borrelidin out of the cell.1. Perform ThrRS Activity Assay: Compare the in vitro activity of purified ThrRS from your resistant strain and a sensitive strain in the presence of Borrelidin (see Protocol 3). A significant difference in inhibition suggests a target-based resistance. 2. Use Efflux Pump Inhibitors: Test the susceptibility of your resistant strain to Borrelidin in the presence and absence of a broad-spectrum efflux pump inhibitor.

Section 3: Data Presentation

Table 1: Borrelidin Inhibition Constants (Kᵢ) against Threonyl-tRNA Synthetase (ThrRS)

OrganismThrRS VariantKᵢ (nM)Fold Increase in Kᵢ (Resistance)Reference
Escherichia coliWild-Type4-[6]
Escherichia coliL489W Mutant60001500x[6]
HumanWild-Type7-[13]

Table 2: Minimum Inhibitory Concentration (MIC) of Borrelidin and Analogs

CompoundOrganism/Cell LineMIC (µg/mL)IC₅₀ (nM)Reference
BorrelidinMycobacterium tuberculosis H37Rv3.12-[14]
BorrelidinAcute Lymphoblastic Leukemia (ALL) Cell Lines-~102 (50 ng/mL)[4]
BorrelidinPlasmodium falciparum-0.97[9]
Borrelidin Analog 3bCandida parapsilosis12.5-[15]
Borrelidin Analog 4nAspergillus fumigatus12.5-[15]
Borrelidin Analog 4rAspergillus fumigatus12.5-[15]

Section 4: Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standard method for determining the MIC of Borrelidin against a bacterial strain.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Borrelidin stock solution (e.g., 1 mg/mL in DMSO)

  • Sterile diluents (e.g., DMSO, MHB)

  • Spectrophotometer

  • Plate reader

Procedure:

  • Prepare Bacterial Inoculum: a. Grow the bacterial strain in MHB overnight at the optimal temperature. b. Dilute the overnight culture in fresh MHB to an optical density at 600 nm (OD₆₀₀) of approximately 0.1. This corresponds to a standardized cell density.

  • Prepare Borrelidin Dilutions: a. Create a series of two-fold dilutions of the Borrelidin stock solution in MHB in the wells of a 96-well plate. b. Typically, add 100 µL of MHB to wells 2 through 12. c. Add 200 µL of the highest concentration of Borrelidin to well 1. d. Transfer 100 µL from well 1 to well 2, mix thoroughly, and repeat this serial dilution down to well 10. Discard 100 µL from well 10. e. Well 11 will serve as a growth control (no Borrelidin), and well 12 as a sterility control (no bacteria).

  • Inoculate the Plate: a. Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: a. Incubate the plate at the optimal growth temperature for the bacterium for 18-24 hours.

  • Determine MIC: a. The MIC is the lowest concentration of Borrelidin that completely inhibits visible growth of the bacteria. This can be assessed visually or by using a plate reader to measure the OD₆₀₀ of each well.

Protocol 2: Sequencing of the Threonyl-tRNA Synthetase (ThrRS) Gene

This protocol provides a general workflow for identifying mutations in the ThrRS gene of a Borrelidin-resistant bacterial strain.

Materials:

  • Borrelidin-resistant and -sensitive bacterial cultures

  • Genomic DNA extraction kit

  • PCR primers designed to flank the ThrRS gene of the target bacterium

  • Taq DNA polymerase and PCR buffer

  • dNTPs

  • Thermocycler

  • Gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • Genomic DNA Extraction: a. Isolate genomic DNA from both the Borrelidin-resistant and the sensitive (wild-type) bacterial strains using a commercial kit, following the manufacturer's instructions.

  • PCR Amplification: a. Design primers that will amplify the entire coding sequence of the ThrRS gene. b. Set up a PCR reaction containing the extracted genomic DNA, primers, Taq polymerase, dNTPs, and buffer. c. Run the PCR program with appropriate annealing temperatures and extension times for your specific primers and gene length.

  • Verification of PCR Product: a. Run a portion of the PCR product on an agarose gel to confirm that a DNA fragment of the expected size has been amplified.

  • DNA Sequencing: a. Purify the remaining PCR product. b. Send the purified PCR product for Sanger sequencing. Use both forward and reverse primers for sequencing to ensure accuracy.

  • Sequence Analysis: a. Align the DNA sequence from the resistant strain with the sequence from the sensitive strain. b. Identify any nucleotide differences. c. Translate the DNA sequences to amino acid sequences and identify any resulting amino acid changes, paying close attention to residues in the known Borrelidin binding site.

Protocol 3: In Vitro Threonyl-tRNA Synthetase (ThrRS) Activity Assay

This spectrophotometric assay measures the aminoacylation activity of ThrRS by quantifying the release of pyrophosphate (PPi).

Materials:

  • Purified ThrRS enzyme from both sensitive and resistant strains

  • Reaction buffer (e.g., 50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl₂, 2 mM DTT)

  • L-threonine

  • ATP

  • Total tRNA or purified tRNAThr

  • Inorganic pyrophosphatase

  • Malachite green reagent for phosphate detection

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Prepare Reagents: a. Prepare solutions of L-threonine, ATP, and tRNA in the reaction buffer. b. Prepare a range of concentrations of Borrelidin.

  • Set up the Reaction: a. In a 96-well plate, add the reaction buffer, L-threonine, ATP, tRNA, and inorganic pyrophosphatase to each well. b. Add the desired concentration of Borrelidin (or DMSO as a control) to the appropriate wells. c. Initiate the reaction by adding the purified ThrRS enzyme.

  • Incubation: a. Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 30 minutes).

  • Phosphate Detection: a. Stop the reaction and measure the amount of inorganic phosphate generated by adding the malachite green reagent. b. Read the absorbance at the appropriate wavelength (e.g., 620 nm).

  • Data Analysis: a. Generate a standard curve using known concentrations of phosphate. b. Calculate the amount of PPi released in each reaction. c. Plot the enzyme activity against the Borrelidin concentration to determine the IC₅₀ (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Section 5: Visualizations

Borrelidin_Mechanism_and_Resistance cluster_0 Normal Protein Synthesis cluster_1 Inhibition by Borrelidin cluster_2 Resistance Mechanism Thr L-Threonine ThrRS Threonyl-tRNA Synthetase (ThrRS) Thr->ThrRS ATP ATP ATP->ThrRS tRNA tRNAThr tRNA->ThrRS Charged_tRNA Threonyl-tRNAThr ThrRS->Charged_tRNA Aminoacylation Protein Protein Synthesis Charged_tRNA->Protein Borrelidin Borrelidin Inhibited_ThrRS Inhibited ThrRS Borrelidin->Inhibited_ThrRS Binds to hydrophobic pocket Mutated_ThrRS Mutated ThrRS (e.g., L489W) Borrelidin->Mutated_ThrRS Low affinity No_Charged_tRNA No Threonyl-tRNAThr Inhibited_ThrRS->No_Charged_tRNA Protein_Inhibition Protein Synthesis Inhibition No_Charged_tRNA->Protein_Inhibition GCN2 GCN2 Kinase Activation No_Charged_tRNA->GCN2 Accumulation of uncharged tRNA Reduced_Binding Reduced Borrelidin Binding Mutated_ThrRS->Reduced_Binding Normal_Function Normal Protein Synthesis Resumes Reduced_Binding->Normal_Function

Caption: Borrelidin's mechanism of action, downstream effects, and resistance.

Troubleshooting_Workflow Start Start: Unexpected bacterial growth with Borrelidin Check_MIC Step 1: Determine MIC of the strain Start->Check_MIC Compare_MIC Is MIC significantly higher than sensitive strains? Check_MIC->Compare_MIC Sequence_ThrRS Step 2: Sequence ThrRS gene Compare_MIC->Sequence_ThrRS Yes Troubleshoot_Assay Troubleshoot experimental conditions (e.g., Borrelidin concentration, inoculum size) Compare_MIC->Troubleshoot_Assay No Mutation_Found Known resistance mutation found? Sequence_ThrRS->Mutation_Found Resistance_Confirmed Conclusion: Resistance due to ThrRS mutation Mutation_Found->Resistance_Confirmed Yes Other_Mechanisms Step 3: Investigate other mechanisms (e.g., efflux pumps, enzyme activity assay) Mutation_Found->Other_Mechanisms No

Caption: Workflow for investigating Borrelidin resistance.

References

Technical Support Center: Optimizing Borrelidin in Anti-Angiogenesis Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of Borrelidin for anti-angiogenesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is Borrelidin and what is its primary mechanism of anti-angiogenic action?

A1: Borrelidin is a natural polyketide macrolide antibiotic isolated from Streptomyces rochei.[1][2][3] Its primary anti-angiogenic activity stems from its potent and selective inhibition of threonyl-tRNA synthetase (ThrRS).[1][4][5] This inhibition leads to a depletion of charged threonyl-tRNA, inducing an amino acid starvation response and inhibiting protein synthesis, which disproportionately affects rapidly proliferating cells like endothelial cells.[6][7] Additionally, Borrelidin has been shown to modulate the alternative splicing of Vascular Endothelial Growth Factor (VEGF), shifting the balance towards anti-angiogenic VEGF isoforms.[8][9][10]

Q2: Why is optimizing the Borrelidin concentration crucial?

A2: Concentration optimization is critical for several reasons:

  • Therapeutic Window: Borrelidin can be cytotoxic at high concentrations.[6][11] Identifying a concentration that inhibits angiogenesis without causing widespread cell death is essential for obtaining meaningful results.

  • Specificity of Effects: The anti-angiogenic effects of Borrelidin are mediated by at least two pathways: a threonine-dependent pathway (inhibition of proliferation) and a threonine-independent pathway (induction of apoptosis via caspase-8/-3).[12] Different concentrations may favor one mechanism over the other.

  • Cell-Type Variability: Sensitivity to Borrelidin can vary significantly between different cell types, including between malignant and non-malignant cells, and even among different endothelial cell lines.[11]

  • Paradoxical Effects: As seen with other angiogenesis inhibitors, it is crucial to test a wide concentration range, as very low concentrations could potentially have unexpected or even pro-angiogenic effects in some systems.[13]

Q3: What is a typical starting concentration range for in vitro experiments?

A3: Based on published data, a starting range of 0.1 nM to 10 nM is recommended for most in vitro endothelial cell assays. Significant inhibition of tube formation has been observed at concentrations as low as 0.8 nM to 1 nM.[1][2][6] A full dose-response curve, spanning from picomolar to micromolar ranges, should be performed to determine the optimal concentration for your specific cell type and assay.

Quantitative Data Summary

The following tables summarize effective Borrelidin concentrations reported in various anti-angiogenesis assays.

Table 1: In Vitro Anti-Angiogenesis Assays

Assay TypeCell LineEffective ConcentrationObserved Effect
Capillary Tube FormationRat AortaIC₅₀ of 0.8 nMInhibition of capillary tube formation and disruption of established tubes.[2]
Capillary Tube FormationHUVEC1 nMSignificant decrease in vessel branch formation.[6]
Endothelial Cell ProliferationHUVECNot specified; attenuated by 1 mM ThreonineInhibition of proliferation.[12]
Apoptosis InductionHUVECNot specified; not affected by ThreonineInduction of apoptosis via caspase-3 and -8 activation.[12]
VEGF Splicing ModulationRetinal Pigmented Endothelial (RPE) cells≥0.5 µM (using analog BC194)Shifted VEGF₁₆₅:VEGF₁₆₅b ratio to an anti-angiogenic value (<1).[8][9]

Table 2: Cytotoxicity Data

Cell LineAssayIC₅₀ / Effective ConcentrationNotes
HUVECCytotoxicityLow nanomolar rangeHighly sensitive to Borrelidin.[11]
MDA-MB-231 (Breast Cancer)CytotoxicityLow nanomolar rangeSensitive to Borrelidin.[11]
MCF10A (Non-malignant Breast)CytotoxicityNot specifiedBorrelidin was also cytotoxic to this non-malignant cell line.[11]
Jurkat, CEM (Leukemia)ProliferationIC₅₀ of 50 ng/mLPotent inhibition of proliferation.[7]

Experimental Workflow & Troubleshooting

Workflow for Optimizing Borrelidin Concentration

The diagram below outlines a systematic approach to determining the optimal Borrelidin concentration for your experiments.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Functional Assays cluster_2 Phase 3: Validation A 1. Dose-Response Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Range: 0.01 nM - 10 µM B 2. Determine IC50 and Sub-toxic Concentration Range A->B C 3. Primary Anti-Angiogenesis Assay (e.g., Tube Formation) Test sub-toxic concentrations B->C Use concentrations ≤ IC50 D 4. Analyze Key Metrics (Total tube length, nodes, branches) Identify optimal inhibitory concentration C->D E 5. Secondary Assays (e.g., Spheroid Sprouting, Wound Healing) D->E Validate optimal concentration F 6. Confirm Activity and Specificity E->F G 7. Proceed to Advanced Models (e.g., CAM Assay, in vivo) F->G

Caption: Workflow for Borrelidin concentration optimization.

Troubleshooting Guide

Problem 1: High variability between replicate wells in a tube formation assay.

  • Possible Cause: Inconsistent Matrigel™ coating. The thickness of the matrix is critical for consistent tube formation.

  • Solution: Ensure the basement membrane matrix is thawed slowly on ice overnight to prevent premature gelling. Use pre-chilled pipette tips and plates. Pipette the matrix carefully to create an even layer and avoid introducing bubbles. Allow it to solidify at 37°C for at least 30 minutes before seeding cells.[14]

  • Possible Cause: Inhomogeneous cell seeding.

  • Solution: Ensure you have a single-cell suspension before plating. After plating, gently swirl the plate to distribute cells evenly. Avoid shaking, which can cause cells to collect at the well edges. Determining the optimal cell seeding density for your specific cell type is a crucial first step.[15]

Problem 2: No inhibition of angiogenesis is observed, even at high concentrations.

  • Possible Cause: Borrelidin degradation. Borrelidin, like many natural products, may be sensitive to light, temperature, and repeated freeze-thaw cycles.

  • Solution: Prepare fresh dilutions of Borrelidin from a concentrated stock for each experiment. Store the stock solution in small aliquots at -20°C or -80°C, protected from light.

  • Possible Cause: Cell line insensitivity or resistance.

  • Solution: Some cell lines may be less sensitive to Borrelidin, potentially due to factors like high expression of anti-apoptotic proteins like Bcl-2.[11] Confirm the sensitivity of your cell line with a cytotoxicity assay. Consider testing a different, more sensitive endothelial cell line, such as primary HUVECs, which are a well-established standard.[15]

Problem 3: Massive cell death observed, preventing analysis of anti-angiogenic effects.

  • Possible Cause: The concentrations used are too high and are causing acute cytotoxicity rather than specifically inhibiting angiogenesis.

  • Solution: Perform a careful dose-response cytotoxicity assay (e.g., MTT or resazurin) over 24-48 hours to identify the IC₅₀ value. For subsequent angiogenesis assays, use a range of concentrations well below the IC₅₀ to ensure you are observing specific anti-angiogenic effects and not just the result of toxicity.[16]

Key Experimental Protocols

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures.

  • Preparation: Thaw basement membrane matrix (e.g., Matrigel™) on ice. Coat wells of a 96-well plate with 50-100 µL of the matrix using pre-chilled tips.[14]

  • Incubation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in low-serum medium to create a single-cell suspension. A typical density is 1.5 x 10⁴ cells per well, but this should be optimized.[15][17]

  • Treatment: Prepare serial dilutions of Borrelidin in the low-serum medium. Add the cell suspension containing the various Borrelidin concentrations (or vehicle control) to the solidified matrix.

  • Incubation: Incubate at 37°C, 5% CO₂ for 4-18 hours. HUVECs often form robust networks within 4-6 hours.[14]

  • Analysis: Stain cells with a live-cell dye like Calcein AM.[14] Capture images using a microscope and quantify tube formation using an analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin). Key parameters to measure include total tube length, number of nodes, and number of branches.[17]

Spheroid Sprouting Assay

This 3D assay mimics the sprouting of new vessels from a parent vessel.

  • Spheroid Formation: Generate endothelial cell spheroids by seeding cells (e.g., 1,000 cells/spheroid) in non-adherent round-bottom 96-well plates in culture medium. Allow them to form spheroids over 24 hours.

  • Matrix Embedding: Prepare a collagen gel or basement membrane matrix solution on ice. Gently transfer the spheroids into the matrix solution.

  • Plating: Dispense the spheroid-containing matrix into a 24- or 48-well plate and allow it to polymerize at 37°C.

  • Treatment: Once the gel has set, add culture medium containing different concentrations of Borrelidin or vehicle control on top of the gel.

  • Incubation: Incubate for 24-48 hours to allow for endothelial cell sprouting from the spheroid into the surrounding matrix.

  • Analysis: Capture images at various time points. Quantify the anti-angiogenic effect by measuring the cumulative length of all sprouts originating from each spheroid or the total area covered by sprouts.

Mechanism of Action Visualization

The diagrams below illustrate the key signaling pathways affected by Borrelidin.

G cluster_0 Primary Mechanism: ThrRS Inhibition cluster_1 Secondary Mechanism: VEGF Splicing Borrelidin Borrelidin ThrRS Threonyl-tRNA Synthetase (ThrRS) Borrelidin->ThrRS Uncharged_tRNA ↑ Uncharged tRNA(Thr) ThrRS->Uncharged_tRNA Inhibition leads to Protein_Synth Protein Synthesis Inhibition Uncharged_tRNA->Protein_Synth Apoptosis ↑ Apoptosis (Caspase-8/-3) Uncharged_tRNA->Apoptosis Stress Response Proliferation ↓ Endothelial Cell Proliferation Protein_Synth->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Inhibition of Apoptosis->Angiogenesis Inhibition of Borrelidin2 Borrelidin FBP21 Splicing Factor FBP21 Borrelidin2->FBP21 Binds to VEGF_pro Pro-angiogenic VEGF (VEGFxxx) FBP21->VEGF_pro Promotes splicing to VEGF_anti Anti-angiogenic VEGF (VEGFxxxb) FBP21->VEGF_anti Inhibition shifts balance VEGF_preRNA VEGF pre-mRNA VEGF_preRNA->FBP21 VEGF_preRNA->VEGF_anti VEGF_pro->Angiogenesis Promotes VEGF_anti->Angiogenesis Inhibits

Caption: Borrelidin's dual mechanisms inhibiting angiogenesis.

References

Borrelidin Technical Support Center: Troubleshooting Aqueous Instability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on handling Borrelidin in aqueous solutions. Due to its limited aqueous stability, careful preparation and handling are crucial for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: My Borrelidin solution appears cloudy or has visible precipitate after adding it to my aqueous buffer. What should I do?

A1: Precipitation of Borrelidin upon addition to aqueous solutions is a common issue due to its low water solubility. Here are several steps to troubleshoot this problem:

  • Ensure Complete Initial Dissolution: Before adding it to your aqueous buffer, make sure the Borrelidin is fully dissolved in a suitable organic solvent like DMSO or ethanol.[1] Visually inspect the stock solution for any undissolved particles.

  • Optimize the Final Concentration: You may be exceeding Borrelidin's solubility limit in your final aqueous solution. Try lowering the final concentration of Borrelidin.

  • Control the Addition Process: Add the Borrelidin stock solution dropwise to the aqueous buffer while gently vortexing or stirring. This gradual addition can prevent localized high concentrations that lead to precipitation.

  • Manage the Organic Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution as low as possible, ideally below 0.5%, to avoid both solubility issues and potential solvent-induced artifacts in your experiments.

  • Temperature Considerations: Ensure both your Borrelidin stock solution and the aqueous buffer are at room temperature before mixing, unless your experiment requires otherwise.

Q2: How should I prepare and store my Borrelidin stock solution?

A2: Proper preparation and storage of stock solutions are critical to maintaining the integrity of Borrelidin.

  • Solvent Choice: Borrelidin is soluble in DMSO, ethanol, and methanol.[1][2][3] For cell culture experiments, DMSO is a common choice.

  • Stock Concentration: Prepare a concentrated stock solution (e.g., 1-10 mM) in your chosen organic solvent. This allows you to add a very small volume to your aqueous medium to reach the desired final concentration, minimizing the final percentage of organic solvent.

  • Storage Conditions: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[4][5] When stored at -20°C, it is recommended to use the solution within one month; for storage at -80°C, the solution can be stable for up to six months.[5]

Q3: I'm concerned that my Borrelidin is degrading in my cell culture medium during a long-term experiment. How can I assess its stability?

Q4: What are the known degradation pathways for Borrelidin in aqueous solutions?

A4: Detailed studies on the specific degradation pathways of Borrelidin in aqueous solutions are not extensively published. However, macrolide antibiotics can be susceptible to hydrolysis, particularly at non-neutral pH. The 18-membered macrolide ring and its various functional groups could be subject to degradation under harsh conditions.

Troubleshooting Guide

This table provides a quick reference for common issues encountered when working with Borrelidin in aqueous solutions.

IssuePotential CauseRecommended Solution
Precipitation upon dilution Exceeding aqueous solubility limit.Lower the final Borrelidin concentration. Prepare a more concentrated stock solution and use a smaller volume.
Rapid addition of stock solution.Add the stock solution dropwise while gently stirring or vortexing the aqueous buffer.
Temperature difference between stock and buffer.Allow both solutions to equilibrate to room temperature before mixing.
Inconsistent experimental results Degradation of Borrelidin in aqueous media.Prepare fresh dilutions of Borrelidin for each experiment from a frozen stock. Perform a stability check under your experimental conditions (see protocol below).
Inaccurate concentration due to precipitation.Visually inspect for any precipitate before each use. If present, do not use and prepare a fresh solution.
Low or no biological activity Degraded Borrelidin stock solution.Use a fresh aliquot of a properly stored stock solution. Avoid repeated freeze-thaw cycles.
Borrelidin instability in the assay buffer.Evaluate the pH of your buffer. While specific data for Borrelidin is limited, many compounds are most stable in a slightly acidic to neutral pH range.

Experimental Protocols

Protocol 1: Preparation of Borrelidin Stock Solution

  • Materials: Borrelidin powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the Borrelidin powder vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of Borrelidin powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the Borrelidin is completely dissolved. Visually inspect for any remaining solid particles.

    • Aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]

Protocol 2: Assessing Borrelidin Stability in Aqueous Media

This protocol provides a framework to determine the stability of Borrelidin under your specific experimental conditions using High-Performance Liquid Chromatography (HPLC).

  • Preparation of Borrelidin in Aqueous Media:

    • Prepare your aqueous experimental medium (e.g., cell culture medium, phosphate-buffered saline) at the desired pH.

    • Dilute your Borrelidin stock solution into the aqueous medium to your final working concentration.

    • Immediately take a sample (t=0) for HPLC analysis.

    • Incubate the remaining solution under your experimental conditions (e.g., 37°C, 5% CO2).

  • Sample Collection:

    • Collect aliquots of the Borrelidin-containing medium at various time points (e.g., 2, 4, 8, 12, 24, 48 hours).

    • Immediately store the collected samples at -80°C until analysis to prevent further degradation.

  • HPLC Analysis:

    • Analyze the samples using a suitable reversed-phase HPLC method to quantify the amount of intact Borrelidin. A C18 column is often used for macrolide analysis.

    • The mobile phase could consist of a gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate.

  • Data Analysis:

    • Plot the concentration of intact Borrelidin versus time.

    • Determine the half-life (t½) of Borrelidin under your specific conditions by fitting the data to an appropriate kinetic model (e.g., first-order decay).

Visualizations

Borrelidin_Troubleshooting_Workflow start Start: Using Borrelidin in Aqueous Solution issue Encounter an Issue? start->issue precipitation Precipitation or Cloudiness issue->precipitation Yes inconsistent_results Inconsistent Results issue->inconsistent_results Yes no_activity Low or No Activity issue->no_activity Yes success Successful Experiment issue->success No check_solubility Check Final Concentration (Lower if necessary) precipitation->check_solubility check_mixing Improve Mixing (Add dropwise with stirring) precipitation->check_mixing check_solvent Verify Final Solvent % (Keep <0.5%) precipitation->check_solvent check_degradation Assess Potential Degradation (Prepare fresh solutions) inconsistent_results->check_degradation run_stability_assay Run Stability Assay (See Protocol 2) inconsistent_results->run_stability_assay check_stock Verify Stock Solution Integrity (Use fresh aliquot) no_activity->check_stock check_storage Confirm Proper Storage (-20°C or -80°C, no freeze-thaw) no_activity->check_storage check_solubility->success check_mixing->success check_solvent->success check_degradation->success run_stability_assay->success check_stock->success check_storage->success

Caption: Troubleshooting workflow for Borrelidin in aqueous solutions.

Borrelidin_Signaling_Pathway Borrelidin Borrelidin ThrRS Threonyl-tRNA Synthetase (ThrRS) Borrelidin->ThrRS Inhibits Uncharged_tRNA Increased Uncharged threonyl-tRNA ThrRS->Uncharged_tRNA Leads to Angiogenesis Inhibition of Angiogenesis ThrRS->Angiogenesis Inhibition contributes to GCN2 GCN2 Kinase Activation Uncharged_tRNA->GCN2 eIF2a eIF2α Phosphorylation GCN2->eIF2a Protein_Synthesis Inhibition of Protein Synthesis eIF2a->Protein_Synthesis Apoptosis Apoptosis Protein_Synthesis->Apoptosis G1_Arrest G1 Cell Cycle Arrest Protein_Synthesis->G1_Arrest

Caption: Simplified signaling pathway of Borrelidin's mechanism of action.

References

Technical Support Center: Mitigating Borrelidin Cytotoxicity in Non-Target Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Borrelidin. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you design experiments that minimize Borrelidin's cytotoxic effects on non-target cells, thereby enhancing its therapeutic index.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Borrelidin's cytotoxicity in non-target cells?

A1: Borrelidin's cytotoxicity stems from its potent and selective inhibition of threonyl-tRNA synthetase (ThrRS).[1][2] This inhibition leads to an accumulation of uncharged threonyl-tRNAs, triggering the General Control Nonderepressible 2 (GCN2) kinase stress response pathway, also known as the Amino Acid Starvation Response (AAR).[3][4] Activation of this pathway results in the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α) and the induction of C/EBP homologous protein (CHOP).[4] This cascade ultimately leads to cell cycle arrest in the G1 phase and apoptosis.[4]

Q2: Are there strategies to reduce Borrelidin's off-target cytotoxicity?

A2: Yes, several strategies are being explored to mitigate the cytotoxic effects of Borrelidin on non-target cells. These include:

  • Use of Borrelidin Analogs: Chemical modifications to the Borrelidin structure have yielded analogs with a more favorable therapeutic window.

  • Targeted Delivery Systems: Encapsulating Borrelidin in delivery vehicles like liposomes can help direct the agent to the target site, reducing systemic exposure.

  • Exploratory Combination Therapies: While specific data is limited, combining Borrelidin with other agents could potentially reduce its toxicity.

  • Use of Cytoprotective Agents: The co-administration of agents that protect cells from damage is another theoretical approach.

Q3: How do Borrelidin analogs reduce cytotoxicity?

A3: Borrelidin analogs can be designed to have a higher affinity for the target cell's ThrRS (e.g., in pathogens or cancer cells) compared to the ThrRS in non-target host cells. For instance, the analog BC194 shows reduced cytotoxicity to endothelial cells compared to the parent Borrelidin because it is more susceptible to being outcompeted by the natural substrate, threonine, in host cells.[5]

Q4: What is the rationale behind using liposomal Borrelidin?

A4: Encapsulating Borrelidin in liposomes can alter its pharmacokinetic profile, leading to preferential accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. This targeted delivery can increase the concentration of Borrelidin at the desired site of action while minimizing its exposure to healthy, non-target tissues, thereby reducing systemic cytotoxicity.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in Non-Target Control Cells

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incorrect Borrelidin Concentration Verify the calculations for your stock solution and dilutions. Perform a dose-response curve to determine the optimal concentration with the least off-target toxicity.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells (typically <0.1%). Run a solvent-only control.
Borrelidin Solubility and Stability Borrelidin may precipitate out of solution, leading to inconsistent concentrations. Ensure complete dissolution in the initial solvent and appropriate dilution in culture medium. Prepare fresh dilutions for each experiment.[6]
Cell Line Sensitivity Different cell lines exhibit varying sensitivities to Borrelidin.[3] Consider using a less sensitive non-target cell line for your controls if appropriate for your experimental question.
Contamination Test your cell cultures for mycoplasma or other microbial contamination, which can increase cellular stress and sensitivity to cytotoxic agents.
Issue 2: Inconsistent or Unreliable Results in Cytotoxicity Assays

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Assay Interference Some nanoparticles or compounds can interfere with the readout of colorimetric assays like the MTT assay.[7] If using a delivery vehicle, run a control with the vehicle alone. Consider using an alternative cytotoxicity assay (e.g., LDH release, live/dead staining).
Cell Seeding Density Inconsistent cell numbers across wells can lead to variability. Optimize your cell seeding density to ensure logarithmic growth throughout the experiment.
Edge Effects in Multi-well Plates Evaporation from the outer wells of a multi-well plate can concentrate compounds and affect cell growth. Avoid using the outermost wells or fill them with sterile PBS to minimize evaporation.
Lot-to-Lot Variability of Borrelidin If you suspect variability between batches of Borrelidin, perform a dose-response curve with each new lot to ensure consistent activity.

Data Presentation

Table 1: Cytotoxicity of Borrelidin and its Analogs in Various Cell Lines

Compound Cell Line Cell Type IC50 Reference
BorrelidinJurkatHuman T-cell leukemia50 ng/mL[4]
BorrelidinCEMHuman T-cell leukemia50 ng/mL[4]
BorrelidinPrimary FibroblastsHuman non-malignant>50 ng/mL[4]
BorrelidinMDA-MB-231Human breast cancerLow nM range[3]
BorrelidinMDA-MB-435Human breast cancerLow nM range[3]
BorrelidinMCF10AHuman non-malignant breast epithelialCytotoxic at low nM[3]
BorrelidinHUVECHuman umbilical vein endothelial cellsCytotoxic at low nM[3]
Borrelidin HVarious Cancer LinesHuman cancerSuperior therapeutic window to Borrelidin A[8]
Borrelidin MA549Human lung cancer17.5 µM

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.

Materials:

  • Cells of interest

  • Borrelidin and/or its analogs

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of Borrelidin or its analogs in complete culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle-only control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Western Blot for Phosphorylated eIF2α

This protocol is a generalized procedure for detecting phosphorylated proteins.

Materials:

  • Cell lysates from Borrelidin-treated and control cells

  • Lysis buffer containing phosphatase and protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-eIF2α and anti-total-eIF2α)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with Borrelidin at various concentrations and time points.

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-eIF2α overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Strip the membrane and re-probe with an antibody for total eIF2α to normalize for protein loading.

Protocol 3: In Vitro Angiogenesis (Tube Formation) Assay

This protocol is based on standard tube formation assay procedures.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Basement membrane extract (e.g., Matrigel)

  • 96-well plates

  • Borrelidin or its analogs

  • Calcein AM (for visualization)

  • Fluorescence microscope

Procedure:

  • Thaw the basement membrane extract on ice and coat the wells of a 96-well plate.

  • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Prepare a single-cell suspension of HUVECs in medium containing the desired concentrations of Borrelidin or its analogs.

  • Seed the HUVECs onto the solidified gel.

  • Incubate for 6-18 hours to allow for tube formation.

  • Stain the cells with Calcein AM.

  • Visualize and capture images of the tube network using a fluorescence microscope.

  • Quantify angiogenesis by measuring parameters such as the number of junctions, total tube length, and number of loops.

Protocol 4: Cell Migration (Wound Healing) Assay

This is a general protocol for a scratch/wound healing assay.[1]

Materials:

  • Cells of interest

  • 6-well plates

  • Pipette tips (p200) or a cell scraper

  • Complete cell culture medium

  • Borrelidin or its analogs

  • Microscope with a camera

Procedure:

  • Seed cells in 6-well plates and grow them to a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing different concentrations of Borrelidin or its analogs. Include a vehicle-only control.

  • Capture images of the wound at time 0.

  • Incubate the plate at 37°C and capture images at regular intervals (e.g., every 6-12 hours) until the wound in the control well is nearly closed.

  • Measure the area of the wound at each time point and calculate the percentage of wound closure.

Visualizations

Borrelidin_Cytotoxicity_Pathway Borrelidin Borrelidin ThrRS Threonyl-tRNA Synthetase (ThrRS) Borrelidin->ThrRS Inhibits Uncharged_tRNA Accumulation of Uncharged tRNA(Thr) ThrRS->Uncharged_tRNA Leads to GCN2 GCN2 Kinase Activation Uncharged_tRNA->GCN2 p_eIF2a Phosphorylation of eIF2α GCN2->p_eIF2a eIF2a eIF2α Protein_Synthesis Global Protein Synthesis Inhibition p_eIF2a->Protein_Synthesis Leads to ATF4 ATF4 Upregulation p_eIF2a->ATF4 CHOP CHOP Induction ATF4->CHOP Cell_Cycle_Arrest G1 Cell Cycle Arrest CHOP->Cell_Cycle_Arrest Apoptosis Apoptosis CHOP->Apoptosis

Caption: Borrelidin's mechanism of cytotoxicity.

Experimental_Workflow_Cytotoxicity cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Start Seed Non-Target Cells Treatment Treat with Borrelidin / Analog / Formulation Start->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT MTT Assay (Viability) Incubation->MTT Western Western Blot (p-eIF2α) Incubation->Western IC50 Calculate IC50 MTT->IC50 Pathway_Analysis Confirm Pathway Activation Western->Pathway_Analysis

Caption: Workflow for assessing Borrelidin cytotoxicity.

Strategies_to_Reduce_Cytotoxicity cluster_strategies Mitigation Strategies Borrelidin_Toxicity Borrelidin Cytotoxicity in Non-Target Cells Analogs Chemical Analogs Borrelidin_Toxicity->Analogs Targeted_Delivery Targeted Delivery (e.g., Liposomes) Borrelidin_Toxicity->Targeted_Delivery Combination Combination Therapy (Exploratory) Borrelidin_Toxicity->Combination Cytoprotective Cytoprotective Agents (Exploratory) Borrelidin_Toxicity->Cytoprotective Reduced_Toxicity Reduced Non-Target Cytotoxicity Analogs->Reduced_Toxicity Targeted_Delivery->Reduced_Toxicity Combination->Reduced_Toxicity Cytoprotective->Reduced_Toxicity

Caption: Strategies to reduce Borrelidin cytotoxicity.

References

Borrelidin Technical Support Center: Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of Borrelidin, focusing on strategies to minimize and identify its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Borrelidin?

Borrelidin's primary on-target effect is the potent and specific inhibition of threonyl-tRNA synthetase (ThrRS).[1] This enzyme is crucial for protein synthesis, as it attaches the amino acid threonine to its corresponding transfer RNA (tRNA). By binding to ThrRS, Borrelidin prevents the formation of threonyl-tRNA, leading to a depletion of this essential molecule. This triggers a cellular state of amino acid starvation, activating the general control nonderepressible 2 (GCN2) kinase pathway, which in turn leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), induction of the transcription factor CHOP, and ultimately, cell cycle arrest and apoptosis.[1][2]

Q2: What are the known off-target effects of Borrelidin?

Beyond its potent inhibition of ThrRS, Borrelidin exhibits several off-target effects, including:

  • Anti-angiogenic activity: Borrelidin can inhibit the formation of new blood vessels (angiogenesis) through mechanisms that are, at least in part, independent of ThrRS inhibition.[3][4]

  • Induction of apoptosis via caspase activation: Borrelidin can induce programmed cell death (apoptosis) in certain cell types, particularly endothelial cells, through the activation of caspase-8 and caspase-3. This effect has been shown to be independent of its impact on ThrRS.[3]

  • Induction of the Unfolded Protein Response (UPR): In some cancer cells, Borrelidin can induce the UPR through both the GCN2 and PERK signaling pathways, leading to CHOP-dependent apoptosis.[2][5]

Q3: How can I distinguish between on-target and off-target effects in my experiments?

A key strategy is to perform a "threonine rescue" experiment. Supplementing the cell culture medium with a high concentration of L-threonine (e.g., 1 mM) can competitively overcome the inhibition of ThrRS by Borrelidin.[3] Therefore, any effects of Borrelidin that are attenuated or reversed by the addition of excess threonine are likely due to its on-target activity. Conversely, effects that persist in the presence of high threonine concentrations are likely off-target.[3]

Q4: What are the typical concentrations of Borrelidin used in cell culture experiments?

The effective concentration of Borrelidin can vary significantly depending on the cell type and the biological process being investigated. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental system. See the Troubleshooting Guide for more details.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High level of apoptosis observed at concentrations expected to only inhibit protein synthesis. This could be an off-target effect, particularly in endothelial cells, mediated by caspase activation.1. Perform a threonine rescue experiment by adding 1 mM L-threonine to your culture medium. If apoptosis persists, it is likely an off-target effect. 2. Measure the activity of caspase-3 and caspase-8 to confirm their involvement. 3. Consider using a lower concentration of Borrelidin in a time-course experiment to separate the kinetics of protein synthesis inhibition from the induction of apoptosis.
Unexpected changes in cell signaling pathways unrelated to the amino acid starvation response. Borrelidin may have unknown off-target interactions with other cellular proteins, such as kinases.1. Conduct a kinase profile screen to identify potential off-target kinases. 2. Perform a proteomic analysis (e.g., using chemical probes or affinity chromatography followed by mass spectrometry) to identify other Borrelidin-binding proteins in your cell type.
Inconsistent results between experiments. 1. Variability in cell density at the time of treatment. 2. Degradation of Borrelidin stock solution.1. Ensure consistent cell seeding density and confluency across all experiments. 2. Prepare fresh Borrelidin stock solutions regularly and store them appropriately (e.g., at -20°C or -80°C, protected from light). Perform a dose-response curve with each new stock to verify its potency.
Difficulty in observing a clear dose-response relationship. The concentration range tested may be too narrow or not appropriate for the specific cell line.1. Broaden the range of Borrelidin concentrations in your dose-response experiment, covering several orders of magnitude (e.g., from picomolar to micromolar). 2. Include a sufficient number of data points (at least 6-8) to accurately define the sigmoidal curve and determine the IC50.

Quantitative Data Summary

Table 1: Reported IC50 Values for Borrelidin-Induced Cytotoxicity in Various Cell Lines

Cell LineCell TypeIC50Reference
JurkatAcute Lymphoblastic Leukemia50 ng/mL[1]
CEMAcute Lymphoblastic Leukemia50 ng/mL[1]
Rat Aorta Matrix CultureEndothelial (Capillary tube formation)0.8 nM[4]

Note: IC50 values can vary between studies and experimental conditions. It is essential to determine the IC50 for your specific cell line and assay.

Experimental Protocols

Key Experiment: Threonine Rescue Assay to Differentiate On-Target vs. Off-Target Effects

Objective: To determine if the observed effects of Borrelidin are due to the inhibition of threonyl-tRNA synthetase (on-target) or other mechanisms (off-target).

Methodology:

  • Cell Seeding: Plate your cells of interest (e.g., HUVECs for angiogenesis assays) at the desired density in a multi-well plate and allow them to adhere overnight.

  • Preparation of Media: Prepare two sets of complete culture media:

    • Control Medium: Standard complete culture medium.

    • Threonine-Supplemented Medium: Standard complete culture medium supplemented with 1 mM L-threonine.

  • Borrelidin Treatment:

    • Prepare a series of Borrelidin dilutions in both Control Medium and Threonine-Supplemented Medium.

    • Remove the overnight culture medium from the cells and replace it with the prepared media containing different concentrations of Borrelidin (and a vehicle control).

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24-72 hours).

  • Endpoint Analysis: Perform your desired endpoint analysis, such as:

    • Proliferation/Viability Assay: (e.g., MTT, CellTiter-Glo) to assess cell growth.

    • Apoptosis Assay: (e.g., Caspase-3/7 activity assay, Annexin V staining) to measure programmed cell death.

    • Angiogenesis Assay: (e.g., tube formation assay) to assess the formation of capillary-like structures.

    • Western Blot Analysis: To examine the phosphorylation status of eIF2α and the expression of CHOP (on-target markers) or the cleavage of caspase-3 (off-target marker in some contexts).

Expected Results:

  • On-Target Effect: The effect of Borrelidin will be significantly reduced or completely abolished in the presence of 1 mM L-threonine.

  • Off-Target Effect: The effect of Borrelidin will not be significantly altered by the presence of 1 mM L-threonine.

Controls:

  • Negative Control: Cells treated with the vehicle (e.g., DMSO) in both Control Medium and Threonine-Supplemented Medium.

  • Positive Control (for assay validation): A known inducer of the pathway being studied (e.g., staurosporine for apoptosis).

Visualizations

Borrelidin_On_Target_Pathway Borrelidin Borrelidin ThrRS Threonyl-tRNA Synthetase (ThrRS) Borrelidin->ThrRS Inhibition Threonyl_tRNA Threonyl-tRNA ThrRS->Threonyl_tRNA Synthesis Uncharged_tRNA Uncharged tRNA-Thr Protein_Synthesis Protein Synthesis Threonyl_tRNA->Protein_Synthesis GCN2 GCN2 Kinase Uncharged_tRNA->GCN2 Activation eIF2a eIF2α GCN2->eIF2a Phosphorylation eIF2a_P p-eIF2α eIF2a_P->Protein_Synthesis Inhibition CHOP CHOP Induction eIF2a_P->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Diagram 1: Borrelidin's On-Target Signaling Pathway.

Borrelidin_Off_Target_Pathway Borrelidin Borrelidin Unknown_Target Unknown Off-Target(s) Borrelidin->Unknown_Target Interaction Angiogenesis Angiogenesis Borrelidin->Angiogenesis Inhibition (ThrRS-Independent) Caspase8 Pro-Caspase-8 Unknown_Target->Caspase8 Activation Active_Caspase8 Active Caspase-8 Caspase3 Pro-Caspase-3 Active_Caspase8->Caspase3 Cleavage/ Activation Active_Caspase3 Active Caspase-3 Apoptosis Apoptosis Active_Caspase3->Apoptosis

Diagram 2: Borrelidin's ThrRS-Independent Off-Target Pathway.

Experimental_Workflow cluster_0 Experiment Planning cluster_1 On-Target vs. Off-Target Differentiation cluster_2 Further Investigation (Optional) Dose_Response 1. Dose-Response Curve (Determine IC50) Threonine_Rescue 2. Threonine Rescue Assay Dose_Response->Threonine_Rescue On_Target_Analysis 3a. Analyze On-Target Markers (p-eIF2α, CHOP) Threonine_Rescue->On_Target_Analysis Off_Target_Analysis 3b. Analyze Off-Target Markers (Caspase-3/8 activity) Threonine_Rescue->Off_Target_Analysis Kinase_Screening 4a. Kinase Profiling Off_Target_Analysis->Kinase_Screening Proteomics 4b. Proteomic Analysis Off_Target_Analysis->Proteomics

Diagram 3: Experimental Workflow to Minimize Off-Target Effects.

References

Technical Support Center: Optimizing Borrelidin Production in Streptomyces Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the yield of Borrelidin in Streptomyces fermentation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during Borrelidin production.

Issue 1: Low or No Borrelidin Production Despite Good Biomass Growth

This is a common scenario where primary metabolism (cell growth) is robust, but secondary metabolism (Borrelidin production) is lagging.

  • Possible Cause 1: Suboptimal Fermentation Parameters.

    • Solution: Verify that the pH, temperature, dissolved oxygen (DO), and agitation speed are within the optimal range for Borrelidin production in your Streptomyces strain. Secondary metabolite production is often more sensitive to these parameters than cell growth. For many Streptomyces species, a neutral to slightly alkaline pH (7.0-8.0) and a temperature of 28-30°C are optimal.[1][2] Ensure adequate aeration, as Borrelidin biosynthesis is an aerobic process.

  • Possible Cause 2: Unfavorable Media Composition.

    • Solution: The type and concentration of carbon and nitrogen sources can significantly influence the switch from primary to secondary metabolism.[3] High levels of easily metabolized carbon sources like glucose can sometimes cause catabolite repression of secondary metabolite biosynthesis.[2]

      • Evaluate different carbon sources (e.g., starch, glycerol instead of glucose).

      • Optimize the carbon-to-nitrogen (C/N) ratio.

      • Test different nitrogen sources, such as soybean meal, peptone, or yeast extract.[2][3]

  • Possible Cause 3: Lack of Essential Precursors.

    • Solution: Borrelidin biosynthesis requires specific precursors derived from primary metabolism. Ensure the medium contains adequate building blocks. While not extensively documented for Borrelidin, supplementation with precursors for other polyketides has proven effective.[4][5]

  • Possible Cause 4: Strain Integrity Issues.

    • Solution: Repeated subculturing can lead to strain degeneration and reduced productivity. If you observe a decline in yield over time, it is advisable to go back to a fresh stock culture (e.g., a frozen glycerol stock) to restart your experiments.

Issue 2: Borrelidin Yield Decreases Upon Scaling Up Fermentation

Challenges in maintaining optimal conditions are common when moving from shake flasks to laboratory fermenters.

  • Possible Cause 1: Inadequate Oxygen Transfer.

    • Solution: The oxygen transfer rate (OTR) is a critical parameter that is difficult to replicate across different scales. In larger fermenters, ensure that the combination of agitation and aeration rates provides sufficient dissolved oxygen (DO) levels, typically above 20% saturation for Streptomyces fermentations.[1] Consider using baffled flasks or increasing the agitation speed in bioreactors.

  • Possible Cause 2: Mycelial Morphology Changes.

    • Solution: Streptomyces can grow as dispersed mycelia or as pellets, and this morphology can significantly impact productivity and viscosity of the broth.[5] High shear stress from excessive agitation in a fermenter can lead to smaller, less productive pellets or even cell lysis. Experiment with different agitation speeds to find a balance between oxygen transfer and maintaining a favorable mycelial morphology.

  • Possible Cause 3: pH Fluctuation.

    • Solution: In larger volumes and over longer fermentation times, metabolic activity can cause significant pH shifts.[2] Implement a pH control system in your fermenter to maintain the optimal pH for Borrelidin production.

Frequently Asked Questions (FAQs)

Q1: What are the typical fermentation parameters for Borrelidin production in Streptomyces?

A1: While optimal conditions are strain-specific, a good starting point for most Borrelidin-producing Streptomyces species (like S. rochei or S. parvulus) is:

  • Temperature: 28-30°C[1]

  • pH: 7.0-8.0[1][6]

  • Agitation: 180-250 rpm in shake flasks[1][7]

  • Aeration: Ensure high dissolved oxygen levels, as the process is aerobic.

Q2: Which carbon and nitrogen sources are best for Borrelidin production?

A2: The choice of carbon and nitrogen sources is critical.

  • Carbon: While glucose is a common carbon source, it can cause catabolite repression.[2] Consider using more complex carbohydrates like soluble starch or glycerol.[3]

  • Nitrogen: Organic nitrogen sources such as soybean meal, yeast extract, and peptone are often effective for secondary metabolite production in Streptomyces.[2][3] Optimization of the C/N ratio is crucial.

Q3: How can I increase Borrelidin yield if media and parameter optimization are not sufficient?

A3: Several advanced strategies can be employed:

  • Co-culture: Cultivating your Streptomyces strain with a fungal partner (e.g., Cladosporium sp.) can significantly enhance Borrelidin production, in some cases more than four-fold.[7][8] This is thought to be a response to microbial competition.

  • In-situ Product Removal (ISPR): Borrelidin may exhibit product feedback inhibition. Using adsorbent resins like Amberlite XAD-16N in the fermentation broth can sequester the product as it is made, thereby encouraging further production.[9][10][11]

  • Metabolic Engineering: If the biosynthetic pathway is well-characterized, genetic manipulation can be used to increase precursor supply, overexpress positive regulatory genes, or knockout competing pathways.[12][13]

Q4: What is a reliable method for extracting and quantifying Borrelidin?

A4: A common procedure involves:

  • Extraction: Separate the mycelia from the fermentation broth by centrifugation. Borrelidin is typically found in both. Extract the mycelia with an organic solvent like methanol or ethyl acetate. The supernatant can also be extracted with an equal volume of ethyl acetate.[2][14]

  • Quantification: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying Borrelidin.[1][7][15]

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (often with a modifier like ammonium acetate or formic acid).[7]

    • Detection: UV detection, with a common wavelength for Borrelidin being around 258 nm.[16]

    • A standard curve with purified Borrelidin of known concentrations must be prepared for accurate quantification.

Data Presentation

Table 1: Effect of Fermentation Parameters on Streptomyces Secondary Metabolite Yield (General Trends)

ParameterSuboptimal RangeTypical Optimal RangePotential Impact on Borrelidin Yield
pH < 6.0 or > 8.57.0 - 8.0[1][6]Deviations can inhibit key biosynthetic enzymes.
Temperature < 25°C or > 35°C28 - 30°C[1]Affects enzyme activity and overall metabolic rate.
Dissolved Oxygen (DO) < 20% saturation> 20% saturation[1]Low DO is a limiting factor for aerobic biosynthesis.
Agitation (rpm) Varies with vessel180 - 250 (shake flask)[1][7]Affects nutrient mixing and oxygen transfer; excessive shear can damage mycelia.

Table 2: Comparison of Yield Enhancement Strategies for Borrelidin and Other Secondary Metabolites

StrategyMethodReported Yield IncreaseReference Organism/Product
Co-culture Streptomyces sp. with Cladosporium sp.> 4-fold increase in Borrelidin analogsStreptomyces sp. / Borrelidin[7]
In-situ Product Removal Adsorbent resin D152~6.2-fold (3.76 to 23.4 g/L)Streptomyces sp. / ε-poly-L-lysine[9]
In-situ Product Removal Amberlite XAD-16N3-fold increase after 7 daysS. zagrosensis / Persipeptides[10][11]
Precursor Feeding L-leucine supplementation~4-fold increase in total titersS. kitasatoensis / Leucomycin[1]

Experimental Protocols

Protocol 1: General Streptomyces Fermentation for Borrelidin Production

  • Seed Culture Preparation:

    • Inoculate a 250 mL baffled flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth - TSB) with Streptomyces spores or a mycelial fragment from a fresh agar plate.[17]

    • Incubate at 28°C with shaking at 200 rpm for 48-72 hours until a dense culture is obtained.[17]

  • Production Culture:

    • Inoculate a 250 mL baffled flask containing 50 mL of production medium (e.g., a medium with soluble starch as the carbon source and soybean meal as the nitrogen source) with 2-5% (v/v) of the seed culture.

    • Incubate at 28°C with shaking at 200 rpm for 7-10 days.

  • Sampling and Analysis:

    • Withdraw samples aseptically at regular intervals (e.g., every 24 hours) to measure biomass (dry cell weight) and Borrelidin concentration via HPLC.

Protocol 2: Streptomyces-Fungus Co-culture for Enhanced Borrelidin Production

This protocol is adapted from studies showing enhanced production of Borrelidin and its analogs.[7][8]

  • Prepare Seed Cultures:

    • Grow the Streptomyces strain in a liquid seed medium (e.g., ISP2) at 28°C, 180 rpm, until the mid-log phase (e.g., OD600 of 0.5).[7]

    • Grow the fungal partner (e.g., Cladosporium sp.) on a solid agar medium (e.g., PDA) at 28°C until sufficient conidia are formed. Prepare a spore suspension (e.g., 1 x 10^6 CFU/mL).[7]

  • Initiate Co-culture:

    • In a flask containing 100 mL of production medium (e.g., PDB at pH 7.0), inoculate with both the Streptomyces seed culture and the fungal spore suspension (e.g., at a 1:100 volume ratio of each).[7]

    • As controls, prepare monocultures of the Streptomyces and the fungus under the same conditions.

  • Incubation and Analysis:

    • Incubate the co-cultures and monocultures at 28°C, 180 rpm for 10 days.[7]

    • After the incubation period, extract the entire culture (broth and biomass) with an organic solvent and analyze for Borrelidin production via HPLC. Compare the yields from the co-culture to the monocultures.

Visualizations

Borrelidin_Biosynthesis_Pathway cluster_primary_metabolism Primary Metabolism cluster_bor_genes Borrelidin Biosynthesis (bor gene cluster) Malonyl-CoA Malonyl-CoA PKS Polyketide Synthase (borA1-A6) Malonyl-CoA->PKS Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->PKS trans-1,2-CPDA trans-Cyclopentane- 1,2-dicarboxylic acid trans-1,2-CPDA->PKS Polyketide_Backbone Polyketide Backbone PKS->Polyketide_Backbone P450 Cytochrome P450 (borI) Aminotransferase Aminotransferase (borJ) P450->Aminotransferase Nitrile formation Borrelidin Borrelidin Aminotransferase->Borrelidin Nitrile formation Polyketide_Backbone->P450 Nitrile formation

Caption: Simplified Borrelidin biosynthetic pathway.

Troubleshooting_Workflow Start Start: Low Borrelidin Yield CheckParams 1. Verify Fermentation Parameters (pH, Temp, DO) Start->CheckParams ParamsOK Parameters Optimal? CheckParams->ParamsOK ParamsOK->CheckParams No, Optimize CheckMedia 2. Analyze Media Composition (C/N Ratio) ParamsOK->CheckMedia Yes MediaOK Media Optimized? CheckMedia->MediaOK MediaOK->CheckMedia No, Reformulate CheckStrain 3. Assess Strain Integrity MediaOK->CheckStrain Yes StrainOK Strain Viable? CheckStrain->StrainOK StrainOK->CheckStrain No, Use Fresh Stock AdvancedStrategies 4. Implement Advanced Strategies (Co-culture, ISPR) StrainOK->AdvancedStrategies Yes End End: Improved Yield AdvancedStrategies->End

Caption: Troubleshooting workflow for low Borrelidin yield.

Experimental_Workflow cluster_setup Experimental Setup cluster_optimization Optimization Phase cluster_advanced Advanced Strategies Strain Select Streptomyces Strain Media Design Production Media (Vary C/N sources) Strain->Media Params Define Fermentation Parameters (pH, Temp, Agitation) Media->Params Baseline Run Baseline Fermentation Params->Baseline Analyze1 Extract & Quantify Borrelidin (HPLC) Baseline->Analyze1 Optimize Systematically Vary One Parameter at a Time Analyze1->Optimize If yield is low Analyze2 Extract & Quantify Borrelidin (HPLC) Optimize->Analyze2 Iterate Analyze2->Optimize Iterate CoCulture Implement Co-culture Analyze2->CoCulture If further improvement needed ISPR Implement In-situ Product Removal Analyze2->ISPR Alternatively Result Optimized Borrelidin Yield CoCulture->Result ISPR->Result

Caption: Experimental workflow for Borrelidin yield improvement.

References

Addressing batch-to-batch variability of synthetic Borrelidin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Borrelidin. Our aim is to help you address potential challenges, particularly batch-to-batch variability, to ensure the consistency and reliability of your experimental results.

Troubleshooting Guide: Addressing Batch-to-Batch Variability

Batch-to-batch variability of synthetic Borrelidin can manifest as differences in potency, solubility, or other physical and biological properties. This variability can often be traced back to inconsistencies in the synthesis, purification, or handling of the compound. The following table outlines common issues, their potential causes, and recommended solutions.

Issue Potential Cause Recommended Solution
Inconsistent biological activity (e.g., IC50 values) Purity Differences: The presence of impurities or related substances from the synthesis can alter the compound's effective concentration and biological activity.[1][2]Verify Purity: Use High-Performance Liquid Chromatography (HPLC) to assess the purity of each batch.[3] Compare the chromatograms to a reference standard if available.
Isomeric Ratio Variation: Synthetic routes may produce different ratios of stereoisomers, which can have varying biological activities.Characterize Isomers: Employ chiral chromatography or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the isomeric composition of each batch.[4][5]
Residual Solvents: Solvents from the final purification steps can affect the biological assays.Quantify Residual Solvents: Use Gas Chromatography (GC) or NMR to identify and quantify any remaining solvents.
Poor or variable solubility Polymorphism: Different batches may have crystallized in different polymorphic forms, which can affect solubility and dissolution rates.Analyze Crystal Form: Use techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to identify the crystalline form.
Presence of Insoluble Impurities: Impurities from the synthesis may not be soluble in the chosen solvent.Purification: If significant impurities are detected by HPLC, further purification of the batch may be necessary.[6]
Degradation of the compound Improper Storage: Borrelidin is a complex macrolide and may be sensitive to light, temperature, and air.[7]Follow Storage Recommendations: Store Borrelidin as a solid at -20°C, protected from light and moisture. For solutions, aliquot and store at -20°C for short-term use.[8]
Instability in Solution: The compound may degrade in certain solvents over time, especially at room temperature.[9]Prepare Fresh Solutions: Whenever possible, prepare solutions on the day of use.[10] If storing solutions, perform a stability study in the chosen solvent.
Inconsistent analytical results (e.g., HPLC, NMR) Sample Preparation: Differences in sample preparation, such as solvent and concentration, can lead to variability in analytical results.Standardize Protocols: Use a consistent and documented protocol for preparing samples for analysis.
Instrumental Variation: Fluctuations in instrument performance can affect results.Instrument Calibration: Regularly calibrate and maintain analytical instruments according to the manufacturer's specifications.

Frequently Asked Questions (FAQs)

1. What is Borrelidin and what is its mechanism of action?

Borrelidin is a polyketide macrolide antibiotic originally isolated from Streptomyces species.[11] It exhibits a broad range of biological activities, including antibacterial, antifungal, anti-angiogenic, and anticancer properties.[11] Its primary mechanism of action is the inhibition of threonyl-tRNA synthetase (ThrRS), an essential enzyme for protein synthesis.[11][12] By binding to ThrRS, Borrelidin prevents the attachment of threonine to its corresponding tRNA, leading to a halt in protein production.[12]

2. How should I store and handle synthetic Borrelidin?

  • Solid Form: Synthetic Borrelidin should be stored as a powder at -20°C in a tightly sealed container, protected from light.[13]

  • In Solution: For experimental use, Borrelidin can be dissolved in solvents such as dimethyl sulfoxide (DMSO) or ethanol.[7] It is recommended to prepare stock solutions, aliquot them into smaller volumes, and store them at -20°C for up to one month.[8] To minimize degradation, avoid repeated freeze-thaw cycles and, whenever possible, prepare fresh working solutions from the stock on the day of the experiment.[8][10]

3. What are the best analytical methods to check the quality of my synthetic Borrelidin?

  • Purity: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for assessing the purity of Borrelidin.[13][3]

  • Identity and Structure: The identity and structure of Borrelidin can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry (MS).[4][14][15]

4. I am observing unexpected results in my cell-based assays. Could it be related to the Borrelidin batch?

Yes, batch-to-batch variability can significantly impact experimental outcomes. If you observe unexpected results, we recommend the following:

  • Confirm Purity and Identity: Re-analyze the purity and identity of the Borrelidin batch using HPLC, NMR, and MS as described above.

  • Check Solubility: Ensure that the compound is fully dissolved in your vehicle solvent before adding it to your cell culture medium.

  • Solvent Toxicity: Be aware that the solvent used to dissolve Borrelidin (e.g., DMSO) can have its own effects on cells.[16] Always include a vehicle control in your experiments.

  • Compare with a Previous Batch: If possible, compare the performance of the current batch with a previous batch that gave the expected results.

Experimental Protocols

Protocol 1: Purity Assessment of Synthetic Borrelidin by HPLC

This protocol provides a general method for determining the purity of a synthetic Borrelidin sample.

Materials:

  • Synthetic Borrelidin sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in water

    • Mobile Phase B: 0.1% Formic Acid in acetonitrile

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of Borrelidin in DMSO.

    • Dilute the stock solution to a final concentration of 50 µg/mL with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • HPLC Conditions:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Gradient:

      Time (min) % Mobile Phase B
      0 40
      20 95
      25 95
      26 40

      | 30 | 40 |

  • Data Analysis:

    • Integrate the peak areas of all detected peaks.

    • Calculate the purity of the Borrelidin sample as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Identity Confirmation of Synthetic Borrelidin by ¹H NMR

This protocol describes how to prepare a sample of synthetic Borrelidin for identity confirmation by ¹H NMR spectroscopy.

Materials:

  • Synthetic Borrelidin sample

  • Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD)

  • NMR tube

Procedure:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the synthetic Borrelidin sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical acquisition parameters include a 30-degree pulse, a 1-2 second relaxation delay, and 16-64 scans.

  • Data Analysis:

    • Process the NMR data (Fourier transform, phase correction, and baseline correction).

    • Compare the chemical shifts and coupling patterns of the acquired spectrum with a known reference spectrum of Borrelidin.[4][5]

Visualizations

Borrelidin_Mechanism_of_Action cluster_Cell Cellular Environment Thr Threonine ThrRS Threonyl-tRNA Synthetase (ThrRS) Thr->ThrRS ATP ATP ATP->ThrRS tRNA_Thr tRNA(Thr) tRNA_Thr->ThrRS Charged_tRNA Threonyl-tRNA(Thr) ThrRS->Charged_tRNA Aminoacylation Protein_Synthesis Protein Synthesis Charged_tRNA->Protein_Synthesis Borrelidin Borrelidin Borrelidin->ThrRS Inhibition

Caption: Mechanism of action of Borrelidin.

Batch_Variability_Workflow cluster_Troubleshooting Troubleshooting Workflow Start Inconsistent Experimental Results Observed Check_Purity Assess Purity (HPLC) Start->Check_Purity Check_Identity Confirm Identity (NMR, MS) Start->Check_Identity Check_Solubility Evaluate Solubility & Stability Start->Check_Solubility Review_Protocol Review Experimental Protocol Start->Review_Protocol Consult_Supplier Contact Technical Support Check_Purity->Consult_Supplier If Impure Check_Identity->Consult_Supplier If Incorrect Check_Solubility->Review_Protocol If Issues Found End Problem Resolved Review_Protocol->End If Protocol Error Is Corrected Consult_Supplier->End

Caption: Troubleshooting workflow for batch variability.

References

Technical Support Center: Borrelidin Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of Borrelidin to minimize degradation and ensure experimental reproducibility. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid Borrelidin?

A1: Solid Borrelidin should be stored in a cool, dry place, protected from light. For long-term storage, it is recommended to keep it at -20°C in a tightly sealed container to prevent moisture absorption.

Q2: How should I prepare and store Borrelidin stock solutions?

A2: Borrelidin can be dissolved in solvents such as Dimethyl Sulfoxide (DMSO) or ethanol.[1] For stock solutions, it is advisable to:

  • Use anhydrous solvents to minimize hydrolysis.

  • Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

  • Store stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

Q3: Can I store Borrelidin solutions at room temperature?

A3: It is not recommended to store Borrelidin solutions at room temperature for extended periods. While short-term handling at room temperature for experimental setup is generally acceptable, prolonged exposure can lead to degradation. If a solution needs to be kept at room temperature for the duration of an experiment, it is best to prepare it fresh from a frozen stock.

Q4: How can I check if my Borrelidin has degraded?

A4: Degradation can be assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact Borrelidin from its degradation products. A decrease in the peak area of the main compound and the appearance of new peaks are indicative of degradation.

Troubleshooting Guide: Borrelidin Degradation

This guide addresses potential issues related to Borrelidin instability during experiments.

Problem: I am observing a loss of Borrelidin activity in my experiments.

This could be due to the chemical degradation of Borrelidin. Consider the following potential causes and solutions:

Potential Cause Troubleshooting Steps
Hydrolysis Borrelidin contains functional groups susceptible to hydrolysis, such as a nitrile and a macrolide ester. Exposure to acidic or basic conditions, or moisture, can lead to the breakdown of the molecule. Ensure all solvents are anhydrous and avoid pH extremes in your experimental buffers if possible.
Oxidation The polyene structure within the macrolide ring may be susceptible to oxidation. Avoid prolonged exposure to air and consider using degassed solvents. If oxidative degradation is suspected, the addition of antioxidants could be explored, though their compatibility with the experimental system must be verified.
Photodegradation Exposure to light, especially UV light, can potentially degrade macrolide antibiotics. Protect Borrelidin solutions from light by using amber vials or by wrapping containers in aluminum foil.
Temperature Instability Elevated temperatures can accelerate the rate of chemical degradation. Maintain Borrelidin solutions at the recommended storage temperatures and minimize time spent at room temperature.

Summary of Borrelidin Stability Data

The following table summarizes the recommended storage conditions for Borrelidin based on available data and general chemical principles.

Form Solvent Storage Temperature Duration Recommendations
SolidN/A-20°CLong-termStore in a tightly sealed container, protected from light and moisture.
SolutionDMSO, Ethanol-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles. Use anhydrous solvents.
SolutionDMSO, Ethanol-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Use anhydrous solvents.

Experimental Protocol: Forced Degradation Study of Borrelidin

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and to develop a stability-indicating HPLC method.

1. Preparation of Borrelidin Stock Solution:

  • Prepare a stock solution of Borrelidin in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Forced Degradation Conditions:

  • Acid Hydrolysis: Mix the Borrelidin stock solution with 0.1 M hydrochloric acid (HCl) and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the Borrelidin stock solution with 0.1 M sodium hydroxide (NaOH) and incubate at 60°C for 24 hours. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix the Borrelidin stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the solid Borrelidin at 60°C for 24 hours. Dissolve the stressed solid in the mobile phase for analysis.

  • Photodegradation: Expose the Borrelidin solution to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours) at room temperature. A control sample should be kept in the dark at the same temperature.

3. Sample Analysis:

  • Analyze all samples (stressed and control) using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector or mass spectrometry (MS) detector.

  • HPLC Method Example:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: PDA detector scanning from 200-400 nm and/or MS detector for peak identification.

4. Data Analysis:

  • Compare the chromatograms of the stressed samples with the control sample.

  • Identify and quantify the degradation products.

  • Determine the percentage of degradation for each stress condition.

  • The structure of significant degradation products can be elucidated using LC-MS/MS or by isolating the impurities and analyzing them by NMR.

Visualizations

Borrelidin_Degradation_Pathway Borrelidin Borrelidin (C₂₈H₄₃NO₆) Hydrolysis_Nitrile Hydrolysis of Nitrile (Amide intermediate) Borrelidin->Hydrolysis_Nitrile H₂O / H⁺ or OH⁻ Hydrolysis_Ester Hydrolysis of Ester (Ring opening) Borrelidin->Hydrolysis_Ester H₂O / H⁺ or OH⁻ Hydrolysis_Amide Hydrolysis of Amide (Carboxylic acid product) Hydrolysis_Nitrile->Hydrolysis_Amide H₂O / H⁺ or OH⁻

Caption: Hypothetical degradation pathway of Borrelidin via hydrolysis.

Troubleshooting_Workflow Start Start: Loss of Borrelidin Activity Check_Storage Review Storage Conditions (Temp, Light, Moisture) Start->Check_Storage Check_Solvent Verify Solvent Quality (Anhydrous, Purity) Check_Storage->Check_Solvent Storage OK Implement_Controls Implement Corrective Actions: - Aliquot new stock - Use fresh, anhydrous solvent - Protect from light - Buffer pH if possible Check_Storage->Implement_Controls Storage Improper Check_pH Assess Experimental pH Check_Solvent->Check_pH Solvent OK Check_Solvent->Implement_Controls Solvent Issue Check_pH->Implement_Controls pH is a factor Analyze_Purity Analyze Purity by HPLC Implement_Controls->Analyze_Purity End Problem Resolved Analyze_Purity->End

Caption: Troubleshooting workflow for Borrelidin degradation issues.

Forced_Degradation_Workflow Start Start: Prepare Borrelidin Stock Solution Stress_Conditions Apply Stress Conditions: - Acid Hydrolysis - Base Hydrolysis - Oxidation - Heat - Light Start->Stress_Conditions HPLC_Analysis Analyze Samples by Stability-Indicating HPLC-PDA/MS Stress_Conditions->HPLC_Analysis Data_Analysis Analyze Data: - Compare to control - Quantify degradation - Identify degradants HPLC_Analysis->Data_Analysis Conclusion Determine Degradation Pathways and Validate Analytical Method Data_Analysis->Conclusion

References

Optimizing HPLC Methods for Borrelidin Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the potent angiogenesis inhibitor Borrelidin, optimizing its purification via High-Performance Liquid Chromatography (HPLC) is a critical step to ensure high purity and yield. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC purification of Borrelidin, presented in a question-and-answer format.

Q1: My Borrelidin peak is broad and shows poor resolution.

Possible Causes & Solutions:

  • Column Overload: Injecting too much sample can lead to peak broadening.

    • Solution: Reduce the injection volume or dilute the sample. For preparative runs, consider using a larger diameter column or a stationary phase with a higher loading capacity.

  • Inappropriate Mobile Phase: The solvent strength or composition may not be optimal for Borrelidin's properties.

    • Solution: Adjust the gradient slope. A shallower gradient can improve the separation of closely eluting compounds. Experiment with different organic modifiers, such as acetonitrile versus methanol, as they can offer different selectivities.

  • Column Degradation: The performance of the HPLC column can deteriorate over time.

    • Solution: Flush the column with a strong solvent to remove contaminants. If performance does not improve, the column may need to be replaced.

Q2: I am observing peak tailing for my Borrelidin peak.

Possible Causes & Solutions:

  • Secondary Interactions: Borrelidin, with its multiple functional groups, can interact with active sites (e.g., residual silanols) on the silica-based stationary phase.

    • Solution: Add a small amount of a competing agent, like trifluoroacetic acid (TFA) or formic acid (typically 0.1%), to the mobile phase to mask these secondary interactions. Operating at a lower pH (around 2-4) can also help by keeping the silanol groups protonated.

  • Column Contamination: Buildup of impurities on the column can lead to peak tailing.

    • Solution: Implement a regular column washing protocol. If tailing persists, consider replacing the guard column or the analytical column.

Q3: I am seeing split or doublet peaks for Borrelidin.

Possible Causes & Solutions:

  • Partially Blocked Frit: The inlet frit of the column may be partially clogged with particulate matter from the sample or mobile phase.

    • Solution: Reverse-flush the column (if permissible by the manufacturer) to dislodge the blockage. If the problem persists, the frit may need to be replaced.

  • Column Bed Deformation: A void or channel may have formed at the head of the column.

    • Solution: This usually indicates the end of the column's life, and it will need to be replaced.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.

Q4: My retention time for Borrelidin is shifting between runs.

Possible Causes & Solutions:

  • Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition can lead to significant shifts in retention time.

    • Solution: Ensure accurate and consistent preparation of the mobile phase. Use a calibrated pH meter and precise volumetric measurements. Premixing the mobile phase in a single large batch can improve consistency for a series of runs.

  • Fluctuating Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of separation.

    • Solution: Use a column oven to maintain a constant and stable temperature throughout the analysis.

  • Pump and System Leaks: Leaks in the HPLC system can cause fluctuations in the flow rate and mobile phase composition.

    • Solution: Regularly inspect the system for leaks, paying close attention to fittings and pump seals.

Frequently Asked Questions (FAQs)

Q: What is a good starting point for developing an HPLC method for Borrelidin purification?

A good starting point is a reversed-phase C18 column with a gradient elution using water and acetonitrile or methanol as the mobile phases. Adding a modifier like 0.1% formic acid or ammonium acetate to the aqueous phase can improve peak shape.

Q: How can I improve the separation of Borrelidin from its closely related analogs?

Optimizing the mobile phase gradient is key. A slow, shallow gradient will provide better resolution between structurally similar compounds. You can also screen different stationary phases (e.g., C8, Phenyl-Hexyl) which may offer different selectivities for Borrelidin and its analogs.

Q: What is the stability of Borrelidin under typical HPLC conditions?

Borrelidin is a macrolide and can be susceptible to degradation under harsh pH and high temperatures. It is advisable to work with mildly acidic to neutral pH conditions and avoid prolonged exposure to high temperatures. Store purified fractions at low temperatures (e.g., -20°C) to prevent degradation.

Q: How should I prepare my sample from a fermentation broth for HPLC analysis?

A common procedure involves a multi-step extraction and clean-up process. Typically, the fermentation broth is first extracted with an organic solvent like ethyl acetate. The crude extract is then often subjected to preliminary purification steps such as column chromatography on silica gel before final purification by preparative HPLC.[1][2]

Quantitative Data Summary

The following tables summarize typical HPLC parameters used for the analysis and purification of Borrelidin.

Table 1: Analytical HPLC Methods for Borrelidin

ParameterMethod 1Method 2
Column Agilent ZORBAX SB-C18 (4.6 x 250 mm, 5 µm)Agilent TC-C18 (4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% ammonium acetate0.1% Acetic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5-95% B over 20 min30-100% B (gradient details not specified)
Flow Rate 0.4 mL/min1.0 mL/min
Detection Not specifiedUV at 257 nm
Reference [3][4]

Table 2: Semi-Preparative HPLC Method for Borrelidin

ParameterMethod Details
Column Agilent ZORBAX SB-C18 (10 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% ammonium acetate
Mobile Phase B Acetonitrile
Gradient 5-95% B (time not specified)
Flow Rate 3 mL/min
Injection Volume 100 µL (5 mg/mL solution)
Reference Not specified in provided search results

Experimental Protocols

Protocol 1: Extraction and Preliminary Purification of Borrelidin from Streptomyces Fermentation Broth

This protocol describes a general procedure for obtaining a crude Borrelidin extract suitable for HPLC purification.

  • Fermentation: Culture the Borrelidin-producing Streptomyces strain (e.g., S. rochei, S. californicus) in a suitable production medium (e.g., Starch Casein Broth) for 3-5 days at 28°C with shaking.[1][4]

  • Extraction:

    • Separate the mycelium from the culture broth by filtration or centrifugation.

    • Extract the culture filtrate with an equal volume of ethyl acetate.

    • Extract the mycelial cake with methanol.[4]

    • Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

  • Silica Gel Column Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).

    • Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

    • Elute the column with a stepwise or gradient of increasing polarity, for example, using mixtures of chloroform, ethyl acetate, and methanol.[1]

    • Collect fractions and analyze them for the presence of Borrelidin using thin-layer chromatography (TLC) or analytical HPLC.

    • Pool the fractions containing Borrelidin and evaporate the solvent.

Protocol 2: Semi-Preparative HPLC Purification of Borrelidin

This protocol outlines a method for the final purification of Borrelidin using semi-preparative HPLC.

  • Sample Preparation: Dissolve the enriched Borrelidin fraction from the previous step in the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% ammonium acetate) to a concentration of approximately 5 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System and Column:

    • HPLC System: A semi-preparative HPLC system equipped with a UV detector and a fraction collector.

    • Column: Agilent ZORBAX SB-C18 (10 x 250 mm, 5 µm) or a similar C18 preparative column.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% ammonium acetate.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Acetonitrile over a suitable time to ensure good separation (e.g., 20-30 minutes).

    • Flow Rate: 3 mL/min.

    • Detection: Monitor the elution profile at a wavelength where Borrelidin absorbs, for example, 257 nm.[4]

  • Fraction Collection: Collect fractions corresponding to the Borrelidin peak.

  • Purity Analysis and Final Processing:

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Pool the pure fractions and remove the organic solvent under reduced pressure.

    • Lyophilize the aqueous solution to obtain pure Borrelidin as a solid.

Visualizations

HPLC_Troubleshooting_Workflow start HPLC Problem Observed peak_shape Poor Peak Shape? start->peak_shape retention_shift Retention Time Shift? peak_shape->retention_shift No broad_peak Broad Peak peak_shape->broad_peak Yes tailing_peak Tailing Peak peak_shape->tailing_peak Yes split_peak Split Peak peak_shape->split_peak Yes check_mobile_phase Verify Mobile Phase Prep retention_shift->check_mobile_phase Yes solution Problem Resolved retention_shift->solution No check_overload Reduce Sample Load broad_peak->check_overload add_modifier Add Mobile Phase Modifier (e.g., TFA) tailing_peak->add_modifier check_frit Check/Clean Inlet Frit split_peak->check_frit optimize_gradient Optimize Gradient check_overload->optimize_gradient check_column_health Check/Replace Column optimize_gradient->check_column_health check_column_health->solution add_modifier->check_column_health check_sample_solvent Check Sample Solvent check_frit->check_sample_solvent check_sample_solvent->check_column_health check_temp Check Column Temperature check_mobile_phase->check_temp check_leaks Inspect for System Leaks check_temp->check_leaks check_leaks->solution

Caption: A logical workflow for troubleshooting common HPLC issues.

Borrelidin_Purification_Workflow fermentation Streptomyces Fermentation extraction Solvent Extraction (Ethyl Acetate / Methanol) fermentation->extraction crude_extract Crude Borrelidin Extract extraction->crude_extract silica_column Silica Gel Column Chromatography crude_extract->silica_column enriched_fraction Enriched Borrelidin Fraction silica_column->enriched_fraction prep_hplc Preparative HPLC (C18) enriched_fraction->prep_hplc pure_borrelidin Pure Borrelidin prep_hplc->pure_borrelidin

Caption: The overall workflow for Borrelidin purification.

References

Validation & Comparative

Validating Borrelidin's Grip: A Comparative Guide to Confirming Threonyl-tRNA Synthetase Binding

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally demonstrating the binding of a compound to its target is a cornerstone of drug discovery. This guide provides a comparative framework for validating the interaction between the natural product borrelidin and its target, threonyl-tRNA synthetase (ThrRS), a crucial enzyme in protein synthesis. We will explore key experimental methodologies, present comparative data for borrelidin and alternative inhibitors, and provide detailed protocols to empower your research.

Borrelidin, a macrolide antibiotic, exhibits broad biological activity by inhibiting threonyl-tRNA synthetase, thereby disrupting protein synthesis.[1][2] Validating this binding event is critical for understanding its mechanism of action and for the development of novel therapeutics targeting this enzyme. This guide compares borrelidin with two other relevant compounds: obafluorin, another natural product inhibitor of ThrRS, and tavaborole, an FDA-approved antifungal agent that inhibits a different aminoacyl-tRNA synthetase (leucyl-tRNA synthetase), offering a benchmark for a successful tRNA synthetase inhibitor.[3][4]

Quantitative Comparison of Inhibitor Performance

The efficacy of an inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while the Kd value reflects the equilibrium constant for the dissociation of the inhibitor-enzyme complex, with a lower Kd indicating a higher binding affinity.

InhibitorTarget EnzymeTarget Organism/Cell LineAssay TypeIC50KdReference
Borrelidin Threonyl-tRNA Synthetase (ThrRS)Escherichia coliEnzyme Kinetics-4 nM[5]
Threonyl-tRNA Synthetase (ThrRS)HumanEnzyme Kinetics-7 nM[5]
Threonyl-tRNA Synthetase (ThrRS)Leishmania donovaniEnzyme Activity0.06 µM0.04 µM[5]
ProliferationAcute Lymphoblastic Leukemia (ALL) cell linesCell-based50 ng/mL-
Obafluorin Threonyl-tRNA Synthetase (ThrRS)Escherichia coliEnzyme Activity35 ± 4 nM-[6]
Threonyl-tRNA Synthetase (ThrRS)Pseudomonas fluorescensEnzyme Activity4.3 ± 0.4 nM-[6]
Tavaborole (AN2690) Leucyl-tRNA Synthetase (LeuRS)Candida albicansEnzyme Activity4.2 µM-
Leucyl-tRNA Synthetase (LeuRS)Aspergillus fumigatusEnzyme Activity2 µM-

Experimental Methodologies for Binding Validation

A multi-faceted approach employing both biochemical and biophysical techniques is essential for robustly validating the binding of borrelidin to ThrRS.

Enzyme Inhibition Assay

This biochemical assay directly measures the effect of an inhibitor on the catalytic activity of the target enzyme. For ThrRS, this involves monitoring the aminoacylation of tRNA with threonine.

Experimental Protocol: Threonyl-tRNA Synthetase (ThrRS) Inhibition Assay

  • Enzyme and Substrate Preparation:

    • Purify recombinant ThrRS from the desired organism (e.g., E. coli, H. sapiens).

    • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.1 mg/mL BSA).

    • Prepare stock solutions of L-threonine, ATP, and the specific tRNA for threonine (tRNAThr). A radiolabeled substrate (e.g., [³H]-L-threonine) is commonly used for detection.

    • Prepare a stock solution of borrelidin in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a microplate, add the reaction buffer.

    • Add varying concentrations of borrelidin (or other inhibitors) to the wells. Include a control with no inhibitor.

    • Add a fixed concentration of ThrRS to each well and incubate for a predetermined time (e.g., 15 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding a mixture of L-threonine (containing a tracer amount of [³H]-L-threonine), ATP, and tRNAThr.

    • Allow the reaction to proceed for a specific time, ensuring it is within the linear range of product formation.

    • Stop the reaction by adding a quenching solution (e.g., ice-cold 10% trichloroacetic acid, TCA).

  • Detection and Data Analysis:

    • Precipitate the macromolecules (including the charged tRNA) by incubating on ice.

    • Collect the precipitate on a filter membrane and wash with cold TCA to remove unincorporated radiolabeled threonine.

    • Measure the radioactivity of the filter membranes using a scintillation counter.

    • Calculate the percentage of inhibition for each borrelidin concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the borrelidin concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity (Kd) of an interaction.

Experimental Protocol: SPR Analysis of Borrelidin-ThrRS Binding

  • Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the purified ThrRS (ligand) onto the activated surface via amine coupling. Aim for a low to medium immobilization density to minimize mass transport limitations.

    • Deactivate any remaining active esters with ethanolamine.

    • A reference flow cell should be prepared in the same way but without the immobilized protein to subtract non-specific binding and bulk refractive index changes.

  • Analyte Injection and Data Collection:

    • Prepare a series of dilutions of borrelidin (analyte) in a suitable running buffer (e.g., HBS-EP+).

    • Inject the different concentrations of borrelidin over both the ligand and reference flow cells at a constant flow rate.

    • Monitor the change in the SPR signal (measured in response units, RU) in real-time. The signal is proportional to the mass of analyte binding to the immobilized ligand.

    • After the association phase, switch back to the running buffer to monitor the dissociation of the complex.

  • Data Analysis:

    • Subtract the signal from the reference flow cell from the signal of the ligand flow cell to obtain the specific binding sensorgram.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[8][9]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Experimental Protocol: ITC Analysis of Borrelidin-ThrRS Interaction

  • Sample Preparation:

    • Dialyze the purified ThrRS and dissolve borrelidin in the same buffer to minimize buffer mismatch effects. A common buffer is 50 mM phosphate buffer with 100 mM NaCl at a specific pH.

    • Degas both the protein and inhibitor solutions to avoid air bubbles in the calorimeter.

    • Accurately determine the concentrations of both the protein and the inhibitor.

  • ITC Experiment:

    • Load the ThrRS solution into the sample cell of the calorimeter.

    • Load the borrelidin solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small, sequential injections of the borrelidin solution into the ThrRS solution while stirring.

    • The instrument measures the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat signal for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of borrelidin to ThrRS.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (Kd), stoichiometry of binding (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.[10][11]

Visualizing the Workflow and Comparisons

To better illustrate the experimental processes and the comparative logic, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Binding Validation Assays cluster_data Data Analysis p1 Purify Recombinant ThrRS a1 Enzyme Inhibition Assay p1->a1 a2 Surface Plasmon Resonance (SPR) p1->a2 a3 Isothermal Titration Calorimetry (ITC) p1->a3 p2 Prepare Borrelidin Stock Solution p2->a1 p2->a2 p2->a3 d1 Determine IC50 a1->d1 Inhibition Curve d2 Determine ka, kd, Kd a2->d2 Sensorgram d3 Determine Kd, n, ΔH, ΔS a3->d3 Binding Isotherm

Caption: Workflow for validating Borrelidin-ThrRS binding.

Comparison_Logic cluster_inhibitors Inhibitors cluster_targets Targets cluster_properties Properties for Comparison borrelidin Borrelidin thrrs Threonyl-tRNA Synthetase (ThrRS) borrelidin->thrrs mechanism Mechanism of Action borrelidin->mechanism affinity Binding Affinity (IC50, Kd) borrelidin->affinity selectivity Selectivity (e.g., Human vs. Pathogen) borrelidin->selectivity clinical Clinical Status borrelidin->clinical obafluorin Obafluorin obafluorin->thrrs obafluorin->mechanism obafluorin->affinity obafluorin->selectivity obafluorin->clinical tavaborole Tavaborole leurs Leucyl-tRNA Synthetase (LeuRS) tavaborole->leurs tavaborole->mechanism tavaborole->affinity tavaborole->selectivity tavaborole->clinical

Caption: Logical framework for comparing ThrRS inhibitors.

Conclusion

Validating the binding of borrelidin to threonyl-tRNA synthetase requires a rigorous and multi-pronged experimental approach. By employing a combination of enzyme inhibition assays, surface plasmon resonance, and isothermal titration calorimetry, researchers can obtain a comprehensive understanding of the binding event, including its kinetics, affinity, and thermodynamics. Comparing these findings with data from alternative inhibitors like obafluorin and clinically successful tRNA synthetase inhibitors such as tavaborole provides valuable context and strengthens the case for borrelidin's mechanism of action. The detailed protocols and comparative data presented in this guide serve as a valuable resource for scientists and drug development professionals working to characterize and develop novel inhibitors targeting aminoacyl-tRNA synthetases.

References

A Comparative Analysis of Borrelidin and Its Synthetic Analogs in Anti-Angiogenic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Borrelidin and Its Synthetic Analogs, Supported by Experimental Data.

Borrelidin, a macrolide antibiotic produced by Streptomyces species, has garnered significant attention for its potent anti-angiogenic properties, a key process in tumor growth and metastasis. Its primary mechanism of action involves the inhibition of threonyl-tRNA synthetase (ThrRS), an essential enzyme for protein synthesis. However, the therapeutic potential of Borrelidin has been constrained by its inherent cytotoxicity. This has driven the development of synthetic analogs designed to enhance its therapeutic index by improving anti-angiogenic potency while reducing off-target toxicity. This guide provides a comparative overview of Borrelidin and its key synthetic analogs, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways.

Comparative Activity of Borrelidin and Synthetic Analogs

The development of Borrelidin analogs has focused on modifying its structure to improve selectivity and reduce toxicity. Analogs such as BC194 have demonstrated superior performance in preclinical studies, exhibiting enhanced anti-angiogenic activity at lower concentrations and significantly lower cytotoxicity compared to the parent compound.

CompoundAssay TypeTarget/Cell LineActivity (IC50)Key Finding
Borrelidin Anti-Angiogenesis (Rat Aorta Matrix Culture)Endothelial Cells0.8 nM[1]Potent disruption of pre-formed capillary tubes.[1]
CytotoxicityVarious Cancer Cell LinesLow nanomolar range[2]Exhibits potent but non-selective cytotoxicity.[1][2]
ThrRS InhibitionLeishmania donovani ThrRS0.06 µM[3]Directly inhibits the target enzyme's aminoacylation activity.[3]
BC194 Anti-Angiogenesis (HUVEC Tube Formation)HUVEC0.025 nM[1]Significantly more potent anti-angiogenic activity than Borrelidin.[1]
CytotoxicityVarious Cell LinesSignificantly reduced vs. Borrelidin[1]Modification of the C17 side chain separates anti-angiogenic and cytotoxic effects.[4]
ThrRS InhibitionHuman TARSPotent Inhibitor[5]Retains potent inhibition of the primary molecular target.[5]
Borrelidin B ThrRS Inhibition-Inactive[6]The nitrile moiety is essential for ThrRS inhibition.[6]
Cytotoxicity-Retains some biological activity (mitotic stall)[6]Activity is independent of ThrRS inhibition.[6]

Signaling Pathways and Mechanism of Action

Borrelidin and its active analogs exert their anti-angiogenic effects primarily through the inhibition of threonyl-tRNA synthetase (ThrRS). This inhibition disrupts protein synthesis, which is critical for the proliferation and survival of endothelial cells. Beyond general protein synthesis inhibition, recent studies suggest a more nuanced mechanism involving the modulation of key angiogenic signaling pathways.

One significant pathway affected is the Vascular Endothelial Growth Factor (VEGF) signaling cascade. Borrelidin has been shown to modulate the alternative splicing of VEGF pre-mRNA, shifting the balance towards the production of anti-angiogenic VEGF isoforms, such as VEGF165b.[7] This action is potentially mediated through Borrelidin's interaction with the spliceosome-associated protein FBP21.[7]

Additionally, there is evidence linking ThrRS to the hypoxia-inducible factor (HIF) pathway. The Borrelidin derivative BC194 was found to reduce the stability of HIF-1α, a key transcription factor that drives the expression of pro-angiogenic genes like VEGF in response to low oxygen (hypoxia), a common feature of the tumor microenvironment.[5] This suggests that Borrelidin analogs may suppress angiogenesis by interfering with the cellular response to hypoxia.

Borrelidin_Signaling_Pathway Mechanism of Borrelidin's Anti-Angiogenic Activity Borrelidin Borrelidin / Analogs ThrRS Threonyl-tRNA Synthetase (ThrRS) Borrelidin->ThrRS Inhibits VEGF_Splicing Modulation of VEGF Splicing Borrelidin->VEGF_Splicing Modulates HIF1a Reduced HIF-1α Stability Borrelidin->HIF1a Leads to Apoptosis Endothelial Cell Apoptosis Borrelidin->Apoptosis Induces Protein_Synth Protein Synthesis ThrRS->Protein_Synth Proliferation Endothelial Cell Proliferation Protein_Synth->Proliferation Inhibits VEGF_Pro Pro-Angiogenic VEGF Isoforms VEGF_Splicing->VEGF_Pro Decreases VEGF_Anti Anti-Angiogenic VEGF Isoforms VEGF_Splicing->VEGF_Anti Increases HIF1a->VEGF_Pro Decreases Transcription Angiogenesis Angiogenesis Proliferation->Angiogenesis Apoptosis->Angiogenesis Inhibits VEGF_Pro->Angiogenesis VEGF_Anti->Angiogenesis Inhibits

Caption: Borrelidin's anti-angiogenic mechanism.

Experimental Protocols

Objective comparison requires standardized and reproducible experimental methodologies. Below are detailed protocols for key assays used to evaluate the activity of Borrelidin and its analogs.

Threonyl-tRNA Synthetase (ThrRS) Inhibition Assay (ATP-PPi Exchange)

This assay measures the first step of the aminoacylation reaction catalyzed by ThrRS, which is the activation of threonine by ATP to form a threonyl-adenylate intermediate and pyrophosphate (PPi). Inhibition of this step is quantified by measuring the reduction in the formation of radiolabeled ATP from [³²P]PPi.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 60 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 2.5 mM ATP, 2 mM tetrasodium [³²P]pyrophosphate, and the purified ThrRS enzyme (100 nM).

  • Inhibitor Addition: Add varying concentrations of Borrelidin or its synthetic analogs to the reaction tubes. Include a control with no inhibitor.

  • Initiation of Reaction: Initiate the reaction by adding the substrate, L-threonine (e.g., 0-15 mM).

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Quenching and Detection: Stop the reaction by adding a quenching solution (e.g., containing activated charcoal to bind unincorporated [³²P]PPi).

  • Quantification: Separate the formed [³²P]ATP from the unreacted [³²P]PPi by filtration and washing. The radioactivity of the filter, representing [³²P]ATP, is measured using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

ThrRS_Inhibition_Assay_Workflow Workflow for ThrRS Inhibition Assay Start Start Prep_Mix Prepare Reaction Mix (Buffer, ATP, ³²P-PPi, ThrRS) Start->Prep_Mix Add_Inhibitor Add Borrelidin / Analog (Varying Concentrations) Prep_Mix->Add_Inhibitor Add_Substrate Initiate with L-Threonine Add_Inhibitor->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Quench Quench Reaction (e.g., with Charcoal) Incubate->Quench Filter Filter and Wash to Separate ATP from PPi Quench->Filter Count Measure Radioactivity (Scintillation Counting) Filter->Count Analyze Calculate % Inhibition and Determine IC50 Count->Analyze End End Analyze->End

Caption: Workflow for the ThrRS Inhibition Assay.

Endothelial Cell Tube Formation Assay

This in vitro assay is a cornerstone for assessing angiogenesis. It evaluates the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane matrix, such as Matrigel. Anti-angiogenic compounds inhibit or disrupt this process.

Methodology:

  • Plate Coating: Thaw basement membrane extract (e.g., Matrigel) on ice. Coat the wells of a 96-well plate with a thin layer of the matrix and allow it to solidify by incubating at 37°C for 30-60 minutes.

  • Cell Seeding: Harvest human umbilical vein endothelial cells (HUVECs) and resuspend them in culture medium containing the desired concentration of Borrelidin or its synthetic analogs. Seed the cells (e.g., 1.5 x 10⁴ cells/well) onto the solidified matrix.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

  • Visualization: Observe the formation of tube-like networks using a phase-contrast microscope. For quantification, cells can be labeled with a fluorescent dye like Calcein AM prior to imaging.

  • Quantification and Analysis: Capture images of the tube networks. Analyze the images using software (e.g., ImageJ with an angiogenesis plugin) to quantify parameters such as total tube length, number of junctions, and number of loops. Compare the results from treated wells to untreated controls to determine the inhibitory effect.

Tube_Formation_Assay_Workflow Workflow for Endothelial Cell Tube Formation Assay Start Start Coat_Plate Coat 96-well Plate with Basement Membrane Matrix Start->Coat_Plate Solidify Incubate at 37°C to Solidify Matrix Coat_Plate->Solidify Prepare_Cells Prepare HUVEC Suspension with Test Compounds Solidify->Prepare_Cells Seed_Cells Seed Cells onto Matrix Prepare_Cells->Seed_Cells Incubate_Cells Incubate (4-18 hours) for Tube Formation Seed_Cells->Incubate_Cells Visualize Visualize and Image Tube Networks Incubate_Cells->Visualize Quantify Quantify Tube Length, Junctions, and Loops Visualize->Quantify Analyze Compare Treated vs. Control to Determine Inhibition Quantify->Analyze End End Analyze->End

References

Borrelidin vs. VEGF Pathway Inhibitors: A Comparative Guide to Anti-Angiogenic Activity in Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of anti-cancer therapies, the inhibition of angiogenesis—the formation of new blood vessels that tumors need to grow—remains a cornerstone of research and development. This guide provides a comparative analysis of Borrelidin, a novel inhibitor of threonyl-tRNA synthetase (TARS), against established angiogenesis inhibitors that target the Vascular Endothelial Growth Factor (VEGF) pathway: Bevacizumab, Sunitinib, and Sorafenib. This comparison is based on available preclinical data from various tumor models, offering insights for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between Borrelidin and the other inhibitors lies in their molecular targets and mechanisms of action.

Borrelidin: This macrolide antibiotic uniquely targets and inhibits threonyl-tRNA synthetase (TARS), an enzyme crucial for protein synthesis.[1] By inhibiting TARS in endothelial cells, Borrelidin mimics a state of amino acid starvation, leading to the activation of stress-response pathways. This ultimately results in the suppression of endothelial cell proliferation and the induction of apoptosis (programmed cell death), thereby preventing the formation of new blood vessels.[1]

VEGF Pathway Inhibitors: Bevacizumab, Sunitinib, and Sorafenib all function by disrupting the VEGF signaling pathway, a primary driver of angiogenesis in many tumors.

  • Bevacizumab: A humanized monoclonal antibody that directly binds to and neutralizes all isoforms of circulating VEGF-A.[2] This prevents VEGF-A from binding to its receptors (VEGFR-1 and VEGFR-2) on the surface of endothelial cells, thereby inhibiting the downstream signaling cascade that promotes angiogenesis.[2]

  • Sunitinib: An oral, multi-targeted tyrosine kinase inhibitor. It blocks the intracellular tyrosine kinase activity of multiple receptors, including all three VEGF receptors (VEGFR-1, -2, and -3) and the platelet-derived growth factor receptor (PDGFR).[3] This dual inhibition not only halts VEGF-mediated angiogenesis but also affects other pathways involved in tumor cell proliferation.

  • Sorafenib: Another oral multi-kinase inhibitor that targets VEGFR-2 and -3, as well as PDGFR-β.[4][5] Additionally, Sorafenib inhibits the Raf/MEK/ERK signaling pathway, which is involved in tumor cell proliferation and survival, giving it a broader spectrum of anti-tumor activity.[5]

Comparative Efficacy in Preclinical Tumor Models

Direct head-to-head comparative studies of Borrelidin against VEGF pathway inhibitors in the same tumor model are limited in the publicly available literature. However, by examining data from various preclinical studies, we can draw inferences about their relative anti-angiogenic and anti-tumor activities. The following tables summarize quantitative data from different in vivo and in vitro models.

In Vitro Anti-Angiogenic Activity
InhibitorAssayModel SystemKey FindingsIC50Reference
BorrelidinCapillary Tube FormationRat Aorta Matrix CultureStrong inhibition of capillary tube formation and disruption of pre-formed tubes.0.8 nM[6]

IC50: Half-maximal inhibitory concentration.

In Vivo Anti-Tumor and Anti-Angiogenic Efficacy

Sunitinib

Tumor ModelAnimal ModelDosingTumor Growth InhibitionMicrovessel Density (MVD) ReductionReference
Renal Cell Carcinoma (786-O Xenograft)Nude Mice60 mg/kg/day (oral)80%90% (at 30 mg/kg)[5]
Neuroblastoma (SK-N-BE(2) Xenograft)Nude Mice20 mg/kg/day (oral)49%Not Reported[7]
Renal Cell Carcinoma (ACHN Xenograft)Nude Mice40 mg/kg/day (oral)Tumor Stasis/RegressionSignificantly Decreased[8]

Sorafenib

Tumor ModelAnimal ModelDosingTumor Growth InhibitionMicrovessel Density (MVD) ReductionReference
Anaplastic Thyroid Carcinoma (Orthotopic Xenograft)Nude Mice80 mg/kg/day (oral)93%84%[4]
Renal Cell Carcinoma (Renca Xenograft)Nude Mice60 mg/kg/day (oral)82%Significant Inhibition[5]
Hepatocellular Carcinoma (PDX Model)Nude MiceNot Specified68.07%Significant Decrease[9]

Bevacizumab

Tumor ModelAnimal ModelDosingTumor Growth InhibitionMicrovessel Density (MVD) ReductionReference
Head and Neck Squamous Cell Carcinoma (FaDu Xenograft)Nude Mice5 mg/kg (intraperitoneal)Potentiated chemotherapy effectSignificant Decrease[10]
Pancreatic CarcinomaNude MiceNot SpecifiedNot ReportedSignificantly Reduced[2]
Rectal CarcinomaHuman PatientsSingle InfusionNot ApplicableDecreased[11]

Note: The variability in tumor models, dosing regimens, and methodologies across these studies necessitates caution in direct cross-comparison of quantitative data.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways targeted by Borrelidin and the VEGF inhibitors.

Borrelidin_Pathway cluster_Extracellular Extracellular Space cluster_Cytoplasm Endothelial Cell Cytoplasm Borrelidin_ext Borrelidin Borrelidin_int Borrelidin Borrelidin_ext->Borrelidin_int TARS Threonyl-tRNA Synthetase (TARS) Borrelidin_int->TARS Inhibits Threonine_tRNA Threonyl-tRNA TARS->Threonine_tRNA Produces Stress_Response Amino Acid Starvation Response TARS->Stress_Response Inhibition leads to Protein_Synthesis Protein Synthesis Threonine_tRNA->Protein_Synthesis Apoptosis Apoptosis Stress_Response->Apoptosis Induces Proliferation Cell Proliferation Stress_Response->Proliferation Inhibits

Borrelidin's Mechanism of Action

VEGF_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Endothelial Cell Membrane cluster_Cytoplasm Endothelial Cell Cytoplasm VEGF VEGF-A VEGFR VEGFR-2 VEGF->VEGFR Binds Bevacizumab Bevacizumab Bevacizumab->VEGF Neutralizes PI3K PI3K/Akt Pathway VEGFR->PI3K PLCg PLCγ/PKC Pathway VEGFR->PLCg Sunitinib_Sorafenib Sunitinib / Sorafenib Sunitinib_Sorafenib->VEGFR Inhibits Kinase Domain Proliferation Cell Proliferation & Survival PI3K->Proliferation Migration Cell Migration PI3K->Migration RAS RAS/MAPK Pathway PLCg->RAS PLCg->Migration Permeability Vascular Permeability PLCg->Permeability RAS->Proliferation

VEGF Signaling Pathway and Inhibitor Targets

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and interpretation of preclinical data. Below is a generalized workflow for an in vivo tumor xenograft model, followed by a description of the rat aortic ring assay, an ex vivo angiogenesis model.

In Vivo Tumor Xenograft Model Workflow

This protocol outlines the key steps for evaluating the efficacy of an anti-angiogenic agent in a subcutaneous tumor xenograft model.

Xenograft_Workflow Cell_Culture 1. Tumor Cell Culture (e.g., 786-O, FaDu) Cell_Harvest 2. Cell Harvesting & Preparation (Count and resuspend in PBS/Matrigel) Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation (Inject cells into the flank of immunocompromised mice) Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring (Calipers to measure tumor volume) Implantation->Tumor_Growth Randomization 5. Randomization (Group mice when tumors reach a specific size) Tumor_Growth->Randomization Treatment 6. Treatment Administration (e.g., Oral gavage for Sunitinib/Sorafenib, IP injection for Bevacizumab) Randomization->Treatment Monitoring 7. Efficacy Monitoring (Tumor volume and body weight measurements) Treatment->Monitoring Endpoint 8. Study Endpoint (Tumor collection for analysis) Monitoring->Endpoint Analysis 9. Ex Vivo Analysis (Immunohistochemistry for MVD using CD31 staining) Endpoint->Analysis

Workflow for a Xenograft Tumor Model Study

Key Methodological Considerations:

  • Cell Line: The choice of tumor cell line is critical and should be relevant to the cancer type being studied.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID) are typically used for human tumor xenografts to prevent rejection.

  • Drug Formulation and Administration: The vehicle, route of administration, dose, and frequency should be carefully selected and justified.

  • Endpoints: Primary endpoints often include tumor growth inhibition and changes in microvessel density. Secondary endpoints may include survival, body weight changes, and analysis of biomarkers.

Rat Aortic Ring Assay

This ex vivo assay provides a model that recapitulates several key steps of angiogenesis, including endothelial cell sprouting, migration, and tube formation.

Protocol Summary:

  • Aorta Excision: Thoracic aortas are harvested from rats under sterile conditions.

  • Ring Preparation: The aortas are cleaned of periadventitial fibro-adipose tissue and cross-sectioned into 1-2 mm thick rings.

  • Embedding: The aortic rings are embedded in a 3D matrix, such as collagen or Matrigel, in a multi-well plate.

  • Culture: The rings are cultured in endothelial cell growth medium, often supplemented with growth factors to stimulate angiogenesis.

  • Treatment: Test compounds (e.g., Borrelidin) are added to the culture medium at various concentrations.

  • Analysis: The outgrowth of new microvessels from the aortic rings is monitored and quantified over several days using microscopy and image analysis software.

Conclusion

Borrelidin presents a novel anti-angiogenic strategy by targeting threonyl-tRNA synthetase, a mechanism distinct from the widely used VEGF pathway inhibitors. While direct comparative efficacy data in a single tumor model is lacking, the available preclinical evidence suggests that Borrelidin is a potent inhibitor of angiogenesis. The VEGF pathway inhibitors, Sunitinib and Sorafenib, have demonstrated significant tumor growth inhibition and reduction in microvessel density across a range of preclinical models, attributable to their multi-targeted kinase inhibition. Bevacizumab effectively neutralizes VEGF, leading to anti-angiogenic effects that can enhance the efficacy of chemotherapy.

Further head-to-head studies are warranted to directly compare the anti-tumor and anti-angiogenic efficacy of Borrelidin with VEGF pathway inhibitors in various tumor models. Such studies would provide a clearer understanding of the relative potencies and potential therapeutic applications of these different anti-angiogenic strategies. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers designing and interpreting such comparative studies.

References

Navigating the Landscape of Antibiotic Resistance: A Comparative Guide to Borrelidin Cross-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against multidrug-resistant pathogens. This guide provides an objective comparison of Borrelidin's cross-resistance profile with other antibiotics, supported by experimental data. We delve into the mechanisms of action, resistance, and potential for synergistic interactions, offering a comprehensive resource for advancing antimicrobial research.

Executive Summary

Borrelidin, a macrolide antibiotic, exhibits a unique mechanism of action by inhibiting threonyl-tRNA synthetase (ThrRS), an essential enzyme for bacterial protein synthesis. This distinct target raises critical questions about its cross-resistance profile with other antibiotic classes that target different cellular pathways. This guide synthesizes available experimental data to illuminate the landscape of Borrelidin cross-resistance, highlighting instances of collateral sensitivity and potential synergistic relationships.

A key finding from recent studies is the observed collateral sensitivity between the β-lactam antibiotic ceftazidime and Borrelidin A in Escherichia coli. Ceftazidime-resistant strains of E. coli demonstrated a significant increase in susceptibility to Borrelidin A, suggesting a potential therapeutic strategy to combat resistance to β-lactams. However, comprehensive studies on cross-resistance with other major antibiotic classes such as aminoglycosides, fluoroquinolones, macrolides, and tetracyclines are currently limited.

This guide will present the available quantitative data, detail the experimental methodologies used to assess cross-resistance and synergy, and visualize the key cellular pathways involved.

Mechanism of Action and Resistance

Borrelidin's primary mode of action is the potent and specific inhibition of threonyl-tRNA synthetase (ThrRS).[1] By binding to a unique hydrophobic cluster near the active site of ThrRS, Borrelidin noncompetitively inhibits the enzyme with respect to threonine and ATP.[2][3] This prevents the charging of tRNA with threonine, leading to the cessation of protein synthesis and ultimately, bacterial cell death.

Resistance to Borrelidin primarily arises from mutations in the thrS gene, which encodes for threonyl-tRNA synthetase. These mutations can alter the binding site of Borrelidin, reducing its inhibitory effect.

Borrelidin Mechanism of Action Borrelidin's Mechanism of Action and Resistance Pathway cluster_Cell Bacterial Cell cluster_Resistance Resistance Mechanism Borrelidin Borrelidin ThrRS Threonyl-tRNA Synthetase (ThrRS) Borrelidin->ThrRS Inhibits Threonine_tRNA Threonyl-tRNA ThrRS->Threonine_tRNA Catalyzes formation of Protein_Synthesis Protein Synthesis Threonine_tRNA->Protein_Synthesis Essential for Cell_Death Cell Death Protein_Synthesis->Cell_Death Inhibition leads to thrS_Mutation Mutation in thrS gene Altered_ThrRS Altered ThrRS thrS_Mutation->Altered_ThrRS Results in Altered_ThrRS->Borrelidin Reduced binding of

Caption: Mechanism of Borrelidin action and resistance.

Cross-Resistance and Collateral Sensitivity: A Data-Driven Comparison

The phenomenon of cross-resistance occurs when resistance to one antibiotic confers resistance to another, often due to a shared resistance mechanism. Conversely, collateral sensitivity is an evolutionary trade-off where resistance to one drug increases susceptibility to another.[4][5]

Collateral Sensitivity with β-Lactams in Escherichia coli

A significant study by Liu et al. (2023) investigated the bioactivity of a natural product library against 29 drug-resistant strains of E. coli. This research revealed a potent collateral sensitivity between ceftazidime, a third-generation cephalosporin (a class of β-lactam antibiotics), and Borrelidin A.

Table 1: Minimum Inhibitory Concentrations (MICs) of Borrelidin A against Wild-Type and Ceftazidime-Resistant E. coli

Bacterial StrainResistance MechanismCeftazidime MIC (µg/mL)Borrelidin A MIC (µM)Fold Change in Borrelidin A MIC (vs. Wild-Type)
Wild-Type (K-12 MG1655)-2256-
Cef6 (rfaH W4*)Lipopolysaccharide biosynthesis>2562128-fold decrease
Cef7 (rfaG E289fs)Lipopolysaccharide biosynthesis>256464-fold decrease

Data extracted from Liu et al. (2023).

The ceftazidime-resistant strains, Cef6 and Cef7, which harbor mutations affecting lipopolysaccharide (LPS) biosynthesis, exhibited a dramatic 128- and 64-fold increase in sensitivity to Borrelidin A, respectively.[6] This suggests that alterations in the bacterial cell envelope, which confer resistance to a cell wall synthesis inhibitor like ceftazidime, can render the bacteria more vulnerable to Borrelidin.

Experimental_Workflow_Collateral_Sensitivity Workflow for Collateral Sensitivity Profiling Start Start Resistant_Strains Generate Drug-Resistant E. coli Strains (e.g., Ceftazidime-resistant) Start->Resistant_Strains WT_Strain Wild-Type E. coli Start->WT_Strain Screening High-Throughput Screening with Borrelidin A Resistant_Strains->Screening WT_Strain->Screening MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Screening->MIC_Determination Comparison Compare MICs of Borrelidin A against Resistant and WT Strains MIC_Determination->Comparison Result Identify Collateral Sensitivity Comparison->Result

Caption: Experimental workflow for identifying collateral sensitivity.

Synergy Studies: Exploring Combination Therapies

While direct cross-resistance data is limited, studies on the synergistic effects of Borrelidin with other antibiotics can provide valuable insights into potential combination therapies. Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects.

At present, there is a lack of published studies specifically investigating the synergistic interactions of Borrelidin with a broad range of antibiotic classes against various bacterial pathogens. The collateral sensitivity observed with ceftazidime suggests a potential for synergistic effects, although Liu et al. (2023) did not report a synergistic interaction in their co-dosing experiments.[6] Further research using checkerboard assays is warranted to systematically evaluate the synergistic potential of Borrelidin with other antibiotics.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Antibiotic Solutions: Prepare stock solutions of Borrelidin and other comparator antibiotics in an appropriate solvent. A two-fold serial dilution series of each antibiotic is then prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture grown on an appropriate agar medium. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate containing the serially diluted antibiotics with the prepared bacterial suspension. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only). Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading of Results: After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the antibiotic that completely inhibits bacterial growth.

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common method to assess the interaction between two antimicrobial agents.

Protocol: Checkerboard Synergy Assay

  • Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of antibiotic concentrations. Serially dilute antibiotic A horizontally across the plate and antibiotic B vertically down the plate. This results in wells containing various combinations of the two antibiotics.

  • Inoculation and Incubation: Inoculate the plate with a standardized bacterial inoculum as described for the MIC assay. Incubate under appropriate conditions.

  • Data Analysis: After incubation, determine the MIC of each antibiotic alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated for each combination that inhibits bacterial growth using the following formula:

    FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpretation of Results:

    • Synergy: FIC index ≤ 0.5

    • Indifference: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Checkerboard_Assay_Workflow Checkerboard Assay Workflow for Synergy Testing Start Start Prepare_Plates Prepare 96-well plates with serial dilutions of Antibiotic A (horizontal) and Antibiotic B (vertical) Start->Prepare_Plates Inoculate Inoculate plates with standardized bacterial suspension Prepare_Plates->Inoculate Incubate Incubate plates Inoculate->Incubate Read_MICs Determine MIC of each antibiotic alone and in combination Incubate->Read_MICs Calculate_FIC Calculate Fractional Inhibitory Concentration (FIC) Index Read_MICs->Calculate_FIC Interpret Interpret Results: Synergy, Indifference, or Antagonism Calculate_FIC->Interpret

Caption: Workflow of a checkerboard assay for synergy testing.

Future Directions and Conclusion

The current body of research on Borrelidin's cross-resistance profile reveals a promising instance of collateral sensitivity with a β-lactam antibiotic in E. coli. This finding opens up new avenues for developing combination therapies to combat resistant infections. However, the lack of comprehensive data on cross-resistance and synergy with other major antibiotic classes and against a wider range of clinically relevant pathogens represents a significant knowledge gap.

Future research should prioritize systematic cross-resistance and synergy studies of Borrelidin against a panel of antibiotic-resistant bacteria, including Gram-positive pathogens like Staphylococcus aureus and Enterococcus faecalis. Understanding the molecular mechanisms underlying any observed collateral sensitivity or synergistic interactions will be crucial for the rational design of novel therapeutic strategies. The detailed experimental protocols provided in this guide offer a framework for conducting such vital research. By continuing to explore the complex interplay between Borrelidin and other antibiotics, the scientific community can unlock new possibilities in the ongoing battle against antimicrobial resistance.

References

Borrelidin's Potent Efficacy Against Diverse Malarial Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Borrelidin, a macrolide antibiotic, against various strains of the Plasmodium parasite, the causative agent of malaria. Borrelidin has demonstrated significant promise as a potent antimalarial agent, exhibiting activity against both drug-sensitive and drug-resistant parasite lines. This document summarizes key experimental data, details the methodologies behind these findings, and illustrates the compound's mechanism of action.

In Vitro Efficacy of Borrelidin Against Plasmodium falciparum

Borrelidin exhibits potent activity against the asexual blood stages of Plasmodium falciparum, the most virulent human malaria parasite. Its efficacy has been demonstrated against both chloroquine-sensitive and chloroquine-resistant strains, highlighting its potential to combat the growing challenge of antimalarial drug resistance.

Comparative IC50 Values

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the reported IC50 values for Borrelidin against various P. falciparum strains.

Plasmodium Strain Drug Resistance Profile Borrelidin IC50 (ng/mL) Borrelidin IC50 (nM) Reference
P. falciparum (general drug-resistant)Drug-Resistant0.93~1.7[1][2]
P. falciparumNot SpecifiedNot Specified0.97[3]

Note: While multiple sources confirm Borrelidin's high potency against various drug-resistant P. falciparum strains, a comprehensive, side-by-side comparison of IC50 values across a wide panel of specific, named strains (e.g., 3D7, Dd2, K1, W2) in a single study was not available in the reviewed literature.

In Vivo Efficacy in Murine Malaria Models

Preclinical in vivo studies using rodent malaria models have further substantiated the potent antimalarial activity of Borrelidin. These studies provide crucial insights into the drug's efficacy in a whole-organism system.

Summary of In Vivo Experimental Data
Animal Model Parasite Species Borrelidin Dosage Key Findings Reference
Swiss Webster MicePlasmodium berghei0.25 mg/kg/dayProtects against lethal malaria.[2]
BALB/c MicePlasmodium yoelii 17XL (lethal strain)0.25 mg/kg/dayProtected against lethal infection; induced protective immunity against reinfection.[4]

Mechanism of Action: Inhibition of Threonyl-tRNA Synthetase

Borrelidin's antimalarial activity stems from its specific inhibition of the parasite's threonyl-tRNA synthetase (ThrRS).[2] This enzyme is crucial for protein synthesis, as it attaches the amino acid threonine to its corresponding transfer RNA (tRNA). By inhibiting ThrRS, Borrelidin effectively halts protein production, leading to parasite death.[2] This mechanism is distinct from many current antimalarials, making it a valuable candidate for combination therapies and for overcoming existing resistance mechanisms.

Borrelidin_Mechanism_of_Action Borrelidin's Mechanism of Action in Plasmodium cluster_parasite Plasmodium Parasite Thr Threonine ThrRS Threonyl-tRNA Synthetase (ThrRS) Thr->ThrRS ATP ATP ATP->ThrRS tRNA_Thr tRNA(Thr) tRNA_Thr->ThrRS Thr_AMP Threonyl-AMP intermediate ThrRS->Thr_AMP Activation Thr_tRNA_Thr Threonyl-tRNA(Thr) Thr_AMP->Thr_tRNA_Thr Transfer Ribosome Ribosome Thr_tRNA_Thr->Ribosome Protein Protein Synthesis Ribosome->Protein Parasite_Growth Parasite Growth & Proliferation Protein->Parasite_Growth Parasite_Death Parasite Death Borrelidin Borrelidin Borrelidin->ThrRS Inhibits

Caption: Borrelidin inhibits the Plasmodium threonyl-tRNA synthetase (ThrRS), blocking protein synthesis and leading to parasite death.

Experimental Protocols

The following sections detail the methodologies used in the key experiments cited in this guide.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a widely used method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.

In_Vitro_Workflow In Vitro Antiplasmodial Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Culture P. falciparum (e.g., 3D7, Dd2) in human erythrocytes P2 Synchronize parasite culture to ring stage P1->P2 P3 Prepare 96-well plates with serial dilutions of Borrelidin P2->P3 I1 Add parasitized erythrocytes to plates (1-2% hematocrit, 0.5-1% parasitemia) P3->I1 I2 Incubate for 72 hours (37°C, 5% CO2, 5% O2, 90% N2) I1->I2 A1 Lyse cells and add SYBR Green I lysis buffer I2->A1 A2 Incubate in the dark A1->A2 A3 Measure fluorescence (485 nm excitation, 530 nm emission) A2->A3 A4 Calculate IC50 values from dose-response curves A3->A4

Caption: Workflow for determining the in vitro antiplasmodial activity of Borrelidin using the SYBR Green I assay.

Detailed Steps:

  • Plasmodium falciparum Culture: Parasites are maintained in continuous in vitro culture in human erythrocytes (O+ blood type) at a 5% hematocrit in RPMI 1640 medium supplemented with AlbuMAX II, L-glutamine, HEPES, hypoxanthine, and gentamicin. Cultures are incubated at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).

  • Drug Plate Preparation: Borrelidin is serially diluted in culture medium in a 96-well microtiter plate to achieve a range of final concentrations.

  • Assay Initiation: Synchronized ring-stage parasites are added to the drug-containing plates to a final parasitemia of 0.5-1% and a hematocrit of 1-2%.

  • Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, the cells are lysed by adding a lysis buffer containing the fluorescent DNA-binding dye SYBR Green I.

  • Fluorescence Measurement: The plates are read on a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is used to determine the percentage of parasite growth inhibition at each drug concentration. The IC50 values are then calculated by fitting the data to a dose-response curve.

In Vivo Efficacy Study in a Murine Model

The 4-day suppressive test is a standard method for evaluating the in vivo efficacy of antimalarial compounds in a mouse model.

In_Vivo_Workflow In Vivo Efficacy Study Workflow (4-Day Suppressive Test) cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring & Analysis IN1 Infect mice (e.g., BALB/c) intraperitoneally with P. yoelii infected red blood cells T1 Administer Borrelidin (e.g., 0.25 mg/kg) daily for 4 consecutive days, starting 2 hours post-infection IN1->T1 T2 Include control groups: vehicle control and positive control (e.g., chloroquine) IN1->T2 M1 Monitor parasitemia daily by microscopic examination of Giemsa-stained blood smears T1->M1 T2->M1 M2 Monitor survival of the mice M1->M2 M3 Analyze data to determine the reduction in parasitemia and increase in survival time M2->M3

Caption: Workflow for the 4-day suppressive test to evaluate the in vivo efficacy of Borrelidin in a murine malaria model.

Detailed Steps:

  • Animal Model: Female BALB/c mice (6-8 weeks old) are typically used.

  • Parasite Inoculation: Mice are infected intraperitoneally with a lethal strain of rodent malaria, such as Plasmodium yoelii 17XL, at a dose of 1 x 10^6 infected red blood cells.

  • Drug Administration: Treatment with Borrelidin (e.g., 0.25 mg/kg/day, administered subcutaneously or intraperitoneally) begins 2 hours after infection and continues for four consecutive days. A vehicle control group and a positive control group (e.g., chloroquine at an effective dose) are included in each experiment.

  • Monitoring of Parasitemia: Thin blood smears are prepared daily from the tail blood of each mouse, stained with Giemsa, and examined microscopically to determine the percentage of infected red blood cells (parasitemia).

  • Survival Monitoring: The survival of the mice in each group is monitored daily for a specified period (e.g., 30 days).

  • Data Analysis: The mean parasitemia and survival rates for each group are calculated and compared to determine the efficacy of the treatment.

Conclusion

Borrelidin demonstrates exceptional potency against a range of malarial strains, including those resistant to currently available drugs. Its unique mechanism of action, targeting the essential parasite enzyme threonyl-tRNA synthetase, makes it a highly promising candidate for further development as a novel antimalarial therapy. The data presented in this guide underscore the potential of Borrelidin to contribute significantly to the fight against malaria. Further research, particularly studies providing direct comparative IC50 values across a broader panel of drug-resistant P. falciparum strains, will be invaluable in fully elucidating its clinical potential.

References

Borrelidin Demonstrates Potent In Vivo Anti-Tumor Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the in vivo anti-tumor effects of Borrelidin. This guide provides a thorough analysis of Borrelidin's efficacy, particularly in hepatocellular carcinoma (HCC) and its potential in acute lymphoblastic leukemia (ALL), benchmarked against established cancer therapeutics. The compilation of quantitative data, detailed experimental protocols, and visual signaling pathways offers a critical resource for evaluating Borrelidin's therapeutic promise.

Borrelidin, a macrolide antibiotic, has demonstrated significant anti-tumor activities in preclinical in vivo studies. Its primary mechanism of action involves the inhibition of threonyl-tRNA synthetase, leading to the induction of apoptosis and suppression of angiogenesis, both critical processes in tumor growth and survival.

Hepatocellular Carcinoma (HCC): Borrelidin vs. Sorafenib

In a key study, Borrelidin was evaluated in a human SMMC-7721 hepatocellular carcinoma xenograft model in nude mice. The findings revealed a significant suppression of tumor growth. For a robust comparison, this guide presents an indirect comparative analysis with Sorafenib, a standard-of-care multi-kinase inhibitor for HCC, using data from studies employing the same SMMC-7721 xenograft model.

Quantitative In Vivo Efficacy Data
Treatment GroupDosageTumor Volume Reduction (Day 21)Tumor Weight Reduction (Day 21)Reference
Borrelidin 2 mg/kgApprox. 65% (vs. Control)Approx. 60% (vs. Control)[1]
Sorafenib 30 mg/kg/dayData Not Explicitly Provided in SnippetsSignificant Inhibition (vs. Control)[2]
Sorafenib 100 mg/kg/daySignificant Inhibition (vs. Control)Significant Inhibition (vs. Control)[2]

Note: The data for Borrelidin is an approximation based on graphical representation in the cited study. The Sorafenib studies confirm significant tumor growth inhibition, though specific percentage reductions were not detailed in the available abstracts.

Acute Lymphoblastic Leukemia (ALL): Borrelidin vs. Vincristine

While in vivo studies on Borrelidin for ALL are less detailed in the available literature, its potent in vitro activity against ALL cell lines suggests a promising therapeutic avenue.[3][4] For a comparative perspective, this guide includes information on Vincristine, a cornerstone chemotherapeutic agent for ALL.

Comparative In Vivo Efficacy Overview
DrugModelEfficacyReference
Borrelidin Not Specified in SnippetsPotent in vitro apoptosis induction in ALL cell lines. In vivo data not detailed.[3][4]
Vincristine Childhood ALL XenograftsSignificant reduction in leukemic burden in sensitive xenografts.[5]

Mechanism of Action: Signaling Pathway

Borrelidin's anti-tumor effect is mediated through the disruption of key cellular signaling pathways. Its inhibition of threonyl-tRNA synthetase leads to a cascade of events culminating in apoptosis and cell cycle arrest.

Borrelidin_Signaling_Pathway Borrelidin Borrelidin ThrRS Threonyl-tRNA Synthetase (ThrRS) Borrelidin->ThrRS Inhibits Uncharged_tRNA Increased Uncharged tRNA-Thr GCN2 GCN2 Kinase Activation Uncharged_tRNA->GCN2 eIF2a eIF2α Phosphorylation GCN2->eIF2a Protein_Synthesis Inhibition of Protein Synthesis eIF2a->Protein_Synthesis Cell_Cycle_Arrest G1/S Phase Cell Cycle Arrest Protein_Synthesis->Cell_Cycle_Arrest Apoptosis Apoptosis Protein_Synthesis->Apoptosis

Caption: Borrelidin's mechanism of action leading to anti-tumor effects.

Experimental Protocols

Hepatocellular Carcinoma Xenograft Model (Borrelidin)
  • Cell Line: Human SMMC-7721 hepatocellular carcinoma cells were used.

  • Animal Model: Male BALB/c nude mice (5 weeks old) were utilized.

  • Tumor Implantation: 1 x 107 SMMC-7721 cells were suspended in 0.2 mL of serum-free DMEM and injected subcutaneously into the right flank of each mouse.

  • Treatment: When tumors reached a volume of approximately 100-150 mm³, mice were randomized into a control group and a Borrelidin treatment group (n=5 per group). Borrelidin was administered intraperitoneally at a dose of 2 mg/kg every other day for 3 weeks. The control group received a vehicle control.

  • Tumor Measurement: Tumor volume was measured every other day using a caliper and calculated using the formula: (length × width²) / 2. At the end of the study, mice were euthanized, and tumors were excised and weighed.[1]

Hepatocellular Carcinoma Xenograft Model (Sorafenib - Representative Protocol)
  • Cell Line: Human SMMC-7721 hepatoma cells.

  • Animal Model: Nude mice.

  • Tumor Implantation: SMMC-7721 cells were injected subcutaneously into the mice.

  • Treatment: Once tumors were established, mice were treated with Sorafenib. In one study, Sorafenib was administered daily by oral gavage for 40 days.[6] In another, doses of 30 mg/kg/day or 100 mg/kg/day were given.[2]

  • Tumor Measurement: Tumor volume and weight were measured to assess the anti-tumor effect.[2][6]

Acute Lymphoblastic Leukemia Xenograft Model (Vincristine - Representative Protocol)
  • Cell Line/Patient Samples: Continuous xenografts from children with ALL were established in nonobese diabetic/severe combined immunodeficient (NOD/SCID) mice.[5]

  • Animal Model: NOD/SCID mice.

  • Engraftment and Monitoring: Mice were inoculated with ALL cells and monitored for engraftment by estimating the proportion of human CD45+ cells in murine peripheral blood.[5]

  • Treatment: Mice with established leukemia were treated with Vincristine (e.g., intraperitoneal injections) or a saline control.[5]

  • Assessment of Leukemic Burden: The percentage of human CD45+ cells in the peripheral blood was monitored during and after treatment to assess the therapeutic effect.[5]

Experimental Workflow

The following diagram illustrates a general workflow for in vivo xenograft studies to evaluate the efficacy of anti-tumor agents.

Experimental_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Tumor Cell Implantation (in vivo) cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Treatment (Drug vs. Vehicle) randomization->treatment data_collection Data Collection (Tumor Volume, Weight, Survival) treatment->data_collection analysis Data Analysis & Interpretation data_collection->analysis end End analysis->end

Caption: General workflow for in vivo anti-tumor efficacy studies.

This comparative guide underscores the potential of Borrelidin as a compelling anti-cancer agent. The presented data and protocols provide a valuable foundation for researchers to design further studies and explore the full therapeutic capacity of this promising compound.

References

Comparative Analysis of Borrelidin's Anticancer Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of Borrelidin's activity across various cancer cell lines. Borrelidin, a macrolide antibiotic, has garnered significant interest for its potent anti-angiogenic and cytotoxic properties. Its primary mechanism involves the inhibition of threonyl-tRNA synthetase (ThrRS), which leads to amino acid deprivation, cell stress, and ultimately, apoptosis.[1][2] This document synthesizes experimental data on its efficacy, details the molecular pathways it influences, and provides standardized protocols for its study, serving as a critical resource for oncology and drug development professionals.

Data Presentation: Cytotoxicity of Borrelidin in Cancer and Non-Malignant Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Borrelidin in various cell lines, offering a quantitative comparison of its cytotoxic potency.

Cell Line CategoryCell Line(s)Cancer TypeIC50 ValueReference(s)
Hematological Malignancies Jurkat, CEMAcute Lymphoblastic Leukemia (ALL)50 ng/mL[1][3]
HL60LeukemiaDecreased sensitivity[4]
Solid Tumors MDA-MB-231, MDA-MB-435Metastatic Breast CancerLow nanomolar concentrations[4]
HepG2, SMMC7721Hepatocellular Carcinoma (HCC)Potent growth inhibition demonstrated[5]
UMSCC1Oral Squamous Cell Carcinoma (OSCC)Induces cell death[6]
Endothelial Cells (Angiogenesis Model) HUVECHuman Umbilical Vein Endothelial CellsApoptosis and inhibition of capillary tube formation[4][7]
Rat Aorta Endothelial CellsN/A0.8 nM (apoptosis induction)[8]
Non-Malignant Control Cells Primary FibroblastsNormal Connective Tissue375 ng/mL[3]
MCF10ANon-malignant Breast EpithelialCytotoxic effects observed[4]

Mechanisms of Action and Signaling Pathways

Borrelidin exerts its anticancer effects through multiple signaling pathways, primarily initiated by the inhibition of ThrRS. This action triggers a cascade of cellular stress responses that vary between cancer types.

The primary mechanism is the inhibition of ThrRS, which leads to an accumulation of uncharged tRNA and subsequent nutritional stress.[1] In Acute Lymphoblastic Leukemia (ALL) and Oral Squamous Cell Carcinoma (OSCC) cells, this activates the General Control Nonderepressible 2 (GCN2) kinase pathway and the Unfolded Protein Response (UPR).[1][3][6] Activation of these stress sensors leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which upregulates the transcription factor CHOP, a key mediator of stress-induced apoptosis.[3][6]

In Hepatocellular Carcinoma (HCC), Borrelidin's effects are also mediated by the MAPK signaling pathway.[5] Across multiple cell lines, these stress signals converge on the core apoptotic machinery. Borrelidin induces apoptosis by modulating Bcl-2 family proteins and activating caspases, including caspase-3, -8, and -9.[5][7] Concurrently, it causes cell cycle arrest, typically at the G1/S checkpoint, by downregulating the expression of cyclins and cyclin-dependent kinases (CDKs).[3][5] Furthermore, Borrelidin is a potent anti-angiogenic agent, inhibiting the formation of new blood vessels, a critical process for tumor growth and metastasis.[2][8]

Borrelidin_Signaling_Pathways cluster_input Borrelidin Action cluster_primary_target Primary Target cluster_stress_response Cellular Stress Response cluster_cellular_outcomes Cellular Outcomes cluster_molecular_events Molecular Events Borrelidin Borrelidin ThrRS Threonyl-tRNA Synthetase (ThrRS) Borrelidin->ThrRS Inhibits Angiogenesis ↓ Angiogenesis Borrelidin->Angiogenesis Uncharged_tRNA Uncharged tRNA Accumulation ThrRS->Uncharged_tRNA Leads to GCN2_UPR GCN2 / UPR Activation Uncharged_tRNA->GCN2_UPR MAPK MAPK Pathway (in HCC) Uncharged_tRNA->MAPK p_eIF2a p-eIF2α ↑ GCN2_UPR->p_eIF2a CHOP CHOP Induction p_eIF2a->CHOP Apoptosis Apoptosis CHOP->Apoptosis MAPK->Apoptosis CellCycleArrest G1/S Cell Cycle Arrest MAPK->CellCycleArrest Caspases Caspase Activation (Caspase-3, -8, -9) Apoptosis->Caspases Cyclins_CDKs Cyclins / CDKs ↓ CellCycleArrest->Cyclins_CDKs VEGF VEGF Expression ↓ Angiogenesis->VEGF

Caption: Borrelidin's mechanism of action, from ThrRS inhibition to cellular outcomes.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of Borrelidin's effects on cancer cell lines.

1. Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Materials:

    • Cancer cell lines

    • 96-well plates

    • Complete culture medium

    • Borrelidin stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat cells with serial dilutions of Borrelidin and a vehicle control (e.g., DMSO).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and control cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Harvest cells after treatment with Borrelidin.

    • Wash cells twice with cold PBS and resuspend in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

3. Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways, cell cycle regulation, and apoptosis.

  • Materials:

    • Treated and control cells

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., against p-eIF2α, CHOP, cleaved caspase-3, Cyclin D1, β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Wash again and add ECL substrate to the membrane.

    • Detect the chemiluminescent signal using an imaging system.

Experimental_Workflow cluster_assays Cellular & Molecular Assays cluster_analysis Data Analysis & Interpretation start Cell Culture (Select Cancer Cell Lines) treatment Borrelidin Treatment (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis western_blot Western Blot (Protein Expression) treatment->western_blot cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle ic50 IC50 Calculation viability->ic50 apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant protein_quant Protein Level Changes western_blot->protein_quant cycle_dist Cell Cycle Distribution cell_cycle->cycle_dist conclusion Comparative Analysis & Conclusion ic50->conclusion apoptosis_quant->conclusion protein_quant->conclusion cycle_dist->conclusion

Caption: A typical experimental workflow for analyzing Borrelidin's anticancer effects.

References

A Head-to-Head Comparison of Borrelidin and Other Key Protein Synthesis Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective, data-driven comparison of Borrelidin and other prominent protein synthesis inhibitors. We delve into their mechanisms of action, target specificity, and cytotoxic effects, supported by experimental data and detailed protocols to aid in your research and development endeavors.

Introduction to Protein Synthesis Inhibition

Protein synthesis is a fundamental cellular process and a critical target for therapeutic intervention, particularly in oncology and infectious diseases. Small molecule inhibitors of protein synthesis offer powerful tools for dissecting cellular mechanisms and for the development of novel therapeutics. This guide provides a comparative analysis of Borrelidin, a potent and specific inhibitor of threonyl-tRNA synthetase, against other well-established protein synthesis inhibitors, including Cycloheximide, Puromycin, Anisomycin, Lactimidomycin, Emetine, and the mTOR inhibitor Rapamycin.

Mechanism of Action and Target Specificity

Protein synthesis inhibitors can be broadly categorized based on their specific molecular targets within the translational machinery. The inhibitors discussed here exhibit diverse mechanisms, from targeting aminoacyl-tRNA synthetases to interfering with ribosomal function at various stages of translation.

Borrelidin , a macrolide antibiotic, exhibits a highly specific mechanism of action by inhibiting threonyl-tRNA synthetase (ThrRS), the enzyme responsible for charging tRNA with threonine.[1][2] This leads to an accumulation of uncharged tRNA, triggering a nutritional stress response and subsequent inhibition of protein synthesis.[3] Borrelidin's unique mechanism involves binding to four sites on the ThrRS enzyme, blocking the binding of L-threonine, tRNA, and ATP.[2] This multi-site binding contributes to its potency and specificity.

In contrast, other inhibitors directly target the ribosome:

  • Cycloheximide interferes with the translocation step of elongation by binding to the E-site of the 60S ribosomal subunit.[4][5][6]

  • Puromycin , an aminonucleoside antibiotic, acts as an analog of the 3' end of aminoacyl-tRNA. It incorporates into the growing polypeptide chain, causing premature chain termination.[7][8]

  • Anisomycin inhibits the peptidyl transferase reaction on the 80S ribosome.[9][10] It is also a potent activator of stress-activated protein kinases (SAPKs) like JNK and p38.[11][12]

  • Lactimidomycin , like cycloheximide, binds to the E-site of the 60S ribosome to block the translocation step of elongation.[13]

  • Emetine inhibits protein synthesis by binding to the 40S ribosomal subunit and blocking the translocation of peptidyl-tRNA from the acceptor site to the donor site.[14][15]

Rapamycin represents a different class of inhibitor that indirectly affects protein synthesis. It forms a complex with FKBP12, which then binds to and inhibits the mechanistic target of rapamycin complex 1 (mTORC1).[11][16][17] mTORC1 is a central regulator of cell growth and proliferation, and its inhibition leads to a downstream reduction in protein synthesis.[2][18]

Comparative Performance: Quantitative Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for each inhibitor across various cell lines, providing a quantitative measure of their potency. It is important to note that IC50 values can vary depending on the cell line and experimental conditions.

InhibitorTargetCell LineIC50 ValueReference
Borrelidin Threonyl-tRNA SynthetaseJurkat, CEM (ALL)50 ng/mL[3]
Cycloheximide Eukaryotic Ribosome (60S)HEK293532.5 nM (protein synthesis)[5]
CEM0.12 µM[5]
9L0.2 µM[5]
SK-MEL-281 µM[5]
HepG26600 ± 2500 nM[13]
Puromycin Eukaryotic & Prokaryotic RibosomesNIH/3T33.96 µM[18][19]
Various Cancer Cell LinesVaries[20][21]
Anisomycin Eukaryotic Ribosome (80S)U2510.233 µmol/L (48h)[22]
U870.192 µmol/L (48h)[22]
Lactimidomycin Eukaryotic Ribosome (60S)Various Cancer Cell LinesLow nM range[23][24]
Protein Synthesis Inhibition37.82 nM[23][24]
Emetine Eukaryotic Ribosome (40S)MGC803 (Gastric Cancer)0.0497 µM[25]
HGC-27 (Gastric Cancer)0.0244 µM[25]
PrEC (Prostate)35.7 nM[26]
Caco-2 (SARS-CoV-2 replication)0.47 µM[27]
Rapamycin mTORC1HEK293~0.1 nM[6][9]
T98G2 nM[9]
U87-MG1 µM[9]
Y79 (Retinoblastoma)0.122 ± 0.026 µmol/L[28]

Signaling Pathways and Cellular Effects

The inhibition of protein synthesis triggers various cellular stress responses and signaling pathways, often leading to apoptosis or cell cycle arrest.

Borrelidin and the GCN2 Kinase Pathway

Borrelidin-mediated inhibition of ThrRS leads to the accumulation of uncharged tRNAs, which activates the General Control Nonderepressible 2 (GCN2) kinase stress response pathway.[3] Activated GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global reduction in protein synthesis while paradoxically promoting the translation of specific stress-responsive mRNAs, such as ATF4. This cascade ultimately contributes to apoptosis and G1 cell cycle arrest in sensitive cells, such as acute lymphoblastic leukemia (ALL) cells.[3]

Borrelidin_GCN2_Pathway Borrelidin Borrelidin ThrRS Threonyl-tRNA Synthetase (ThrRS) Borrelidin->ThrRS inhibits Uncharged_tRNA Increased Uncharged tRNA ThrRS->Uncharged_tRNA leads to GCN2 GCN2 Kinase Activation Uncharged_tRNA->GCN2 activates eIF2a eIF2α Phosphorylation GCN2->eIF2a phosphorylates G1_Arrest G1 Cell Cycle Arrest GCN2->G1_Arrest Global_Translation Global Protein Synthesis Inhibition eIF2a->Global_Translation causes ATF4 ATF4 Translation eIF2a->ATF4 promotes CHOP CHOP Induction ATF4->CHOP induces Apoptosis Apoptosis CHOP->Apoptosis

Borrelidin-induced GCN2 stress pathway.
Anisomycin and the JNK/p38 MAPK Pathway

Anisomycin is a well-known activator of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[11][12][29] This activation is a cellular response to ribosomal stress. The JNK and p38 pathways are involved in regulating a wide range of cellular processes, including inflammation, apoptosis, and cell differentiation. Anisomycin-induced activation of these pathways can lead to apoptosis in various cell types.[22]

Anisomycin_JNK_p38_Pathway Anisomycin Anisomycin Ribosome Ribosome Anisomycin->Ribosome inhibits Ribosomal_Stress Ribosomal Stress Ribosome->Ribosomal_Stress induces JNK_p38 JNK/p38 MAPK Activation Ribosomal_Stress->JNK_p38 activates Transcription_Factors Transcription Factor Activation (e.g., c-Jun) JNK_p38->Transcription_Factors activates Inflammation Inflammation JNK_p38->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis

Anisomycin-induced JNK/p38 MAPK pathway.
Rapamycin and the mTOR Signaling Pathway

Rapamycin's indirect inhibition of protein synthesis is mediated through the mTOR pathway. By inhibiting mTORC1, rapamycin prevents the phosphorylation of key downstream targets, including S6 kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1).[2][17] Hypophosphorylated 4E-BP1 binds to and sequesters the cap-binding protein eIF4E, preventing the initiation of cap-dependent translation. Inhibition of S6K1 also contributes to the overall reduction in protein synthesis and cell growth.

Rapamycin_mTOR_Pathway cluster_0 Rapamycin-FKBP12 Complex Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 binds to mTORC1 mTORC1 FKBP12->mTORC1 inhibits S6K1 S6K1 mTORC1->S6K1 phosphorylates (inhibited) fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates (inhibited) Cell_Growth Cell Growth mTORC1->Cell_Growth promotes Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes eIF4E eIF4E fourEBP1->eIF4E releases eIF4E->Protein_Synthesis promotes

Rapamycin's inhibition of the mTOR pathway.

Experimental Protocols

Detailed methodologies for key assays are provided below to facilitate the replication and validation of findings.

Cell Viability Assay (MTT Assay)

This protocol is for determining cell viability based on the metabolic activity of cells.

Materials:

  • Cells in culture

  • Protein synthesis inhibitor of interest

  • 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the protein synthesis inhibitor for the desired time period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between live, apoptotic, and necrotic cells.

Materials:

  • Cells in culture

  • Protein synthesis inhibitor of interest

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the protein synthesis inhibitor as described for the cell viability assay.

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V-FITC and PI, early apoptotic cells will be Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Western Blotting for Signaling Pathway Analysis

This protocol is for detecting the activation or inhibition of specific signaling pathways by analyzing protein phosphorylation or expression levels.

Materials:

  • Cells in culture

  • Protein synthesis inhibitor of interest

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-GCN2, anti-phospho-JNK, anti-phospho-p38, anti-phospho-S6K1, anti-phospho-4E-BP1, and their total protein counterparts)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the protein synthesis inhibitor for the desired time.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) and/or the total protein levels.

Conclusion

This guide provides a comparative overview of Borrelidin and other key protein synthesis inhibitors, highlighting their distinct mechanisms of action, potencies, and effects on cellular signaling pathways. Borrelidin's unique targeting of threonyl-tRNA synthetase and subsequent activation of the GCN2 stress response pathway distinguishes it from ribosome-targeting inhibitors and the mTOR inhibitor Rapamycin. The provided data and experimental protocols are intended to serve as a valuable resource for researchers in the fields of drug discovery, molecular biology, and cell biology, facilitating the informed selection and application of these powerful research tools.

References

Comparative Efficacy of Borrelidin Derivatives as Novel Insecticidal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Insecticidal Potential of Borrelidin and Its Analogs

The relentless challenge of insecticide resistance necessitates the exploration of novel chemical entities with unique modes of action. Borrelidin, a macrolide natural product, and its derivatives have emerged as promising candidates, exhibiting potent insecticidal activity against various pests, including the common cutworm (Spodoptera litura), a significant agricultural threat. This guide provides a comparative analysis of borrelidin derivatives, benchmarking their potential against established insecticides and detailing the experimental protocols for their evaluation.

Performance Snapshot: Borrelidin Derivatives vs. Conventional Insecticides

While specific LC50 values for the most recent borrelidin derivatives against Spodoptera litura are not yet publicly available in detail, a 2023 study by Kondo et al. synthesized 19 analogs and confirmed their insecticidal activity against this pest.[1] This discovery positions borrelidin and its analogs as a compelling new class of insecticides. To provide a clear benchmark for their potential efficacy, the following table summarizes the LC50 values of several widely used insecticides against Spodoptera litura.

Insecticide ClassActive IngredientLC50 (ppm or µg/mL)Exposure TimeTarget Pest StageCitation
AvermectinEmamectin Benzoate0.0948 hours3rd Instar Larvae[2]
DiamideChlorantraniliprole0.0055 (%)72 hours3rd Instar Larvae[3]
DiamideFlubendiamide0.3048 hours3rd Instar Larvae[2]
OrganophosphateChlorpyrifos0.0232 (%)72 hours3rd Instar Larvae[3]
PyrethroidDeltamethrin13248 hours3rd Instar Larvae[2]
PyrethroidBifenthrin7248 hours3rd Instar Larvae[2]
Insect Growth RegulatorChlorfluazuron72.448 hours3rd Instar Larvae[2]

Note: The LC50 values presented are sourced from various studies and may vary based on specific experimental conditions, formulation, and the susceptibility of the target pest population. The activity of borrelidin derivatives is expected to be in a competitive range, warranting further direct comparative studies.

Unveiling the Mechanism: A Novel Mode of Action

Borrelidin's insecticidal activity stems from its unique mode of action: the inhibition of threonyl-tRNA synthetase (ThrRS).[4] This enzyme is crucial for protein synthesis, as it attaches the amino acid threonine to its corresponding transfer RNA (tRNA). By inhibiting ThrRS, borrelidin effectively halts protein production, leading to insect mortality. This mechanism is distinct from most conventional insecticides, which typically target the nervous system. The development of insecticides with novel modes of action is critical for managing resistance to existing chemistries.

Experimental_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis A1 Rear Insect Colony (Spodoptera litura) B3 Introduce Larvae A1->B3 A2 Prepare Test Solutions (Borrelidin Derivatives & Controls) B1 Leaf Dipping A2->B1 B2 Air Dry Leaves B1->B2 B2->B3 B4 Incubation B3->B4 C1 Record Mortality B4->C1 C2 Probit Analysis C1->C2 C3 Determine LC50 C2->C3

References

Unveiling the Transcriptomic Landscape of Borrelidin Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the transcriptomic changes induced by Borrelidin, a potent inhibitor of threonyl-tRNA synthetase (ThrRS). By examining gene expression profiles of Borrelidin-treated versus untreated cells, we can elucidate the molecular mechanisms underlying its diverse biological activities, including its anti-angiogenic, anti-malarial, and anti-cancer properties. This document summarizes key transcriptomic alterations, provides detailed experimental protocols for comparative transcriptomic studies, and visualizes the primary signaling pathway affected by Borrelidin.

Data Presentation: Summary of Transcriptomic Changes

Gene CategoryDirection of Change in Borrelidin-Treated CellsKey Genes/Pathways AffectedEvidence
Amino Acid Biosynthesis UpregulatedEnzymes involved in the synthesis of various amino acids.Studies in Saccharomyces cerevisiae demonstrated a time-dependent induction of amino acid biosynthetic enzymes.[1]
Stress Response Genes (GCN4/ATF4 targets) UpregulatedActivating Transcription Factor 4 (ATF4) and its target genes, including C/EBP homologous protein (CHOP).Borrelidin treatment leads to the activation of the GCN2 kinase, which in turn promotes the translation of ATF4.[1]
Apoptosis-Related Genes UpregulatedPro-apoptotic genes, downstream of CHOP activation.The induction of CHOP is a critical step for the cytotoxic effects of Borrelidin.
Cell Cycle Regulators Altered ExpressionGenes involved in cell cycle arrest, particularly at the G1 phase.Borrelidin has been shown to cause G1 arrest in acute lymphoblastic leukemia cell lines.

Experimental Protocols

This section outlines a detailed methodology for a comparative transcriptomic analysis of Borrelidin-treated cells using RNA-sequencing. This protocol is based on established methods for RNA-seq analysis of cultured cells treated with small molecule inhibitors.

Cell Culture and Borrelidin Treatment
  • Cell Line: Select a relevant cell line for the research question (e.g., human umbilical vein endothelial cells (HUVEC) for anti-angiogenesis studies, or a cancer cell line like Jurkat for anti-leukemia studies).

  • Culture Conditions: Culture cells in appropriate media and conditions to mid-log phase.

  • Treatment: Treat cells with a predetermined concentration of Borrelidin (e.g., based on IC50 values) and a vehicle control (e.g., DMSO). Include multiple biological replicates for each condition.

  • Incubation: Incubate cells for a specified time course (e.g., 6, 12, 24 hours) to capture both early and late transcriptomic responses.

RNA Extraction and Quality Control
  • Harvesting: Harvest cells by trypsinization or scraping, followed by centrifugation.

  • Lysis and RNA Extraction: Lyse the cell pellet and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. This includes a DNase I treatment step to remove contaminating genomic DNA.

  • Quality Control: Assess the quantity and quality of the extracted RNA.

    • Quantification: Use a spectrophotometer (e.g., NanoDrop) to determine RNA concentration and purity (A260/A280 and A260/A230 ratios).

    • Integrity: Analyze RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to obtain an RNA Integrity Number (RIN). A RIN value of ≥ 8 is recommended for library preparation.

RNA-Seq Library Preparation and Sequencing
  • Library Preparation:

    • Start with 1 µg to 10 ng of total RNA per sample.

    • Prepare stranded mRNA-seq libraries using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves:

      • Poly(A) selection to enrich for mRNA.

      • RNA fragmentation.

      • First and second-strand cDNA synthesis.

      • A-tailing and adapter ligation.

      • PCR amplification of the library.

  • Library QC: Quantify the final libraries and assess their size distribution using a Bioanalyzer.

  • Sequencing: Pool the libraries and perform paired-end sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a desired sequencing depth (typically 20-30 million reads per sample for differential gene expression analysis).

Bioinformatic Analysis
  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the quality-filtered reads to a reference genome using a splice-aware aligner such as STAR.

  • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Use a statistical package like DESeq2 or edgeR in R to identify differentially expressed genes between Borrelidin-treated and untreated samples. Set significance thresholds (e.g., adjusted p-value < 0.05 and log2 fold change > 1 or < -1).

  • Pathway and Gene Ontology Analysis: Perform functional enrichment analysis on the list of differentially expressed genes using tools like DAVID, Metascape, or GSEA to identify enriched biological pathways and gene ontology terms.

Mandatory Visualizations

Signaling Pathway Diagram

Borrelidin_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Borrelidin Borrelidin ThrRS Threonyl-tRNA Synthetase (ThrRS) Borrelidin->ThrRS Inhibits uncharged_tRNA Uncharged threonyl-tRNA GCN2 GCN2 Kinase uncharged_tRNA->GCN2 Activates eIF2a eIF2α GCN2->eIF2a Phosphorylates eIF2a_P p-eIF2α ATF4 ATF4 (Transcription Factor) eIF2a_P->ATF4 Promotes Translation Ribosome Ribosome eIF2a_P->Ribosome Inhibits Global Translation Initiation DNA DNA ATF4->DNA Binds to Promoter (CARE elements) mRNA mRNA (Amino Acid Biosynthesis, Stress Response) DNA->mRNA Transcription

Caption: Borrelidin-induced GCN2 signaling pathway.

Experimental Workflow Diagram

Transcriptomics_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics cell_culture Cell Culture treatment Borrelidin vs. Vehicle Control cell_culture->treatment rna_extraction RNA Extraction treatment->rna_extraction library_prep RNA-Seq Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing qc Raw Read QC sequencing->qc alignment Alignment to Reference Genome qc->alignment quantification Gene Expression Quantification alignment->quantification diff_expression Differential Expression Analysis quantification->diff_expression functional_analysis Pathway & GO Enrichment Analysis diff_expression->functional_analysis

References

Safety Operating Guide

Proper Disposal of Borrelidin: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents like Borrelidin are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the essential procedures for the proper disposal of Borrelidin, a potent macrolide antibiotic. Adherence to these guidelines is critical for minimizing risks to personnel and the environment.

Immediate Safety and Handling Precautions

Borrelidin is classified as a hazardous substance, causing skin, eye, and respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling this compound. All work with Borrelidin in its solid form or in volatile solvents should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.

Quantitative Hazard Classification

For quick reference, the hazard classifications for Borrelidin are summarized below.

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.
Acute Toxicity (Oral)H302Harmful if swallowed.

Borrelidin Disposal Workflow

The proper disposal of Borrelidin waste requires a systematic approach to ensure safety and compliance. The following workflow outlines the key decision points and procedural steps.

Borrelidin_Disposal_Workflow start Start: Borrelidin Waste Generated consult_sds Consult Safety Data Sheet (SDS) and Institutional EHS Guidelines start->consult_sds waste_type Identify Waste Type (Pure compound, solution, contaminated labware) small_spill Small Spill or Residual Contamination waste_type->small_spill Contaminated Labware bulk_waste Bulk Borrelidin Waste (Unused reagent, concentrated solutions) waste_type->bulk_waste Pure Compound or Solution consult_sds->waste_type decontamination Decontaminate Contaminated Labware (e.g., glassware, spatulas) small_spill->decontamination collection Collect Waste in a Labeled, Compatible, and Sealed Container bulk_waste->collection decontamination->collection storage Store Waste in a Designated Hazardous Waste Accumulation Area collection->storage disposal Arrange for Pickup and Disposal by Certified Hazardous Waste Vendor storage->disposal

Caption: Decision workflow for the proper disposal of Borrelidin waste in a laboratory setting.

Step-by-Step Disposal Procedures

1. Waste Identification and Segregation:

  • Solid Waste: Collect pure Borrelidin powder, contaminated weigh boats, and other solid materials in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing Borrelidin in a separate, compatible, and leak-proof hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Contaminated Labware: Non-disposable items such as glassware should be decontaminated. Disposable items like pipette tips and gloves that have come into contact with Borrelidin should be placed in the solid hazardous waste container.

2. Decontamination of Labware:

  • For glassware and other reusable equipment, a thorough rinse with an appropriate solvent (e.g., ethanol or DMSO, in which Borrelidin is soluble) can be used to remove residues. The solvent rinseate must be collected and disposed of as hazardous liquid waste.

  • Following the solvent rinse, wash the labware with soap and water.

3. Waste Collection and Labeling:

  • Use only containers that are compatible with the chemical nature of the waste.

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "Borrelidin," and the approximate concentration and quantity. Follow your institution's specific labeling requirements.

  • Keep containers securely closed at all times, except when adding waste.

4. Storage:

  • Store hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.

  • Ensure that the storage area is away from general laboratory traffic and incompatible chemicals.

5. Final Disposal:

  • Do not dispose of Borrelidin down the drain or in the regular trash. Borrelidin is a macrolide antibiotic, and the release of antibiotics into the environment can contribute to the development of antibiotic-resistant bacteria.

  • The recommended method for the final disposal of Borrelidin and other pharmaceutical waste is incineration by a licensed hazardous waste disposal company. This method ensures the complete destruction of the active compound.

  • Contact your institution's EHS department to schedule a pickup of the hazardous waste.

Experimental Protocols for Safe Handling

While no specific experimental protocols for the chemical degradation of Borrelidin for disposal purposes are available, the principles of safe handling during routine laboratory use are critical to minimizing exposure and waste generation.

Protocol for Preparing a Borrelidin Stock Solution:

  • Preparation: Before starting, ensure the chemical fume hood is certified and functioning correctly. Gather all necessary materials, including the Borrelidin vial, appropriate solvent (e.g., DMSO or ethanol), volumetric flasks, and pipettes.

  • Weighing: Tare a weigh boat on an analytical balance inside the fume hood. Carefully weigh the desired amount of Borrelidin powder.

  • Solubilization: Add the weighed Borrelidin to a volumetric flask. Using a pipette, add the solvent to the flask, ensuring all the powder is dissolved. Fill the flask to the desired volume with the solvent.

  • Storage: Store the stock solution in a tightly sealed, clearly labeled container at the recommended temperature, typically -20°C.

  • Cleanup: Decontaminate the weigh boat and any other disposable items by placing them in the designated solid hazardous waste container. Wipe down the work area in the fume hood with an appropriate cleaning agent.

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of Borrelidin, fostering a culture of safety and sustainability in research. Always consult your institution's specific safety and waste disposal guidelines, as local regulations may vary.

Essential Safety and Logistical Information for Handling Borrelia

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of Borrelia burgdorferi, the causative agent of Lyme disease, is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a secure laboratory environment. Note that while the term "Borreline" was used in the query, the context strongly indicates the subject of interest is the bacterium Borrelia.

Personal Protective Equipment (PPE)

The minimum personal protective equipment required for handling Borrelia burgdorferi corresponds to Biosafety Level 2 (BSL-2) practices.[1] Additional precautions may be necessary based on a lab-specific risk assessment.

PPE ItemSpecification
Gloves Nitrile gloves are required. Gloves should be long enough to fit over the cuffs of the lab coat sleeve.[2][3]
Lab Coat A disposable, solid-front gown with tight-knit or grip cuffs is recommended.[3] Standard lab coats are also acceptable.[2][4]
Eye/Face Protection Safety glasses, goggles, or a face shield should be worn, especially when there is a risk of splashes, splatters, or aerosol generation.[2][3][4]
Footwear Closed-toed shoes are mandatory.[4]
Clothing Long pants should be worn. Lighter colored clothing is recommended when working with ticks to make them easier to spot.[3][4]

Operational Plan: Handling and Containment

Sources of Exposure: Laboratory personnel can be exposed to Borrelia through various sources, including:

  • Blood, cerebrospinal fluid, urine, and other clinical specimens.[2][4][5]

  • Infected tissues from mammals and ticks.[2][4][5]

  • Laboratory cultures.[2]

Containment: Work with known or potentially infectious materials should be conducted in a Biosafety Level 2 (BSL-2) facility.[1] This includes using a biological safety cabinet for procedures that may generate aerosols. When working with infected ticks, secondary and tertiary containment measures, such as water trays and sticky mats, should be employed.[3] Access to areas where ticks are housed should be restricted.[3]

Spill and Exposure Procedures

Immediate and appropriate response to spills and exposures is critical to prevent laboratory-acquired infections.

ProcedureAction
Small Spill 1. Notify others in the lab. 2. Allow aerosols to settle. 3. Don appropriate PPE. 4. Cover the spill with paper towels and apply a disinfectant (e.g., 1% sodium hypochlorite or 70% ethanol), working from the perimeter inward. 5. Allow a contact time of at least 20-30 minutes before cleaning.[2][4] 6. Dispose of materials in a biohazard waste container.[2]
Large Spill 1. Evacuate the area immediately and notify all personnel. 2. Secure the area and post warning signs. 3. Contact the institution's Biosafety Officer or Safety and Risk Management for assistance.[4]
Mucous Membrane Exposure Flush the affected area (eyes, nose, or mouth) at an eyewash station for at least 5-15 minutes.[2][4]
Other Exposures Wash the affected area with soap and water for at least 5 minutes.[4]
Reporting Immediately report any exposure to your supervisor and follow institutional protocols for injury and exposure reporting.[4]

Disposal Plan

All contaminated materials must be decontaminated before disposal.

Waste TypeDisposal Method
Contaminated Labware Autoclave (moist heat at 121°C for at least 15 minutes) or treat with an appropriate disinfectant.[4]
Disposable PPE Place in a biohazard bag and dispose of according to institutional guidelines. Clothing worn in animal suites with infected ticks must not be worn outside the room.[3]
Cultures and Stocks Decontaminate via autoclaving or chemical disinfection before disposal.
Infected Animal Tissues Dispose of as pathological waste in accordance with institutional and local regulations.

Experimental Workflow and Safety Protocols

The following diagram illustrates a typical workflow for handling Borrelia in a laboratory setting, incorporating the essential safety steps.

Borrelia_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_emergency Emergency Procedures A Conduct Risk Assessment B Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) A->B C Work in Biosafety Cabinet (for aerosol-generating procedures) B->C Enter BSL-2 Lab D Handle Infectious Materials (Cultures, Tissues, Specimens) C->D E Decontaminate Work Surfaces (1% Sodium Hypochlorite or 70% Ethanol) D->E F Dispose of Waste in Biohazard Bags E->F G Doff PPE Correctly F->G H Wash Hands Thoroughly G->H I Spill Occurs J Follow Spill Cleanup Protocol I->J K Exposure Occurs L Follow Exposure Protocol K->L

Caption: Workflow for Safe Handling of Borrelia in a BSL-2 Laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.